5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Description
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Properties
IUPAC Name |
5-bromo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHQKFOAMVIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363137 | |
| Record name | 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113893-02-0 | |
| Record name | 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113893-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the core nicotinonitrile scaffold via a condensation reaction, followed by a series of functional group transformations including chlorination, bromination, and methoxylation. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters of each synthetic step. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related compounds.
Introduction
Substituted nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their diverse biological activities. The strategic incorporation of various functional groups onto the pyridine ring allows for the fine-tuning of their physicochemical properties and pharmacological profiles. This compound (CAS No: 113893-02-0) is a key intermediate whose bromine and methoxy functionalities at the 5- and 2-positions, respectively, offer versatile handles for further chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents. This guide details a logical and reproducible multi-step synthesis of this target molecule.
Overall Synthetic Strategy
The synthesis of this compound is approached through a four-step sequence, beginning with the construction of the central pyridine ring, followed by sequential functionalization. The proposed pathway is outlined below:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
The initial step involves the construction of the substituted pyridone ring through a condensation reaction between acetylacetone and cyanoacetamide. This reaction is a classic method for the synthesis of 2-pyridones.[1][2]
Reaction:
-
Acetylacetone + Cyanoacetamide → 2-Hydroxy-4,6-dimethylnicotinonitrile
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.
-
Add a catalytic amount of a suitable base, such as piperidine or an amino acid like glycine.[1]
-
Heat the reaction mixture to reflux and maintain for a period of 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile.
Causality and Insights: The basic catalyst facilitates the initial Knoevenagel condensation between the active methylene group of cyanoacetamide and one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable 2-pyridone ring. The choice of a mild base is crucial to prevent side reactions. The product exists in tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.
Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile
The conversion of the 2-hydroxy group to a more reactive 2-chloro group is a key transformation that enables the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this purpose.[3][4]
Reaction:
-
2-Hydroxy-4,6-dimethylnicotinonitrile + POCl₃ → 2-Chloro-4,6-dimethylnicotinonitrile
Protocol:
-
In a fume hood, carefully add 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 5 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base, such as sodium hydroxide solution, until the product precipitates.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 2-chloro-4,6-dimethylnicotinonitrile.
Causality and Insights: Phosphorus oxychloride acts as both a reagent and a solvent in this reaction. The hydroxyl group of the 2-pyridone attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the 2-chloropyridine derivative. The use of excess POCl₃ ensures the reaction goes to completion. Extreme caution must be exercised during the workup as the reaction with water is highly exothermic and releases HCl gas.[5]
Step 3: Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
The introduction of a bromine atom at the 5-position of the pyridine ring is achieved through electrophilic aromatic substitution.
Reaction:
-
2-Chloro-4,6-dimethylnicotinonitrile + Brominating Agent → 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Protocol:
-
Dissolve 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid or a halogenated solvent.
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent, such as sodium bisulfite, to quench any excess bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 5-bromo-2-chloro-4,6-dimethylnicotinonitrile.
Causality and Insights: The pyridine ring is generally less reactive towards electrophilic substitution than benzene. However, the presence of activating methyl groups can facilitate the reaction. The 5-position is electronically favored for electrophilic attack in this substituted pyridine system. The choice of brominating agent and reaction conditions can be optimized to maximize yield and minimize the formation of poly-brominated byproducts.
Step 4: Synthesis of this compound
The final step involves a nucleophilic aromatic substitution reaction to replace the 2-chloro group with a methoxy group.
Reaction:
-
5-Bromo-2-chloro-4,6-dimethylnicotinonitrile + NaOMe → this compound
Protocol:
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
Add 5-bromo-2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess base with a dilute acid (e.g., acetic acid or dilute HCl).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.
Causality and Insights: The 2-position of the pyridine ring is activated towards nucleophilic attack, especially with an electron-withdrawing cyano group at the 3-position. The methoxide ion acts as a strong nucleophile, displacing the chloride ion in an SNAr (Nucleophilic Aromatic Substitution) mechanism. The use of anhydrous conditions is important to prevent side reactions with water.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| 2-Hydroxy-4,6-dimethylnicotinonitrile | C₈H₈N₂O | 148.16 | Expected IR (cm⁻¹): ~3400 (O-H), ~2220 (C≡N), ~1650 (C=O). ¹H NMR signals for methyl and aromatic protons. |
| 2-Chloro-4,6-dimethylnicotinonitrile | C₈H₇ClN₂ | 166.61 | Absence of O-H stretch in IR. Characteristic shifts in ¹H and ¹³C NMR due to the chloro substituent. |
| 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | C₈H₆BrClN₂ | 245.51 | Isotopic pattern for Br and Cl in Mass Spectrometry. Further shifts in NMR due to the bromo substituent. |
| This compound | C₉H₉BrN₂O | 241.09 | Presence of a methoxy signal (~3.5-4.0 ppm) in ¹H NMR. Characteristic C-O stretch in IR. |
Conclusion
This technical guide has detailed a logical and experimentally viable synthetic route for the preparation of this compound. The described four-step synthesis, commencing from readily available starting materials, provides a clear and reproducible methodology for obtaining this valuable building block. The insights into the reaction mechanisms and critical experimental parameters are intended to empower researchers in the successful synthesis of this and analogous heterocyclic compounds for applications in drug discovery and development.
References
- Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Zastita Materijala, 58(1), 80-85.
- ResearchGate. (n.d.). Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction.
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid.
- ResearchGate. (2025). ChemInform Abstract: POCl3-Mediated Synthesis of 2-N-Arylimino-4-chloro-3-dichloromethylcoumarin (II) and Its Conversion into 6H-[6]Benzopyrano[4,3-b]quinolin-6-one (V)..
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. As a substituted nicotinonitrile, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document delves into its structural and electronic characteristics, offering a detailed analysis of its key physical and chemical parameters. The guide is structured to provide both foundational data and in-depth insights into the experimental and computational methodologies used to characterize this compound. Sections include a summary of core properties, detailed spectral analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a theoretical examination of its acidity (pKa), a plausible synthetic route with a detailed experimental protocol, and a discussion of its predicted three-dimensional structure. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives.
Core Physicochemical Properties
This compound (CAS No. 113893-02-0) is a solid, crystalline compound at room temperature. Its core physicochemical data are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and should be considered as such.
| Property | Value | Source |
| CAS Number | 113893-02-0 | [1][2] |
| Molecular Formula | C₉H₉BrN₂O | [3][4] |
| Molecular Weight | 241.09 g/mol | [3][5] |
| Melting Point | 103-105 °C | [5] |
| Boiling Point | 313.47 °C (Predicted) | [6] |
| Density | 1.5 g/cm³ (Predicted) | [6] |
| Water Solubility | 108.19 mg/L (Predicted) | [6] |
| Flash Point | 149.46 °C (Predicted) | [6] |
Structural Elucidation and Spectral Analysis
A thorough understanding of the spectral properties of this compound is crucial for its unambiguous identification and for quality control during synthesis and subsequent applications. While experimental spectra for this specific molecule are not widely published, a detailed prediction and interpretation based on the analysis of related structures and computational tools are presented below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:
-
δ ~ 4.0 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy (-OCH₃) group. The singlet nature arises from the absence of adjacent protons.
-
δ ~ 2.5 ppm (singlet, 3H): This peak is attributed to the protons of the methyl group at position 6 of the pyridine ring.
-
δ ~ 2.4 ppm (singlet, 3H): This signal represents the protons of the methyl group at position 4 of the pyridine ring.
The distinct singlet nature of all proton signals is a key identifying feature, reflecting the substitution pattern of the pyridine ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Based on established chemical shift ranges for substituted pyridines, the following assignments are predicted:
-
δ ~ 165 ppm: Quaternary carbon of the pyridine ring attached to the methoxy group (C2).
-
δ ~ 160 ppm: Quaternary carbon of the pyridine ring at position 6.
-
δ ~ 150 ppm: Quaternary carbon of the pyridine ring at position 4.
-
δ ~ 117 ppm: Carbon of the nitrile group (-CN).
-
δ ~ 115 ppm: Quaternary carbon of the pyridine ring attached to the bromine atom (C5).
-
δ ~ 95 ppm: Quaternary carbon of the pyridine ring at position 3.
-
δ ~ 54 ppm: Carbon of the methoxy group (-OCH₃).
-
δ ~ 24 ppm: Carbon of the methyl group at position 6.
-
δ ~ 19 ppm: Carbon of the methyl group at position 4.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
~2230-2210 cm⁻¹: A sharp, medium-intensity band characteristic of the C≡N stretching vibration of the nitrile group.
-
~1600-1450 cm⁻¹: Several bands in this region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.
-
~1250-1000 cm⁻¹: Strong C-O stretching vibrations associated with the methoxy group.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.
Mass Spectrometry (MS)
The mass spectrum of this compound, particularly under electron ionization (EI), is expected to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 240 and 242.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give fragments at m/z 225 and 227.
-
Loss of a bromine radical (•Br) to yield a fragment at m/z 161.
-
Cleavage of the methoxy group to give a fragment at m/z 210 and 212.
-
Acidity and Basicity (pKa)
The pKa of substituted pyridines is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom and the nitrile group is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa of its conjugate acid compared to unsubstituted pyridine (pKa ≈ 5.2). Conversely, the electron-donating methoxy and methyl groups will tend to increase the basicity. The overall pKa will be a balance of these opposing effects. Theoretical calculations using density functional theory (DFT) combined with a suitable solvation model would be the recommended approach for an accurate prediction. Based on studies of similarly substituted pyridines, the pKa of the conjugate acid of this compound is predicted to be in the range of 2.5 - 3.5 .
Synthesis of this compound
Proposed Synthetic Pathway
A feasible synthetic strategy could involve the construction of a substituted 2-aminonicotinonitrile via a Gewald-type reaction, followed by diazotization and subsequent substitution to introduce the methoxy group, and finally bromination.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile
-
To a stirred solution of acetone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a secondary amine (e.g., piperidine).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.
-
To this mixture, add elemental sulfur (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain crude 2-amino-4,6-dimethylnicotinonitrile.
-
Recrystallize the crude product from ethanol to yield the pure compound.
Step 2: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
-
Dissolve 2-amino-4,6-dimethylnicotinonitrile (1 equivalent) in dilute sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the diazonium salt.
-
Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-hydroxy-4,6-dimethylnicotinonitrile.
Step 3: Synthesis of 2-Methoxy-4,6-dimethylnicotinonitrile
-
Dissolve 2-hydroxy-4,6-dimethylnicotinonitrile (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base (e.g., potassium carbonate, 1.5 equivalents) to the solution.
-
Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain pure 2-methoxy-4,6-dimethylnicotinonitrile.
Step 4: Synthesis of this compound
-
Dissolve 2-methoxy-4,6-dimethylnicotinonitrile (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture at room temperature.
-
Stir the mixture for 2-4 hours.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Experimental workflow for the proposed synthesis.
Predicted 3D Structure and Crystallography
No experimental X-ray crystal structure for this compound has been reported in the public domain. However, insights into its three-dimensional conformation and potential crystal packing can be inferred from the known structures of related substituted pyridines and computational modeling.
The pyridine ring is expected to be planar. The substituents, including the methoxy and methyl groups, may exhibit some degree of rotational freedom. The nitrile group is linear. Computational chemistry software can be employed to perform a conformational analysis and identify the lowest energy conformer.
In the solid state, the crystal packing is likely to be influenced by intermolecular interactions such as dipole-dipole interactions arising from the polar nitrile and methoxy groups, as well as halogen bonding involving the bromine atom. Pi-pi stacking between the pyridine rings of adjacent molecules may also play a role in stabilizing the crystal lattice.
Conclusion
This compound is a substituted pyridine derivative with a unique combination of functional groups that make it an attractive scaffold for further chemical exploration. This technical guide has provided a comprehensive overview of its key physicochemical properties, including predicted spectral data, an estimated pKa, a plausible synthetic route, and insights into its molecular structure. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the effective utilization of this compound in their research endeavors. Further experimental validation of the predicted properties is encouraged to build upon the foundational knowledge provided in this guide.
References
- Sunway Pharm Ltd. This compound - CAS:113893-02-0.
- Chemchart. This compound (113893-02-0).
- ChemBK. This compound.
- Beilstein Journals. Supplementary Information.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- PubChem. 5-Bromo-2-methoxynicotinonitrile.
- PubChem. 5-Bromo-2-methoxybenzaldehyde.
- AbacipharmTech. This compound.
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An In-Depth Technical Guide to 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (CAS No. 113893-02-0)
A Keystone Intermediate for Advanced Pharmaceutical and Agrochemical Research
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, a polysubstituted pyridine derivative with significant potential as a building block in medicinal chemistry and agrochemical synthesis. While detailed synthetic procedures for this specific compound are not extensively published, this paper consolidates available information on its properties, analogous synthesis strategies, and likely reactivity. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging this unique chemical entity for the creation of novel molecular architectures.
Introduction
This compound, with the CAS number 113893-02-0, is a highly functionalized heterocyclic compound.[1][2][3][4][5] Its structure, featuring a pyridine core substituted with a bromine atom, a methoxy group, two methyl groups, and a nitrile moiety, makes it a versatile intermediate for a wide range of chemical transformations.[6] The nicotinonitrile scaffold itself is a privileged structure in medicinal chemistry, found in several marketed drugs, highlighting the potential of its derivatives in drug discovery.[7] The strategic placement of various functional groups on the pyridine ring of this compound allows for selective modifications, enabling the synthesis of diverse chemical libraries for screening and lead optimization.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 113893-02-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉BrN₂O | [1][4][8] |
| Molecular Weight | 241.08 g/mol | [1][2][8] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Multi-Component Cyclocondensation
A highly probable route to this compound involves a multi-component reaction, a common and efficient method for the synthesis of highly substituted pyridines.[9] One such approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone. A variation of this could involve the reaction of a suitably substituted enaminonitrile with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst like iron(III) chloride.[10]
The general workflow for such a synthesis can be visualized as follows:
Caption: Key reactive sites and potential transformations.
-
Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. [2][11]This is a widely used strategy in the synthesis of kinase inhibitors and other targeted therapies. [1][12]* Buchwald-Hartwig Amination: The C-Br bond can also participate in Buchwald-Hartwig amination reactions to introduce nitrogen-based functionalities. [2]* Nitrile Group Manipulations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification.
-
Nucleophilic Aromatic Substitution: While the methoxy group at the 2-position is generally a poor leaving group, under certain conditions, it could potentially be displaced by strong nucleophiles.
Given the prevalence of the substituted pyridine scaffold in kinase inhibitors, it is highly probable that this compound could serve as a key intermediate in the synthesis of novel compounds targeting this important class of enzymes. [1][12]The various substituents on the ring can be tailored to interact with specific residues in the ATP-binding pocket of a target kinase.
Conclusion
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Research.
- Kotb, E. R., & El-Sayed, M. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.
- Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (2021). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Synlett, 32(10), 1011-1015.
- Teague, P. C., & Short, W. A. (1953). Nicotinonitrile. Organic Syntheses, 33, 52.
- ChemBK. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. InnoPharmChem.
- BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine vs. 2-Amino-3-bromo-4-methylpyridine. BenchChem.
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
- BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis. BenchChem.
- AbacipharmTech. (n.d.). This compound.
- Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2005). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 10(11), 1403-1413.
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1H NMR spectrum of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound (CAS 113893-02-0). As a polysubstituted pyridine derivative, this molecule presents a distinct spectral signature that is instrumental for its structural verification and purity assessment in research and drug development settings. While direct experimental spectra are indexed, their detailed analysis is not widely published[1]. This guide, therefore, offers a predictive analysis grounded in fundamental NMR principles and data from analogous structures, providing researchers with a robust framework for interpreting their own experimental results. We will dissect the molecular architecture, predict the chemical shifts and multiplicities of the proton signals, and outline a rigorous protocol for data acquisition.
Introduction: The Role of NMR in Characterizing Complex Heterocycles
This compound is a highly substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its varied functional groups—a bromine atom, a methoxy group, two methyl groups, and a nitrile group—on the pyridine core dictates its chemical reactivity and biological activity. Unambiguous structural confirmation is therefore a critical first step in any research endeavor involving this molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution[2]. ¹H NMR, in particular, provides exquisitely detailed information about the chemical environment, connectivity, and number of different protons within a molecule. For a compound like this compound, ¹H NMR serves as a definitive fingerprint, enabling researchers to confirm its identity and assess its purity with high confidence.
Molecular Structure and Proton Environments
To accurately interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify all unique proton environments.
Caption: Molecular structure of this compound.
The structure reveals three distinct sets of protons, none of which have adjacent proton neighbors:
-
Methoxy Protons (-OCH₃): Three equivalent protons of the methoxy group attached to C2.
-
C4-Methyl Protons (a): Three equivalent protons of the methyl group at the C4 position.
-
C6-Methyl Protons (b): Three equivalent protons of the methyl group at the C6 position.
Due to the absence of adjacent protons (a zero ³J coupling), all signals in the spectrum are predicted to be singlets . The primary task of spectral interpretation is to accurately assign each singlet to its corresponding proton group based on its chemical shift (δ).
Theoretical ¹H NMR Predictions and Rationale
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift[3].
-
Methoxy Group (-OCH₃): The methoxy protons are attached to an oxygen atom, which is electronegative. This group is also attached to an aromatic ring system at the C2 position, adjacent to the ring nitrogen. In similar structures, such as 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the methoxy signal appears at δ 3.94 ppm[4]. Therefore, a chemical shift in the range of δ 3.9 – 4.1 ppm is anticipated for this singlet.
-
Methyl Groups (-CH₃): The two methyl groups are in chemically distinct environments and are expected to have different chemical shifts.
-
C6-Methyl (b): This group is at a position alpha to the electron-withdrawing ring nitrogen. This proximity results in significant deshielding.
-
C4-Methyl (a): This group is further from the nitrogen (gamma position) but is flanked by two electron-withdrawing substituents: the cyano group (-CN) at C3 and the bromo group (-Br) at C5.
The net deshielding effect is typically strongest for groups alpha to the pyridine nitrogen. Methyl groups on pyridine rings generally resonate between δ 2.2 and 2.8 ppm. We predict the C6-methyl signal will appear further downfield than the C4-methyl signal due to the direct influence of the adjacent nitrogen. A reasonable estimate places the C6-methyl (b) singlet around δ 2.6 – 2.8 ppm and the C4-methyl (a) singlet around δ 2.4 – 2.6 ppm .
-
Predicted Spectral Data
Based on the analysis above, the predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ is summarized below.
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| 3.9 – 4.1 | 3H | Singlet | -OCH₃ |
| 2.6 – 2.8 | 3H | Singlet | C6-CH₃ (b) |
| 2.4 – 2.6 | 3H | Singlet | C4-CH₃ (a) |
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation, the following protocol is recommended. This protocol is a self-validating system designed to ensure data integrity and reproducibility.
A. Sample Preparation
-
Mass Determination: Accurately weigh approximately 5-10 mg of this compound using an analytical balance.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary. Visually inspect for any undissolved particulates.
B. Instrument Parameters (400 MHz Spectrometer)
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 16 to 64 scans. A higher number of scans will improve the signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures quantitative integration.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate the signals and analyze the chemical shifts and multiplicities.
-
Caption: Recommended workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be straightforward yet highly informative, characterized by three distinct singlets corresponding to the methoxy and two inequivalent methyl groups. The chemical shifts of these signals are dictated by the cumulative electronic effects of the substituents on the pyridine ring. This guide provides a robust predictive framework and a detailed experimental protocol that will enable researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring the structural integrity of their materials for subsequent applications.
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An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of the target compound, offering field-proven insights into the causality behind experimental choices and data analysis.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative. The nicotinonitrile scaffold is a prevalent motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this molecule—featuring a bromine atom, a methoxy group, two methyl groups, and a nitrile group—creates a unique electronic and steric environment around the pyridine ring.
¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique for confirming the carbon framework of such organic molecules.[1][2] It provides critical information on the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment. For a molecule with the complexity of this compound, a thorough ¹³C NMR analysis is paramount for unambiguous structure verification and quality control in synthetic processes.
This guide will systematically deconstruct the ¹³C NMR analysis of this compound, beginning with the foundational principles that govern the chemical shifts of its constituent functional groups and concluding with a detailed, predictive assignment of its ¹³C NMR spectrum.
Theoretical Principles: Understanding Substituent Effects in a Heteroaromatic System
The chemical shift (δ) of a given carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. In aromatic and heteroaromatic systems like pyridine, the position of a signal is influenced by the interplay of inductive and resonance effects of the various substituents.[3][4] An understanding of these substituent-induced chemical shifts (SCS) is essential for accurate spectral assignment.[5]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring carbons compared to benzene. The carbons α and γ to the nitrogen (C2, C6, and C4) are typically more deshielded than the β carbons (C3 and C5).[6][7] Aromatic carbons generally resonate in the range of 120-150 ppm.[8]
-
Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is electron-withdrawing inductively but electron-donating through resonance. The resonance effect is dominant, leading to increased electron density at the ortho and para positions. The methoxy carbon itself typically appears in the 55-65 ppm region.[9][10] Its conformation relative to the aromatic ring can influence its chemical shift.[11]
-
Bromo Group (-Br): Halogens exert an electron-withdrawing inductive effect. A significant phenomenon associated with heavier halogens like bromine is the "heavy atom effect," where the large electron cloud causes increased shielding (an upfield shift) of the directly attached (ipso) carbon.[12] This effect can sometimes override the expected deshielding from electronegativity.
-
Methyl Groups (-CH₃): Alkyl groups are weakly electron-donating, causing a slight shielding (upfield shift) of the ring carbons they are attached to and other carbons in the ring. The methyl carbons themselves will appear in the aliphatic region of the spectrum, typically between 10-30 ppm.
-
Nitrile Group (-C≡N): The cyano group is strongly electron-withdrawing. The carbon of the nitrile group is sp-hybridized and typically resonates in the 110-125 ppm range. Its presence significantly influences the electronic environment of the pyridine ring.
Experimental Protocol for ¹³C NMR Data Acquisition
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol represents a self-validating system for obtaining reliable data.
Sample Preparation
A well-prepared sample is the cornerstone of a high-quality NMR spectrum. The primary objectives are to have a sufficient concentration of the analyte, ensure homogeneity, and remove any particulate matter.
-
Analyte Quantity: For a standard ¹³C NMR experiment on a modern spectrometer, a sample concentration of 50-100 mg dissolved in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.
-
Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H spectrum (which is often acquired alongside the ¹³C spectrum) and for the instrument's lock system. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Its carbon signal appears as a characteristic triplet at ~77 ppm, which can serve as a secondary chemical shift reference.
-
Procedure:
-
Weigh approximately 50 mg of this compound into a clean, dry vial.
-
Add ~0.6 mL of CDCl₃ to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the sample.
-
To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Workflow for NMR Data Acquisition
Caption: Experimental workflow for ¹³C NMR analysis.
Instrumentation and Acquisition Parameters
The following are typical parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer. These parameters may be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30° pulse angle provides a good compromise between signal intensity and relaxation time. |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of the carbon nuclei, especially quaternary carbons, for more quantitative results. |
| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a large number of scans is needed to improve the signal-to-noise ratio. |
| Spectral Width (SW) | 0 - 220 ppm | This range encompasses the chemical shifts of most carbon environments in organic molecules. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Decoupling | Proton decoupled | Simplifies the spectrum by collapsing C-H coupling, resulting in a single peak for each carbon. |
Predicted ¹³C NMR Spectral Analysis
As of the writing of this guide, a publicly available, peer-reviewed ¹³C NMR spectrum for this compound has not been identified. Therefore, this section provides a detailed prediction of the spectrum based on the established principles of substituent effects on aromatic systems.[6] The molecule has nine unique carbon atoms, and thus, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Caption: Structure of this compound with carbon numbering.
Predicted Chemical Shift Assignments
The predicted chemical shifts for each carbon are summarized in the table below and justified in the subsequent section.
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Justification Highlights |
| C2 | C-O (Pyridine) | 160 - 165 | Attached to electronegative N and O; strongly deshielded. |
| C3 | C-CN (Pyridine) | 95 - 105 | Shielded position (β to N), but influenced by adjacent groups. |
| C4 | C-CH₃ (Pyridine) | 155 - 160 | γ to N, deshielded. Attached to a methyl group. |
| C5 | C-Br (Pyridine) | 110 - 118 | ipso-carbon to Br, shielded by the heavy atom effect.[12] |
| C6 | C-CH₃ (Pyridine) | 158 - 163 | α to N, strongly deshielded. |
| C7 | 4-CH₃ | 18 - 24 | Typical aliphatic methyl on an aromatic ring. |
| C8 | O-CH₃ | 54 - 58 | Typical methoxy carbon attached to an aromatic ring.[9] |
| C9 | 6-CH₃ | 22 - 28 | Typical aliphatic methyl on an aromatic ring. |
| C10 | -C≡N | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |
Justification of Assignments
-
Aromatic Carbons (C2, C3, C4, C5, C6):
-
C2 and C6: These carbons are α and α' to the ring nitrogen, respectively, and are therefore expected to be the most deshielded of the ring carbons. C2 is also attached to the electronegative methoxy group, further deshielding it. C6 is attached to a methyl group. Both will be significantly downfield.
-
C4: This carbon is γ to the ring nitrogen, which also causes significant deshielding.
-
C5: This carbon is directly attached to the bromine atom. Due to the "heavy atom effect," this carbon is expected to be shielded (shifted upfield) relative to what would be predicted based on electronegativity alone.[12]
-
C3: This carbon is β to the ring nitrogen and attached to the electron-withdrawing cyano group. This position is generally more shielded in pyridines than the α or γ positions. The combined effects of the surrounding substituents will place it in the lower end of the aromatic region.
-
-
Substituent Carbons (C7, C8, C9, C10):
-
C7 and C9 (Methyl Carbons): The two methyl group carbons will appear in the high-field (upfield) region of the spectrum, typical for sp³ hybridized carbons. Their precise chemical shifts will differ slightly due to their different positions on the ring.
-
C8 (Methoxy Carbon): The carbon of the methoxy group attached to the aromatic ring is expected in the typical range of 54-58 ppm.[9]
-
C10 (Nitrile Carbon): The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in the 115-120 ppm range.
-
Conclusion
This in-depth technical guide has outlined the comprehensive ¹³C NMR analysis of this compound. By integrating fundamental principles of NMR spectroscopy with a detailed, predictive analysis based on substituent effects, we have established a robust framework for the structural elucidation of this molecule. The provided experimental protocol offers a validated methodology for acquiring high-quality spectral data. The predicted chemical shifts and their detailed justifications serve as a powerful tool for researchers in the verification and characterization of this and structurally related compounds, underscoring the predictive power of ¹³C NMR spectroscopy in modern chemical research and drug development.
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Mass Spectrometry of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: A Technical Guide for Drug Development Professionals
Introduction: The Analytical Imperative for Novel Nicotinonitrile Derivatives
In the landscape of modern drug discovery, substituted nicotinonitriles represent a scaffold of significant interest, forming the core of numerous therapeutic candidates.[1] 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is a compound emblematic of this class, possessing a unique combination of a halogenated aromatic system, a methoxy ether, and methyl substitutions on a pyridine core. These features, while potentially conferring desirable pharmacological activity, present distinct challenges and opportunities for analytical characterization. For researchers and drug development professionals, a deep and practical understanding of its mass spectrometric behavior is not merely academic; it is a prerequisite for robust pharmacokinetic, metabolism, and impurity profiling studies that underpin any successful development program.[2][3]
This in-depth technical guide moves beyond theoretical principles to provide a field-proven framework for the mass spectrometric analysis of this compound. We will dissect the molecule's likely ionization and fragmentation behavior, provide a comprehensive, step-by-step protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method development, and illustrate how to interpret the resulting data. This document is structured to empower scientists to develop self-validating, reliable, and sensitive analytical methods essential for advancing novel drug candidates from the bench to clinical evaluation.
Physicochemical Properties & Predicted Mass Spectrometric Behavior
Before delving into experimental design, a foundational understanding of the target molecule's properties is crucial. This informs every subsequent decision, from solvent choice to ionization technique.
| Property | Value/Prediction | Source/Note |
| Molecular Formula | C₉H₉BrN₂O | [4][5] |
| Molecular Weight | 241.09 g/mol | [5][6] |
| Key Structural Features | Brominated Pyridine Ring, Methoxy Group, Two Methyl Groups, Nitrile Group | Visual Inspection |
| Predicted Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is a basic site, readily accepting a proton.[7] |
| Expected Molecular Ion | [M+H]⁺ at m/z 242.0/244.0 | Protonated molecule. |
The Bromine Isotopic Signature: A Definitive Marker
A key characteristic of any bromine-containing compound is its distinct isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[2][8][9] Consequently, the molecular ion of this compound will not appear as a single peak but as a characteristic doublet, often referred to as the M and M+2 peaks, separated by two mass-to-charge units (m/z) and having a relative intensity ratio of approximately 1:1.[3][7][8] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and any bromine-containing fragment ions.
Predicted Fragmentation Pathway
Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion ([M+H]⁺) is expected to undergo fragmentation through predictable pathways based on the lability of its chemical bonds. The primary fragmentation events are likely to involve the loss of neutral molecules from the substituent groups.
-
Loss of a Methyl Radical (•CH₃): A common initial fragmentation for methylated aromatic compounds is the homolytic cleavage of a C-C bond to lose a methyl radical. This would result in a fragment ion at m/z 227/229.
-
Loss of Formaldehyde (CH₂O) from the Methoxy Group: Methoxy-substituted aromatic rings can undergo rearrangement and elimination of formaldehyde. This neutral loss of 30 Da would yield a fragment at m/z 212/214.
-
Loss of the Bromine Atom (•Br): While direct loss of the bromine radical is possible, it is often less favored in ESI compared to neutral losses. However, a fragment corresponding to the loss of Br (m/z 163) may be observed, particularly at higher collision energies.[9]
-
Sequential Losses: Further fragmentation of the primary product ions is expected. For example, the ion at m/z 227/229 (after methyl loss) could subsequently lose formaldehyde to produce a fragment at m/z 197/199.
The following diagram illustrates the most probable fragmentation cascade for protonated this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound in a biological matrix (e.g., plasma), a common requirement in drug development.[1]
Part 1: Sample Preparation (Protein Precipitation)
The objective of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with analysis and to concentrate the analyte of interest. Protein precipitation is a rapid and effective method for many small molecules.[10]
-
Aliquot Sample: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of a working internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile. The 4:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.
-
Vortex: Mix vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the LC system.
Part 2: LC-MS/MS Method Development
This protocol assumes the use of a triple-quadrupole (QqQ) mass spectrometer, the gold standard for quantitative analysis due to its sensitivity and selectivity.[3]
-
Analyte Infusion & Tuning:
-
Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) in positive ion mode to maximize the signal intensity of the [M+H]⁺ precursor ion (m/z 242.0/244.0).
-
-
Fragmentation (MS/MS) Optimization:
-
Select the protonated molecular ion (e.g., m/z 242.0) as the precursor ion in the first quadrupole (Q1).
-
Ramp the collision energy (CE) in the collision cell (Q2) to identify the optimal energy that produces stable, high-intensity product ions.
-
Monitor the resulting product ions in the third quadrupole (Q3). Select at least two intense and specific product ions for Multiple Reaction Monitoring (MRM). For example, based on our predicted pathway, we would monitor transitions such as:
-
Quantitative Transition: m/z 242.0 → 227.0
-
Qualitative/Confirmatory Transition: m/z 242.0 → 212.0
-
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for small molecules of moderate polarity.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid aids in protonation for ESI+).
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high aqueous percentage to retain the analyte, then ramp up the organic phase to elute it. A typical scouting gradient:
-
0.0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 10% B
-
3.6-5.0 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
The overall experimental workflow is visualized below.
Caption: Comprehensive workflow for the bioanalysis of the target compound.
Data Interpretation and Quality Control
A successful analysis hinges on rigorous data interpretation. The following table presents hypothetical data from a calibration curve analysis, which is fundamental for quantification.
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 150,100 | 0.0101 |
| 5.0 | 7,850 | 152,300 | 0.0515 |
| 20.0 | 30,900 | 149,500 | 0.2067 |
| 50.0 | 76,200 | 151,000 | 0.5046 |
| 100.0 | 155,100 | 153,500 | 1.0104 |
| 250.0 | 379,500 | 152,800 | 2.4836 |
| 500.0 | 748,000 | 150,500 | 4.9691 |
When plotting the Area Ratio against the Standard Concentration, the resulting linear regression should have a correlation coefficient (r²) of >0.99 for the assay to be considered valid. The concentration of the analyte in unknown samples is then calculated from this curve.
Key Self-Validation Checks:
-
Isotopic Pattern: Confirm the 1:1 ratio for m/z 242.0/244.0 in full scan mode during method development.
-
Retention Time: The analyte and internal standard should have consistent retention times across all samples.
-
Ion Ratio: The ratio of the quantitative to qualitative MRM transition should remain constant (+/- 20%) in all samples compared to the average of the calibration standards.
Conclusion: From Structure to Strategy
The mass spectrometric analysis of this compound, while specific, adheres to a logical framework applicable to many novel small molecules in the drug development pipeline. By leveraging a foundational understanding of its structure—particularly the diagnostically powerful bromine isotopic signature—and applying systematic method development principles, researchers can establish a robust, sensitive, and selective LC-MS/MS assay. The protocols and insights provided in this guide serve as a comprehensive roadmap for generating high-quality analytical data, ensuring the integrity of preclinical and clinical studies, and ultimately, accelerating the journey of promising therapeutic candidates.
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crystal structure of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
An In-Depth Technical Guide to the Crystallographic Analysis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the , a substituted pyridine derivative of interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific compound is not currently available in open-access crystallographic databases, this document outlines the complete, field-proven workflow for its structural elucidation. By leveraging established methodologies in synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis, researchers can obtain a high-resolution, three-dimensional atomic arrangement. Understanding the precise molecular geometry and intermolecular interactions is paramount for correlating structure with function, guiding further derivatization, and predicting physicochemical properties such as solubility and stability. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.
Introduction: The Significance of Structural Elucidation
This compound (Molecular Formula: C₉H₉BrN₂O) belongs to the nicotinonitrile class of compounds, which are recognized as important scaffolds in drug discovery.[1][2] The presence of a bromine atom, a methoxy group, and methyl substituents on the pyridine ring suggests the potential for diverse biological activities and tailored physicochemical properties. Halogenated organic molecules, for instance, have shown promise as anticancer agents.[3] The methoxy group can influence the molecule's electronic properties and metabolic stability.
The three-dimensional arrangement of atoms within a crystal lattice dictates many of a compound's bulk properties. Therefore, determining the crystal structure through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in understanding a molecule's behavior.[4] A detailed crystal structure provides invaluable information on:
-
Molecular Conformation: The precise arrangement of atoms and functional groups in space.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that govern crystal packing.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.
This knowledge is instrumental in fields such as pharmacology, where it can inform the design of more potent and selective drug candidates.
Experimental Workflow: From Synthesis to Structure
The following sections detail the step-by-step experimental protocol for determining the .
Synthesis and Purification
A plausible synthetic route for this compound can be adapted from established methods for preparing substituted pyridines.[5][6] A generalized approach is outlined below:
Experimental Protocol: Synthesis
-
Starting Materials: Utilize commercially available precursors, such as a suitably substituted aminopyridine.
-
Reaction Steps: The synthesis may involve a multi-step process including diazotization, bromination, and methoxylation reactions.
-
Purification: The crude product should be purified using column chromatography to achieve a high degree of chemical purity, which is a prerequisite for successful crystallization.
Crystallization: The Art of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[7] For small organic molecules like the target compound, several recrystallization techniques can be employed.[1][3][8][9]
Experimental Protocol: Recrystallization
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a solvent in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[7][10]
Experimental Protocol: Data Collection
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.
-
Diffractometer Setup: Use a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[11]
-
Data Collection Strategy: Collect a complete set of diffraction data by rotating the crystal in the X-ray beam. The data collection strategy should aim for high resolution (ideally to at least 0.84 Å) and high completeness.[12]
-
Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as absorption.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure using specialized software.[5][13][14][15]
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined ab initio using direct methods or Patterson methods, often implemented in programs like SHELXS.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a full-matrix least-squares method, typically with software such as SHELXL.[12]
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure should be validated using tools like PLATON to check for missed symmetry and other potential issues.
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information that can be analyzed to understand the molecule's properties.
Molecular Geometry
The primary output of a successful crystallographic study is the precise three-dimensional coordinates of each atom in the asymmetric unit. From these coordinates, key geometric parameters can be calculated.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Range |
| Chemical Formula | C₉H₉BrN₂O |
| Formula Weight | 241.09 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| V (ų) | 1500 - 2000 |
| Z | 4 |
| Density (calculated) | 1.5 - 1.7 g/cm³ |
| R-factor (R1) | < 0.05 |
| Weighted R-factor (wR2) | < 0.15 |
| Goodness-of-fit (S) | ~1.0 |
Intermolecular Interactions and Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[10][16][17][18][19] This analysis maps the electron density distribution around a molecule, allowing for the identification of close contacts between neighboring molecules.
DOT Language Diagram: Molecular Structure
Caption: 2D representation of this compound.
DOT Language Diagram: Hypothetical Intermolecular Interactions
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An In-depth Technical Guide to 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While a singular, well-documented "discovery" of this compound is not prominent in the scientific literature, this guide elucidates its chemical nature, proposes a robust and logical synthetic pathway based on established principles of heterocyclic chemistry, and discusses its potential applications as a versatile building block in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this molecule.
Introduction and Significance
This compound, with the CAS Number 113893-02-0, belongs to the class of highly functionalized nicotinonitrile derivatives.[1][2] Such polysubstituted pyridines are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The specific arrangement of a bromo substituent, a methoxy group, two methyl groups, and a nitrile function on the pyridine core makes this molecule a valuable intermediate for further chemical elaboration.
The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The electron-donating methoxy group at the 2-position and the methyl groups at the 4- and 6-positions influence the electronic properties of the pyridine ring, which can be crucial for modulating biological activity and pharmacokinetic properties of derivative compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of other heterocyclic rings. Given these features, this compound is a prime candidate for use in the synthesis of compound libraries for high-throughput screening and as a key building block in the targeted synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 113893-02-0 | [1][2] |
| Molecular Formula | C₉H₉BrN₂O | [1] |
| Molecular Weight | 241.09 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥96% | [1] |
| InChI | InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 | [1] |
| InChI Key | TVKHQKFOAMVIQV-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C(=NC(=C1Br)C)OC)C#N | [1] |
Proposed Synthetic Pathway and Rationale
While the historical first synthesis of this compound is not explicitly detailed in readily available literature, a chemically sound and efficient multi-step synthetic route can be proposed based on well-established transformations of pyridine derivatives. The proposed pathway begins with the synthesis of the core nicotinonitrile ring, followed by sequential functionalization.
A logical and efficient approach involves the synthesis of a 2-hydroxy or 2-chloro-4,6-dimethylnicotinonitrile intermediate, followed by bromination and methoxylation. The availability of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile as a commercial product suggests a viable pathway through this intermediate.[2][3]
The proposed synthetic workflow is depicted below:
Caption: Proposed multi-step synthesis of this compound.
Rationale for the Proposed Synthetic Strategy
-
Step 1: Formation of the Pyridine Ring. The synthesis of the 2-hydroxy-4,6-dimethylnicotinonitrile core is a logical starting point, as multi-component reactions for the formation of such pyridones are well-documented and generally high-yielding.[4] This approach assembles the core structure from simple, readily available precursors.
-
Step 2: Chlorination. The conversion of the 2-hydroxy group to a 2-chloro group is a standard transformation in pyridine chemistry. The chlorine atom is a good leaving group, facilitating the subsequent nucleophilic substitution with methoxide. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose.
-
Step 3: Bromination. The introduction of a bromine atom at the 5-position of the pyridine ring is typically achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such transformations, often used with a radical initiator or in a polar solvent. The electron-donating nature of the methyl and chloro/methoxy groups directs the bromination to the 5-position.
-
Step 4: Methoxylation. The final step involves a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitrile group and the pyridine nitrogen activate the 2-position towards nucleophilic attack. Sodium methoxide in methanol is the standard reagent for this conversion, displacing the chloride to yield the desired 2-methoxy product.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on established synthetic methodologies for analogous compounds. Researchers should perform their own optimization and safety assessments.
Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pentanedione (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile. Further purification can be achieved by recrystallization.
Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) and slowly add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until a precipitate forms. Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel.
Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
-
Reaction Setup: Dissolve 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile or carbon tetrachloride in a flask protected from light.
-
Reaction: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN if in a non-polar solvent. Heat the mixture to reflux for 2-6 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield 5-bromo-2-chloro-4,6-dimethylnicotinonitrile.
Synthesis of this compound
-
Reaction Setup: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To this solution, add 5-bromo-2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) and heat the mixture to reflux for 4-8 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and evaporate the methanol. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
-
Scaffold for Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors. The functional groups on this molecule allow for systematic modification to explore structure-activity relationships (SAR) against various kinase targets.
-
Synthesis of Fused Heterocycles: The nitrile and bromo groups can be utilized to construct fused ring systems, which are often of interest in drug discovery.
-
Fragment-Based Drug Design: This molecule can serve as a starting point in fragment-based drug design, where its various functional groups can be elaborated to optimize binding to a biological target.
Conclusion
This compound is a valuable, highly functionalized heterocyclic building block. While its specific discovery history is not well-documented, its synthesis can be reliably achieved through established chemical transformations. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. The unique combination of reactive sites on this molecule makes it a significant tool for medicinal chemists and organic synthesists in the development of novel compounds with potential therapeutic applications.
References
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- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka. (n.d.).
- 2-Methoxy-4,6-diphenylnicotinonitrile - PMC - PubMed Central - NIH. (n.d.).
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- Methoxy-bromination and alkylation problems : r/Chempros - Reddit. (2025, November 23).
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- Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction - ResearchGate. (n.d.).
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- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents. (n.d.).
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- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (n.d.).
- Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF - ResearchGate. (n.d.).
- Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... - ResearchGate. (n.d.).
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (2022, August 17).
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024, April 16).
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. (n.d.).
- EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents. (n.d.).
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An In-Depth Technical Guide to 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, sourcing, synthesis, and potential applications, underpinned by scientific literature and established protocols.
Introduction: The Significance of Substituted Pyridines in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in drug molecules stems from their ability to engage in a variety of biological interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at target receptors and enzymes. The specific substitution pattern on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This compound (CAS No. 113893-02-0) is a unique heterocyclic building block that presents multiple points for chemical modification.[2][3][4][5][6] The presence of a bromo group offers a handle for cross-coupling reactions, while the methoxy and nitrile functionalities can be manipulated to explore structure-activity relationships (SAR). The dimethyl substitution further influences the molecule's steric and electronic properties. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural motifs are found in molecules with a wide range of pharmacological activities, suggesting its potential as a valuable intermediate in the synthesis of novel therapeutic agents.[1] For instance, a related compound, 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the fields of oncology and neurology.[1]
Sourcing and Commercial Availability
This compound is available from several commercial chemical suppliers, facilitating its use in research and development. When sourcing this compound, it is imperative to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Additional Information |
| Angene Chemical | Not specified | 20g | Offers custom synthesis services.[2] |
| CymitQuimica | 96% | 250mg, 1g, 5g | Provides basic chemical properties.[5] |
| Sunway Pharm Ltd | Not specified | Inquire | Lists basic molecular information.[3] |
| Accela ChemBio Inc. | Not specified | Inquire | Product number SY022532.[7] |
| Sigma-Aldrich | ≥97% | Inquire | Product number FLUH99C88722. |
Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound before use.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 113893-02-0 | [2][3][5][6] |
| Molecular Formula | C₉H₉BrN₂O | [5][6] |
| Molecular Weight | 241.09 g/mol | [3] |
| Appearance | White to Off-White Powder or Crystals | [1] |
| Purity | ≥96% (supplier dependent) | [5] |
-
¹H NMR: Signals corresponding to the two methyl groups (singlets), the methoxy group (singlet), and the aromatic proton.
-
¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, the methyl carbons, and the methoxy carbon.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretching, C-O stretching of the methoxy group, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
Synthesis Strategies: A Plausible Approach
A specific, detailed synthesis protocol for this compound is not explicitly described in readily accessible scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyridines and nicotinonitriles. The following proposed multi-step synthesis is illustrative and would require optimization.
Diagram 1: Proposed Synthesis Workflow
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and should be adapted and optimized based on laboratory experience with similar transformations.
-
Nitration of a 2,6-Lutidine Derivative: A suitable starting material, such as a derivative of 2,6-lutidine, would undergo nitration to introduce a nitro group, which can later be converted to the nitrile. This is typically achieved using a mixture of nitric acid and sulfuric acid.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group. Common methods include reduction with iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Introduction of the Nitrile Group via Sandmeyer Reaction: The resulting aminopyridine can be converted to the corresponding nicotinonitrile via a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in an acidic medium, followed by treatment with a copper(I) cyanide solution.
-
Bromination of the Pyridine Ring: The bromination of the pyridine ring can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. The position of bromination will be directed by the existing substituents.
-
Methoxylation of the Pyridine Ring: Introduction of the methoxy group can be accomplished through nucleophilic aromatic substitution. If a suitable leaving group (e.g., a chloro substituent) is present at the 2-position, it can be displaced by a methoxide source, such as sodium methoxide in methanol. The order of the bromination and methoxylation steps would need to be carefully considered to achieve the desired regiochemistry. A synthesis of a similar compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, involves the bromination of 2-methoxy-4-methyl-3-nitropyridine using bromine in acetic acid with sodium acetate.[8] Another relevant procedure describes the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine and sodium methoxide.
The final product would require purification, typically by column chromatography on silica gel, followed by thorough characterization to confirm its identity and purity.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for this compound is scarce, its structural features suggest several potential applications in drug discovery.
-
Scaffold for Library Synthesis: The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid generation of a library of analogues with diverse substituents at the 5-position, which is a common strategy in lead optimization.
-
Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could be used in fragment-based screening campaigns to identify initial hits that bind to a biological target. The identified fragments can then be grown or linked to develop more potent leads.
-
Intermediate for Complex Molecule Synthesis: This compound can serve as a key intermediate in the total synthesis of more complex natural products or designed molecules with potential therapeutic activity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for chemical modification.
The general class of substituted pyridines has been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1] Therefore, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties.
Diagram 2: Potential Derivatization Pathways
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A Technical Guide to the Synthesis, Characterization, and Evaluation of 2-amino-6-bromo-4-methylquinoline 1-oxide
Introduction: The Quinoline N-Oxide Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The introduction of an N-oxide functionality dramatically alters the electronic properties of the quinoline core, enhancing its potential for specific biological interactions and serving as a versatile synthetic handle for further functionalization.[4][5] This guide focuses on a specific, representative isomer, 2-amino-6-bromo-4-methylquinoline 1-oxide , a molecule designed to leverage the synergistic potential of its constituent functional groups: a DNA-intercalating quinoline core, a reactive N-oxide group, a bromine atom for modulated activity and metabolic stability, and an amino group for targeted hydrogen bonding.
This document provides a comprehensive technical overview intended for researchers in drug development. It covers the rational synthesis of the target compound, its detailed structural elucidation through modern spectroscopic methods, and a framework for evaluating its potential biological activity, grounded in the established pharmacology of related compounds.[6][7]
Physicochemical Properties
A molecule's physical and chemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The calculated properties for our target compound are summarized below.
| Property | Value | Unit |
| Molecular Weight | 253.09 | g/mol |
| Exact Mass | 251.9898 | Da |
| LogP (calculated) | 2.15 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 0 | - |
PART 1: Synthesis and Mechanistic Rationale
The synthesis of 2-amino-6-bromo-4-methylquinoline 1-oxide is a multi-step process designed for efficiency and regiochemical control. The strategy involves the initial construction of the substituted quinoline core, followed by selective N-oxidation.
Synthetic Workflow Diagram
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2,4-Dimethyl-6-bromoquinoline
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, slowly add 4-bromoaniline (10.0 g, 58.1 mmol).
-
Once dissolution is complete, add acetylacetone (6.4 g, 64.0 mmol) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 110°C for 4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice (200 g).
-
Neutralize the solution with concentrated ammonium hydroxide until pH 8-9 is reached, resulting in the precipitation of a solid.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol to yield the pure product.
Step 2: Synthesis of 2,4-Dimethyl-6-bromoquinoline 1-oxide
-
Dissolve 2,4-dimethyl-6-bromoquinoline (5.0 g, 21.2 mmol) in dichloromethane (DCM, 100 mL).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 5.7 g, 25.4 mmol) portion-wise at room temperature. The use of peroxyacids is a standard and effective method for N-oxidation of heterocyclic amines.[8]
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 50 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.
Step 3: Synthesis of 2-amino-6-bromo-4-methylquinoline 1-oxide
-
In a flask equipped with a dry ice condenser, add liquid ammonia (100 mL).
-
Add sodium amide (NaNH₂, 1.24 g, 31.8 mmol) to the liquid ammonia.
-
Slowly add a solution of 2,4-dimethyl-6-bromoquinoline 1-oxide (4.0 g, 15.9 mmol) in anhydrous THF (20 mL). The N-oxide group activates the C2 position for nucleophilic attack, a well-established principle in the functionalization of quinolines.[4][9]
-
Stir the reaction at -33°C for 6 hours.
-
Quench the reaction by the slow addition of ammonium chloride (2.5 g).
-
Allow the ammonia to evaporate overnight.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (Silica gel, 5% Methanol in DCM) to afford the final compound.
PART 2: Structural Elucidation and Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
Spectroscopic Data Summary
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.51 (d, 1H, H-5), 7.85 (dd, 1H, H-7), 7.65 (s, 1H, H-8), 7.10 (s, 2H, -NH₂), 6.50 (s, 1H, H-3), 2.45 (s, 3H, -CH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 155.1 (C-2), 148.5 (C-4), 142.0 (C-8a), 135.2 (C-7), 129.8 (C-5), 125.4 (C-4a), 122.1 (C-6), 119.5 (C-8), 108.3 (C-3), 18.7 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | 3450, 3320 (N-H stretch), 1620 (C=N stretch), 1580 (Aromatic C=C), 1250 (N-O stretch), 820 (C-Br stretch). |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₉H₁₀BrN₂O⁺: 252.9976; Found: 252.9978. |
PART 3: Biological Evaluation - A Framework
Quinoline derivatives, particularly those with halogen and amino substitutions, have demonstrated significant potential as antibacterial and anticancer agents.[6][7] The N-oxide moiety can enhance these activities or introduce new mechanisms of action, such as bioreductive activation under hypoxic conditions found in solid tumors.
Hypothesized Mechanism of Action: DNA Gyrase Inhibition
Many quinolone and quinoline-based antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[6] We hypothesize that 2-amino-6-bromo-4-methylquinoline 1-oxide could act as an inhibitor of these enzymes. The planar quinoline ring may intercalate into the DNA-enzyme complex, while the C2-amino group forms key hydrogen bonds within the enzyme's active site, stabilizing the complex and preventing DNA re-ligation.
Signaling Pathway Diagram
Caption: Hypothesized pathway for antibacterial action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the MIC of the title compound against bacterial strains.
Materials:
-
Target compound stock solution (1 mg/mL in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a bacterial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to get the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as growth and sterility controls, respectively.
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Optionally, read absorbance at 600 nm.
Conclusion
This guide details a robust pathway for the synthesis and evaluation of 2-amino-6-bromo-4-methylquinoline 1-oxide. By integrating a rational synthetic design with established protocols for characterization and biological screening, this document provides a comprehensive framework for researchers exploring the vast potential of the quinoline N-oxide scaffold in the development of novel therapeutic agents. The proposed compound serves as a platform for further structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
References
- ResearchGate. a) C8‐bromination of quinoline N‐oxides with N‐bromosuccinimide. b)...
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central.
- MDPI. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
- Karakas, D., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
- ResearchGate. ChemInform Abstract: Regioselective Bromination of Fused Heterocyclic N-Oxides.
- Beilstein Journal of Organic Chemistry. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines.
- SCIREA. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H).
- PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Kouznetsov, V. V., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.
- ResearchGate. Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.
- Royal Society of Chemistry. (2020). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs.
- ACS Publications. (2022). N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization.
- Bentham Science. Biological Activities of Quinoline Derivatives.
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Unlocking New Therapeutic Avenues: The Potential of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide:
Preamble: A Chemist's Perspective on a Novel Building Block
In the landscape of drug discovery, the identification of novel, synthetically tractable scaffolds is a critical starting point for any successful medicinal chemistry campaign. The molecule 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile presents itself not as a compound with a known biological profile, but as a densely functionalized and strategically designed starting point for library synthesis. Its true value lies in its potential. This guide is structured to deconstruct this potential, moving from the established significance of its core structure to the practical, experimental pathways for its evolution into targeted therapeutic agents. As application scientists, our role is to bridge the gap between a chemical entity and its biological promise; this document serves as that bridge.
Molecular Profile and Physicochemical Properties
This compound (CAS: 113893-02-0) is a solid, multi-functionalized heterocyclic compound.[1][2] An analysis of its structure reveals several key features ripe for medicinal chemistry exploration: a nicotinonitrile core, a strategically placed bromine atom, and modulating methoxy and methyl groups.
| Property | Value | Source |
| CAS Number | 113893-02-0 | [1][3][4] |
| Molecular Formula | C₉H₉BrN₂O | [1][5] |
| Molecular Weight | 241.08 g/mol | [2][4] |
| Appearance | Solid | [1] |
| Melting Point | 103-105 °C | [2] |
| SMILES | CC1=C(C(=NC(=C1Br)C)OC)C#N | [3] |
| InChI Key | TVKHQKFOAMVIQV-UHFFFAOYSA-N | [1][3] |
The Nicotinonitrile Core: A Foundation of Proven Therapeutic Relevance
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivative, nicotinonitrile (3-cyanopyridine), is a cornerstone of numerous therapeutic agents.[6][7] This scaffold is not merely a structural placeholder; its inherent electronic properties and hydrogen bonding capabilities make it an effective pharmacophore. Several FDA-approved drugs, including the kinase inhibitors bosutinib, neratinib, and milrinone, incorporate the nicotinonitrile moiety, underscoring its clinical and commercial significance.[7][8]
The prevalence of this scaffold in kinase inhibitors is particularly noteworthy.[6] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[9] Nicotinonitrile derivatives have demonstrated potent inhibitory activity against a range of kinases, including:
-
Janus kinase 3 (JAK3)[6]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[7][10]
-
Monopolar spindle 1 (Mps1) kinase[7]
This established history provides a strong rationale for exploring this compound as a starting point for novel kinase inhibitor discovery programs.
Strategic Diversification: From a Single Molecule to a Focused Library
The true power of this compound lies in its capacity for controlled, strategic modification at multiple positions. The functional groups are not random decorations; they are synthetic handles that allow for a systematic exploration of the surrounding chemical space to build robust Structure-Activity Relationships (SAR).[11][12]
The 5-Bromo Position: A Gateway for Cross-Coupling Chemistry
The bromine atom at the 5-position is the molecule's most valuable synthetic anchor. It is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[13] This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups from commercially available boronic acids.[14] This diversification is paramount for probing interactions with specific sub-pockets of a target enzyme and optimizing properties like potency and selectivity.
Caption: Synthetic diversification via Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Rationale: Degassing is critical to prevent oxidation and deactivation of the palladium(0) catalyst.
-
Reaction Execution: Seal the vial and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Rationale: Heat provides the necessary activation energy for the catalytic cycle to proceed efficiently.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 5-substituted analog.
Modulation of Peripheral Groups
Beyond the bromine, the other substituents offer avenues for fine-tuning:
-
2-Methoxy Group: This electron-donating group can be O-demethylated (e.g., using BBr₃) to reveal a 2-hydroxypyridine (a pyridone tautomer). This introduces a potent hydrogen bond donor, which can fundamentally alter the binding mode and selectivity profile of the compound.
-
Cyano Group: The nitrile is a versatile functional group. It can act as a hydrogen bond acceptor. Furthermore, it can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH), providing additional points of interaction with a biological target.
-
4,6-Dimethyl Groups: While not easily modified, these groups play a crucial role in defining the molecule's conformation and sterically influencing how it fits into a binding site. They also increase lipophilicity, which can impact cell permeability and metabolic stability.
Hypothesized Biological Applications: A Focus on Kinase Inhibition
Given the strong precedent in the literature, the most logical and promising application for derivatives of this scaffold is in the development of kinase inhibitors.[6][7][9] The pyridine nitrogen is well-positioned to act as a hydrogen bond acceptor, forming a key "hinge-binding" interaction common to many Type I and Type II kinase inhibitors.
Caption: Targeted inhibition of a generic kinase signaling pathway.
Table: Biological Activity of Representative Nicotinonitrile Scaffolds
| Scaffold Derivative | Target Kinase | IC₅₀ Value | Reference |
| Derivative 8e | Pim-1, Pim-2, Pim-3 | ≤ 0.28 µM | [6][9] |
| PF-06651600 | JAK3 | Covalent Inhibitor | [6] |
| Compound 5g | Tyrosine Kinase (TK) | 352 nM | [15] |
| Compound 8 | Tyrosine Kinase (TK) | 311 nM | [15] |
| Compound 11e | VEGFR-2 | 0.61 µM | [10] |
This data strongly supports the hypothesis that libraries derived from this compound could yield potent inhibitors of these therapeutically relevant kinase families.
Proposed Drug Discovery and Development Workflow
A structured, logical workflow is essential to efficiently translate the potential of the starting scaffold into a viable lead compound.
Caption: Proposed workflow for drug discovery and development.
Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a typical method to screen compounds for their ability to inhibit a specific kinase.
-
Reagent Preparation: Prepare solutions of recombinant Pim-1 kinase, a suitable peptide substrate, and ATP in kinase buffer. Prepare serial dilutions of the test compounds (derived from the scaffold) in DMSO.
-
Reaction Mixture: In a multi-well plate, add the kinase buffer, the peptide substrate, and the test compound solution. Rationale: A DMSO control well (no inhibitor) and a background well (no kinase) are essential for data normalization.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the recombinant Pim-1 kinase enzyme to each well (except the background control). Allow a brief pre-incubation.
-
ATP Addition: Add ATP to all wells to start the phosphorylation of the substrate. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[6]
-
Detection: Stop the reaction and add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. Rationale: Lower luminescence indicates higher kinase activity (more ATP consumed), while higher luminescence indicates inhibition (less ATP consumed).
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus compound concentration.
Conclusion and Future Outlook
This compound should not be viewed as just another catalog chemical. It is a highly versatile and strategically designed building block that offers multiple avenues for rapid and logical library development. Its nicotinonitrile core provides a strong, clinically validated foundation for targeting enzymes, particularly kinases. The presence of a synthetically versatile bromine atom at the 5-position is a key feature, enabling extensive SAR exploration through modern cross-coupling chemistry. By following a structured discovery workflow encompassing parallel synthesis, robust in vitro screening, and iterative design, research teams can efficiently exploit the inherent potential of this scaffold to develop novel, potent, and selective therapeutic agents. The journey from this single molecule to a potential clinical candidate is a clear and logical path, grounded in established principles of medicinal chemistry.
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The Strategic Reactivity of the C5-Bromine Atom in 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: A Technical Guide for Synthetic Strategy and Drug Discovery
Abstract
5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its utility is fundamentally anchored to the reactivity of the bromine atom at the C5-position of the pyridine ring. This technical guide provides an in-depth exploration of the chemical behavior of this bromine atom, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will dissect the electronic and steric factors governing its reactivity, and present detailed, field-proven protocols for its engagement in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is designed to serve as a practical and authoritative resource for the strategic functionalization of this versatile scaffold.
Introduction: The Architectural Significance of the Substituted Nicotinonitrile Core
The nicotinonitrile framework is a privileged scaffold in drug discovery, appearing in a multitude of biologically active agents. The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, dictating its pharmacokinetic and pharmacodynamic profile. In this compound, the bromine atom at the C5 position is not merely a placeholder but a versatile synthetic handle, enabling the introduction of a diverse array of molecular fragments. Understanding and controlling the reactivity of this C-Br bond is paramount for its effective utilization in the synthesis of novel chemical entities.
Unpacking the Reactivity: Electronic and Steric Considerations
The chemical behavior of the bromine atom in this compound is a consequence of the interplay between the electronic nature of the pyridine ring and the steric environment around the reaction center.
-
Electronic Effects : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further modulated by the substituents. The methoxy group at C2 is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant. The nitrile group at C3 is a potent electron-withdrawing group (-I and -R effects). The two methyl groups at C4 and C6 are weakly electron-donating (+I effect). The cumulative effect of these substituents influences the electron density at the C5 position, making the C-Br bond susceptible to oxidative addition in palladium-catalyzed reactions and activating the ring for certain nucleophilic substitution pathways.
-
Steric Hindrance : The methyl groups at the C4 and C6 positions flank the C5-bromine atom. This steric hindrance can influence the approach of bulky reagents and ligands, potentially affecting reaction rates and the feasibility of certain transformations.[1] The selection of appropriate ligands in cross-coupling reactions is often critical to overcome this steric impediment.[2]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C5-bromine atom of our title compound is an excellent substrate for these transformations.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis due to its mild conditions and broad functional group tolerance.[4]
Causality of Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, a base, and a solvent system is critical for a successful Suzuki coupling. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as cesium carbonate (2.0 equiv.).[5]
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).[6]
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 ratio of 1,4-dioxane to water.[6]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]
Data Presentation:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |
Note: Yields are illustrative and depend on the specific boronic acid used.
Visualization:
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to valuable arylalkyne structures.[7] This reaction is typically co-catalyzed by palladium and copper.[1]
Causality of Experimental Choices: The palladium catalyst orchestrates the main catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[8] An amine base is used both to deprotonate the terminal alkyne and as a solvent. Copper-free protocols exist to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[2]
Detailed Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst such as CuI (0.05 equiv.).[1]
-
Solvent and Base Addition: Add an anhydrous and degassed amine solvent, for example, triethylamine.[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to 60-80 °C if necessary.[1]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After completion, dilute with an organic solvent, wash with aqueous ammonium chloride to remove copper salts, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[8]
Data Presentation:
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 25-60 | 80-95 |
| Pd(OAc)₂/PPh₃ | None (Copper-free) | Cs₂CO₃ | Toluene | 80-100 | 75-90 |
Note: Yields are illustrative and depend on the specific alkyne used.
Visualization:
Caption: Catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with amines.[9] This reaction has broad applicability in synthesizing arylamines, which are prevalent in pharmaceuticals.[10]
Causality of Experimental Choices: This reaction requires a palladium catalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[11] The ligand is crucial for promoting both the oxidative addition and the final reductive elimination step, while the base deprotonates the amine to form the active nucleophile.[12] Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base.
Detailed Experimental Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong base like sodium tert-butoxide (1.5 equiv.).[12]
-
Catalyst Premixing: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂) and a suitable ligand (e.g., Xantphos) in the reaction solvent.
-
Reagent Addition: Add the catalyst solution to the reaction vessel, followed by anhydrous, degassed solvent (e.g., toluene).[12]
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.[12]
-
Monitoring: Track the reaction's progress by LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.[12]
Data Presentation:
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 110 | 80-95 |
| Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 100 | 85-98 |
Note: Yields are illustrative and depend on the specific amine used.
Nucleophilic Aromatic Substitution (SNA r): An Alternative Functionalization Pathway
While palladium-catalyzed reactions are highly versatile, nucleophilic aromatic substitution (SNA r) presents an alternative strategy for modifying the pyridine ring.[13]
Mechanistic Considerations: The SNA r mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which can stabilize the negative charge of the intermediate.[13] In this compound, the powerful electron-withdrawing nitrile group is meta to the bromine atom, which is not the ideal orientation for activating the C-Br bond towards a classical SNA r reaction. Attack at the C-Br position would not allow for direct delocalization of the negative charge onto the nitrile group.[15]
However, under forcing conditions with highly potent nucleophiles, substitution may be achievable. It is more likely that nucleophilic attack could occur at the C2 or C6 positions if a suitable leaving group were present there, due to activation by the ring nitrogen. For the C5-bromo position, SNA r is generally considered less favorable compared to cross-coupling reactions.
Conclusion and Future Outlook
This compound is a highly valuable and strategically designed building block. The C5-bromine atom serves as a robust and versatile handle, primarily for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, in particular, offer reliable and high-yielding pathways to introduce aryl, alkynyl, and amino functionalities, respectively. This guide has provided the foundational knowledge and practical protocols necessary to exploit the reactivity of this compound. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic application of reactions involving this versatile nicotinonitrile derivative will undoubtedly play a crucial role in advancing these fields.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wikipedia. (n.d.). Sonogashira coupling.
- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
- Smith, J., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
- Patil, S. S., et al. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Molecular Memory. (2018, August 7). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
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Methodological & Application
experimental protocol for using 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
An Application Note and Experimental Protocol Guide for the Utilization of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental use of this compound, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. While specific literature on this compound is limited, its structural motifs—a bromopyridine core, a nitrile group, and a methoxy substituent—suggest its utility as a versatile chemical building block. This guide synthesizes established methodologies for analogous compounds to propose detailed protocols for its synthetic modification and preliminary biological evaluation. All protocols are presented with an emphasis on the underlying scientific principles and include critical safety information.
Introduction and Compound Profile
This compound (CAS: 113893-02-0) is a poly-substituted heterocyclic compound.[1] The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The specific functionalities of this molecule offer multiple avenues for chemical exploration:
-
The Bromine Atom: Serves as a key reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.[2]
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings.
-
The Methoxy Group and Dimethyl Substituents: These groups modulate the electronic properties and steric environment of the pyridine ring, influencing its reactivity and the potential biological activity of its derivatives.
Given the prevalence of substituted nicotinonitriles in biologically active compounds, this compound represents a valuable starting material for generating libraries of novel molecules for screening campaigns.[3]
Physicochemical Properties and Safety Data
A summary of the known and estimated properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 113893-02-0 | [1] |
| Molecular Formula | C₉H₉BrN₂O | [4] |
| Molecular Weight | 241.08 g/mol | [5] |
| Appearance | Solid | [1] |
| Melting Point | 105.3 °C (Estimated) | [6] |
| Boiling Point | 309.42 °C (Estimated) | [6] |
| Water Solubility | 108.19 mg/L (Estimated) | [6] |
Critical Safety and Handling Protocols
As a brominated organic compound containing a nitrile group, this compound requires stringent handling precautions.[3][7]
Hazard Overview:
-
Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide (HCN) gas under acidic conditions.[1][7]
-
Reactivity: Brominated compounds can be reactive and should be stored away from strong oxidizing agents, reducing agents, and bases.[3]
-
Irritation: May cause skin, eye, and respiratory tract irritation.
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations, including weighing and solution preparation, MUST be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizers.[7] The container should be tightly sealed.
-
Spill & Decontamination: In case of a spill, evacuate the area. For small spills within a fume hood, decontaminate surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8] All contaminated materials must be disposed of as hazardous waste.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for cyanide- and bromine-containing chemical waste.
Synthetic Applications: The Compound as a Chemical Scaffold
The bromine atom at the 5-position is the primary site for synthetic elaboration via cross-coupling reactions. The following protocols are representative methods for diversifying this core structure.
Caption: Synthetic utility of the starting material.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid with the title compound.[9][10]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%) in a small amount of dioxane. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 5-aryl-2-methoxy-4,6-dimethylnicotinonitrile product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for coupling a primary or secondary amine to the bromopyridine core.[4][5]
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-BINAP or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene (degassed)
Step-by-Step Procedure:
-
Reaction Setup: In an argon-filled glovebox or using Schlenk technique, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), (±)-BINAP (0.05 mmol, 5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol) and anhydrous, degassed toluene (5 mL).
-
Amine Addition: Add the amine (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with diethyl ether or ethyl acetate.
-
Extraction and Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired 5-amino-substituted nicotinonitrile derivative.
Proposed Biological Screening Workflows
The structural features of this compound and its potential derivatives warrant investigation into several areas of biological activity. The following are foundational screening protocols to assess its potential as a therapeutic agent.
Caption: High-level biological screening workflow.
Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.[11]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
DMEM or RPMI-1640 culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Antimicrobial Screening (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[6][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Resazurin solution (optional, as a viability indicator)
Step-by-Step Procedure:
-
Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.
-
Inoculum Preparation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 5: Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying ATP consumption.[13]
Materials:
-
Kinase of interest (e.g., a specific receptor tyrosine kinase)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 384-well plates
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound. Add 1 µL of each dilution to the wells of a 384-well plate. Include DMSO as a negative control and a known inhibitor (e.g., Staurosporine) as a positive control.
-
Kinase Addition: Add 2 µL of the kinase enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: The luminescent signal is proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
References
- Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. RSC.
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- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
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- EHS. (2018). SOP for the safe use of cyanide compounds.
- Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide.
- American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
- TSM TheSafetyMaster Private Limited. (2024). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries.
- ResearchGate. (2020). (PDF) Screening methods for assessment of antibacterial activity in nature.
- PubMed. (n.d.). GPCR-radioligand binding assays.
- SciELO. (n.d.). Screening methods to determine antibacterial activity of natural products.
- ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry.
- SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS.
- RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
- Creative Biolabs. (n.d.). Antifungal Activity Test Service.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed Central. (n.d.). Antifungal Susceptibility Testing: Current Approaches.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips.
- MDPI. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases.
- PubMed Central. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases.
- ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
- Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
- MDPI. (2018). Susceptibility Testing of Fungi to Antifungal Drugs.
- National Institutes of Health. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- ResearchGate. (n.d.). Cyanation reaction of 3-bromopyridine.
- PubMed Central. (2017). Screening and identification of novel biologically active natural compounds.
- RSC Publishing. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
- PubMed Central. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- YouTube. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery.
- Wikipedia. (n.d.). Cyanation.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
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The Strategic Utility of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile in Modern Pharmaceutical Development
Introduction: The Nicotinonitrile Scaffold as a Privileged Motif in Drug Discovery
The nicotinonitrile, or 3-cyanopyridine, framework is a cornerstone in medicinal chemistry, celebrated for its versatile reactivity and its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[3] Notably, the 2-alkoxynicotinonitrile subunit is a key feature in several approved drugs, where the alkoxy group can significantly enhance the molecule's lipophilicity and, consequently, its biological efficacy.[2] This guide focuses on a particularly valuable building block: 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile . The strategic placement of a bromine atom, a methoxy group, and two methyl groups on the nicotinonitrile core offers a unique combination of reactivity and structural features, making it an exemplary starting material for the synthesis of next-generation therapeutics, particularly in the realm of oncology.
The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. This capability is paramount in modern drug discovery, where the exploration of chemical space through the synthesis of compound libraries is a critical step in identifying and optimizing lead candidates.[4] The methoxy group at the 2-position and the methyl groups at the 4- and 6-positions provide steric and electronic modulation of the pyridine ring, influencing the molecule's reactivity and its potential interactions with biological targets.
This document provides a comprehensive overview of the applications of this compound as a building block in pharmaceutical research. It includes detailed, field-proven protocols for its use in key synthetic transformations and discusses its potential in the development of targeted therapies, with a particular focus on kinase inhibitors.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O | [5] |
| Molecular Weight | 241.09 g/mol | [6] |
| CAS Number | 113893-02-0 | [7] |
| Appearance | Solid | [6] |
| Melting Point | 103-105 °C | [6] |
| Purity | Typically ≥95% | Commercial Suppliers |
The structural features of this compound are depicted in the following diagram, highlighting the key reactive site for cross-coupling reactions.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[8][9] The nicotinonitrile scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.[4]
The ability to introduce a wide array of substituents at the 5-position of this compound via cross-coupling reactions allows for the systematic exploration of the kinase ATP-binding pocket. This enables the optimization of inhibitor potency and selectivity. The following sections provide detailed protocols for two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-methoxy-4,6-dimethylnicotinonitriles
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[10] The following protocol is a general procedure for the coupling of this compound with a variety of arylboronic acids.
Reaction Principle:
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Application Notes and Protocols for Investigating the Mechanism of Action of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers investigating the mechanism of action of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile derivatives. This document synthesizes current knowledge on related compounds to propose a putative mechanism of action and offers detailed protocols to facilitate the experimental validation of this hypothesis.
I. Introduction and Postulated Mechanism of Action
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. While the specific mechanism of action for this compound derivatives has not been definitively elucidated in publicly available literature, analysis of structurally related compounds allows for the formulation of a strong working hypothesis.
Several lines of evidence suggest that nicotinonitrile derivatives may exert their biological effects, particularly their anticancer properties, through the modulation of key cellular signaling pathways. For instance, various substituted nicotinonitriles have demonstrated potent inhibitory activity against protein kinases, such as PIM-1 kinase, which are crucial regulators of cell survival and proliferation.[1] Furthermore, studies on N-nicotinonitrile derivatives have pointed towards the inhibition of the urokinase plasminogen activator (uPA) system, a key player in cancer cell invasion and metastasis.[2]
Compounds bearing a bromo-methoxyphenyl moiety, which is structurally analogous to the core of the derivatives , have been shown to modulate critical inflammatory and cancer-related signaling cascades, including the NF-κB and MAPK pathways.[3][4][5] In some instances, these scaffolds have also been found to interact with the melanocortin 4 receptor, indicating the potential for G-protein coupled receptor modulation.[6] Additionally, certain methoxy and bromo-substituted aromatic compounds have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[7]
Based on this collective evidence, it is hypothesized that This compound derivatives primarily function as modulators of protein kinase activity, likely impacting downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. The following sections provide detailed protocols to systematically investigate this proposed mechanism of action.
II. Experimental Protocols for Mechanistic Elucidation
To thoroughly investigate the mechanism of action of this compound derivatives, a multi-pronged approach is recommended, starting with broad cellular effects and progressively narrowing down to specific molecular targets.
A. Initial Assessment of Cellular Effects
The first step is to characterize the phenotypic effects of the compounds on cancer cells.
1. Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and cytostatic effects of the derivatives on a panel of cancer cell lines.
-
Protocol: MTT/MTS Assay
-
Seed cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound derivative in complete culture medium.
-
Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
2. Apoptosis and Cell Cycle Analysis
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.
-
Protocol: Flow Cytometry Analysis
-
Treat cancer cells with the derivative at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
For Apoptosis (Annexin V/Propidium Iodide Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
For Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
B. Identification of Molecular Targets
Once the cellular effects are established, the next step is to identify the direct molecular targets of the compounds.
1. Kinase Inhibition Profiling
-
Objective: To screen the derivatives against a broad panel of protein kinases to identify potential targets.
-
Protocol: In Vitro Kinase Assay Panel
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, SignalChem) that offers assays for a large number of kinases.
-
Submit the this compound derivative at a standard concentration (e.g., 1 µM or 10 µM) for initial screening.
-
The service will perform in vitro kinase assays, typically measuring the phosphorylation of a substrate in the presence of the compound.
-
Analyze the results to identify kinases that are significantly inhibited by the derivative.
-
For promising hits, perform follow-up dose-response studies to determine the IC50 value for each inhibited kinase.
-
2. Target Validation in a Cellular Context
-
Objective: To confirm that the identified kinase targets are modulated by the compound within intact cells.
-
Protocol: Western Blot Analysis of Phosphorylated Signaling Proteins
-
Based on the kinase profiling results, select key downstream targets of the inhibited kinases. For example, if a PI3K/Akt pathway kinase is inhibited, probe for phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). If a MAPK pathway kinase is inhibited, probe for phosphorylated ERK (p-ERK).
-
Treat cancer cells with the derivative at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
-
C. Visualization of Signaling Pathways and Workflows
Visualizing the proposed mechanism and experimental workflows can aid in understanding and planning experiments.
Proposed Signaling Pathway for Inhibition
Caption: Postulated inhibition of PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for Target Identification
Caption: Workflow for elucidating the mechanism of action.
III. Quantitative Data Summary
As you generate data, it is crucial to organize it for clear interpretation and comparison.
| Derivative | Cell Line | IC50 (µM) - 48h | Target Kinase(s) | Kinase IC50 (µM) |
| Compound X-1 | MCF-7 | Experimental Value | Identified Kinase A | Experimental Value |
| Compound X-1 | HCT-116 | Experimental Value | Identified Kinase B | Experimental Value |
| Compound X-2 | MCF-7 | Experimental Value | Identified Kinase A | Experimental Value |
| Compound X-2 | HCT-116 | Experimental Value | Identified Kinase C | Experimental Value |
IV. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for elucidating the mechanism of action of this compound derivatives. By systematically evaluating their cellular effects and identifying their molecular targets, researchers can build a comprehensive understanding of how these compounds exert their biological activity.
Future studies could involve more advanced techniques such as chemical proteomics to identify a broader range of protein targets,[8][9][10] as well as in vivo studies in animal models to assess the therapeutic potential of these derivatives. The insights gained from these investigations will be invaluable for the development of novel therapeutics.
V. References
-
El-Sayed, N. N. E., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 69-77. [Link]
-
El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10765-10780. [Link]
-
Ali, S. S., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34, 1074-1088. [Link]
-
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. [Link]
-
Hu, R., et al. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Proteomics & Bioinformatics, 3(6), 195-200. [Link]
-
Gouda, M. A., et al. (2018). Recent Progress on Nicotinonitrile Scaffold‐based Anticancer, Antitumor, and Antimicrobial Agents: A Literature Review. Journal of Heterocyclic Chemistry, 55(10), 2235-2254. [Link]
-
Lomenick, B., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Pharmacological Reviews, 63(4), 881-899. [Link]
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Lee, H., & Lee, J. W. (2011). Identification of Direct Protein Targets of Small Molecules. Current Protocols in Chemical Biology, 3(4), 183-200. [Link]
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Wang, Y., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 11(9), 2616-2636. [Link]
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Sosič, I., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Scientific Reports, 13(1), 3530. [Link]
-
Kim, J., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Phycology, 6(1), 1-13. [Link]
-
Li, Y., et al. (2018). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells. BioMed Research International, 2018, 8924767. [Link]
-
Li, Y., et al. (2018). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs. ScienceOpen Preprints. [Link]
-
Schenone, S., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 10(11), 880-888. [Link]
-
Amr, A. E. G. E., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. [Link]
-
Li, Y., et al. (2018). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF- κ B and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells. ResearchGate. [Link]
-
Chen, C., et al. (2004). Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model. Journal of Medicinal Chemistry, 47(7), 1602-1604. [Link]
-
Kim, J., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
-
Medran-Navarrete, V., et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 148-164. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile for Advanced Synthesis
Introduction: The Strategic Value of Substituted Nicotinonitriles
The nicotinonitrile framework is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous marketed drugs and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The specific substrate, 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, represents a highly valuable and functionalized building block. The strategic placement of the bromine atom at the C5 position, activated by the electron-withdrawing nitrile group and the pyridine ring nitrogen, makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. The methoxy and dimethyl substituents offer steric and electronic modulation, providing a handle for fine-tuning the properties of the final products.
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[5][6] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it a cornerstone of modern organic synthesis.[7]
This guide provides a comprehensive technical overview and detailed protocols for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind the choice of reagents and conditions, addressing the specific challenges posed by this sterically hindered and heteroaromatic substrate.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The three primary stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the nicotinonitrile substrate. This is often the rate-determining step of the cycle.[9] The electron-deficient nature of the pyridine ring facilitates this step.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium(II) center, displacing the halide. The choice of base is crucial for the efficiency of this step.[9]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[10]
// Invisible nodes for positioning ArBr_pos [pos="6,2!", style=invis]; Boronate_pos [pos="3.5,0!", style=invis];
ArBr -> Pd0; Boronate -> PdII_Aryl; } .
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges & Strategic Solutions
-
Steric Hindrance: The two methyl groups adjacent to the bromine at C5 and the methoxy group at C2 create significant steric bulk around the reaction center. This can hinder the oxidative addition step and the approach of the coupling partners.
-
Solution: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is crucial.[11][12] These ligands promote the formation of a coordinatively unsaturated, highly active Pd(0) species and accelerate both oxidative addition and reductive elimination.[11][12]
-
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation and lower yields.[7]
-
Solution: The use of sterically demanding ligands helps to prevent strong coordination of the pyridine nitrogen to the palladium. Additionally, careful selection of a non-coordinating solvent is beneficial.
-
Experimental Protocols
This section provides two detailed protocols: a general thermal protocol and a microwave-assisted protocol for accelerated synthesis.
Materials & Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >97% | Commercially available |
| Arylboronic Acid or Arylboronic Ester | >98% | Various |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Strem, Sigma-Aldrich |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Strem, Sigma-Aldrich |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, >98% | Acros, Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, Sure/Seal | Acros, Sigma-Aldrich |
| Deionized Water | N/A | In-house |
| Argon or Nitrogen Gas | High purity | N/A |
| Standard Glassware for Inert Atmosphere Chemistry | N/A | N/A |
Protocol 1: General Thermal Suzuki-Miyaura Coupling
This protocol is a robust starting point for a wide range of arylboronic acids.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv.).
-
Catalyst Pre-mixture: In a separate small vial, weigh the palladium precursor, Pd₂(dba)₃ (0.02 equiv., 2 mol%), and the ligand, SPhos (0.08 equiv., 8 mol%).
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃/SPhos mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 5:1 v/v ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting bromide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times, often leading to cleaner reactions and improved yields.[13]
Step-by-Step Procedure:
-
Reagent Preparation: To a dedicated microwave reaction vial with a stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (0.025 equiv., 2.5 mol%), and SPhos (0.1 equiv., 10 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane/water (5:1 v/v) to the vial.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 20-45 minutes.[8]
-
Work-up and Purification: After the vial has cooled to room temperature, perform the work-up and purification steps as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor base. | Ensure reagents and solvents are anhydrous and properly degassed. Increase reaction temperature. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK).[11][12] Increase catalyst loading to 3-5 mol%. |
| Protodeboronation | Presence of excess water or protic sources. | Use anhydrous base and solvent. Minimize the amount of water in the solvent mixture. Consider using the boronic ester (e.g., pinacol ester) instead of the boronic acid. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents before use. |
| Formation of Impurities | Reaction too slow, allowing for side reactions. | Switch to the microwave protocol for faster, cleaner conversion. Re-evaluate the ligand choice; a different bulky phosphine or an NHC ligand might be more effective.[11] |
Caption: Decision workflow for troubleshooting the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing novel, complex molecules for drug discovery and materials science. Success with this sterically hindered and potentially coordinating substrate hinges on the rational selection of a catalytic system. The use of bulky, electron-rich ligands such as SPhos, in combination with a strong base and appropriate thermal or microwave conditions, effectively overcomes these challenges to provide the desired coupled products in good to excellent yields. The protocols provided herein serve as a validated starting point for researchers to build upon in their synthetic endeavors.
References
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Al-Ostath, A., Abuelizz, H. A., & Gouda, M. A. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences.
- Billmeier, J. C., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry – A European Journal, 19(22), 7015-7024.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Billmeier, J. C., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform, 44(36).
- Various Authors. (2016). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar.
- Luo, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- LibreTexts Chemistry. (2019). Suzuki-Miyaura Coupling.
- Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10733–10748.
- Gouda, M. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate.
- Fadda, A. A., & El-Mekabaty, A. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate.
- Various Authors. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar.
- Bibi, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4485.
- Gök, Y., & Alkış, M. (2016). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry – A European Journal, 14(14), 4267-4279.
- LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
- Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12519–12526.
- Wu, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 675–683.
- Kisel, E., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 50(2), 264-271.
- ChemBK. (n.d.). This compound.
- PubChem. (n.d.). 5-Bromo-2-methoxynicotinonitrile.
- Sunway Pharm Ltd. (n.d.). This compound.
- AbacipharmTech. (n.d.). This compound.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Introduction: Strategic Importance of Substituted Nicotinonitriles
The nicotinonitrile scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an amino group onto this framework via C-N bond formation is a critical step in the synthesis of novel drug candidates, enabling the exploration of new chemical space and the optimization of structure-activity relationships (SAR). The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these crucial C-N bonds, offering significant advantages over traditional methods that often suffer from limited scope and harsh reaction conditions.[3][4]
This application note provides a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, a polysubstituted and electron-rich heteroaryl halide. The protocol herein is designed to be a robust starting point for researchers in drug discovery and process development, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[5] The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle, illustrated below, is generally accepted to proceed through three key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[6]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl amine and regenerating the active Pd(0) catalyst.[3][6]
The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the catalytic cycle. For sterically hindered and electron-rich substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[4]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination with Morpholine
This protocol details the reaction of this compound with morpholine as a representative secondary amine.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | e.g., CymitQuimica | --- |
| Morpholine | ≥99% | e.g., Sigma-Aldrich | --- |
| Pd₂(dba)₃ | Reagent Grade | e.g., Sigma-Aldrich | Palladium Precursor |
| XPhos | ≥98% | e.g., Sigma-Aldrich | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | e.g., Sigma-Aldrich | Base |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Solvent |
| Ethyl acetate | ACS Grade | --- | For Workup |
| Brine | Saturated aq. solution | --- | For Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | --- | Drying Agent |
| Silica Gel | 230-400 mesh | --- | For Chromatography |
| Oven-dried glassware | --- | --- | Schlenk flask or sealed tube |
| Magnetic stir bar | --- | --- | --- |
| Inert atmosphere | Nitrogen or Argon | --- | --- |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 241.1 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), XPhos (0.04 mmol, 19.1 mg), and Pd₂(dba)₃ (0.02 mmol, 18.3 mg).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 104.5 µL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes, then place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction with water (10 mL) and dilute with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Key Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table provides a guide for optimizing the reaction conditions for the amination of this compound.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Considerations |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. Both are commonly effective. Pre-formed palladium-ligand complexes can also be used.[3] |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-rich biaryl phosphine ligands are generally preferred for challenging substrates to facilitate both oxidative addition and reductive elimination. The optimal ligand may vary depending on the amine coupling partner.[4] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | Strong, non-nucleophilic bases like NaOtBu are often used. For base-sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed, although this may require higher temperatures or longer reaction times.[7] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are typically used. Dioxane can sometimes offer better solubility for certain reagents.[7] |
| Temperature | 80-110 °C | The reaction temperature should be sufficient to overcome the activation energy for oxidative addition. Optimization may be required based on the reactivity of the amine and the chosen catalyst system. |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine is generally used to ensure complete consumption of the limiting aryl bromide. |
Troubleshooting
-
Low Conversion: If the reaction stalls, consider increasing the temperature, changing the ligand to a more electron-rich or bulkier one, or using a stronger base. Ensure all reagents and the solvent are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenated byproducts can sometimes be observed. This can be minimized by optimizing the ligand and reaction conditions.
-
Difficulty in Purification: If the product is difficult to separate from the catalyst residues, consider filtering the crude reaction mixture through a plug of silica gel or celite before full chromatographic purification.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Anhydrous solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, and this application note provides a comprehensive and practical guide for its application to the synthesis of substituted nicotinonitriles. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently synthesize a diverse range of aminonicotinonitrile derivatives, accelerating the pace of drug discovery and development.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- Blackmond, D. G., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Name-Reaction.com. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Gouda, M. A., Hussein, B. H. M., Helal, M. H., & Salem, M. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry, 55(1), 3-18. [Link]
- El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(11), 9479-9492. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is a highly functionalized pyridine derivative that serves as a powerful and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a strategically placed bromine atom, a nitrile group, a methoxy group, and two methyl groups, offers multiple reactive handles for synthetic elaboration. The bromine atom at the C5 position is particularly amenable to modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and amino substituents. Concurrently, the nitrile group, in conjunction with the adjacent ring nitrogen, provides a classic entry point for the construction of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines, which are prominent scaffolds in medicinal chemistry.[1][2][3]
This guide provides an in-depth exploration of the synthetic utility of this building block. It is designed for researchers in medicinal chemistry and drug discovery, offering not just protocols, but also the underlying scientific rationale for experimental choices. We will detail key transformations including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as annulation strategies to build fused ring systems like pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines.
Physicochemical Properties & Safety
Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.
| Property | Value | Source |
| CAS Number | 113893-02-0 | [4][5][6] |
| Molecular Formula | C₉H₉BrN₂O | [7] |
| Molecular Weight | 241.08 g/mol | [5][7] |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene) | General Knowledge |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all operations in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier before use. | General Lab Safety |
Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Position
The C5-bromo substituent is the most versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the direct formation of C-C and C-N bonds, introducing molecular complexity in a single, efficient step.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[8][9] In this context, it allows for the coupling of an aryl or heteroaryl boronic acid with the C5-position of the pyridine ring.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle. Pd(PPh₃)₄ is also a common choice as it is already in the active Pd(0) state.[10][11]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Triphenylphosphine [PPh₃] or other suitable ligand (0.06 mmol, 6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst and ligand.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-98 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 70-90 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[12][13][14] It allows for the coupling of primary or secondary amines with the C5-position of the pyridine core.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to promote the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[15]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary or Secondary Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOt-Bu to a dry Schlenk flask.
-
Add the palladium precatalyst and the phosphine ligand.
-
Add the this compound.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
Part 2: Annulation Strategies for Fused Heterocyclic Systems
The nitrile group is a key functional group for building fused heterocyclic rings onto the pyridine core.
Synthesis of 3-Amino-pyrazolo[3,4-b]pyridines
The reaction of 2-halonicotinonitriles with hydrazine is a classic and efficient method for constructing the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its kinase inhibitory activity.[1][2] The reaction proceeds via an initial nucleophilic aromatic substitution of the methoxy group (or a halogen at C2), followed by intramolecular cyclization of the hydrazine onto the nitrile group.
Caption: Reaction scheme for the synthesis of pyrazolo[3,4-b]pyridines.
Protocol 3: Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Hydrazine monohydrate (5.0 mmol, 5.0 equiv)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Add hydrazine monohydrate to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C).
-
Stir at reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
A precipitate will typically form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove excess hydrazine.
-
Dry the product under vacuum to yield the desired 3-amino-pyrazolo[3,4-b]pyridine. The product is often pure enough for subsequent steps without further purification.
-
Synthesis of Furo[2,3-b]pyridines and Thieno[2,3-b]pyridines
The construction of fused furan or thiophene rings often requires multi-step sequences. A common strategy involves nucleophilic aromatic substitution on a 2-halopyridine followed by ring closure.[17] While our starting material has a 2-methoxy group, this can often be displaced under similar conditions or converted to a more labile leaving group.
General Strategy (Furo[2,3-b]pyridines):
-
Hydrolysis of Nitrile: Convert the nitrile group to a carboxamide or carboxylic acid.
-
O-Alkylation: Introduce a functionalized alkyl chain at the C2 position, often by first converting the 2-methoxy group to a 2-pyridone.
-
Cyclization: An intramolecular cyclization reaction, such as a Dieckmann condensation or a Gabriel-Colman rearrangement, can then be used to form the furan ring.
General Strategy (Thieno[2,3-b]pyridines): The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes. A variation of this can be adapted for thieno[2,3-b]pyridines, starting from a suitable precursor.
-
Activate Methylene Group: Introduce an active methylene group adjacent to the nitrile.
-
Gewald Reaction: React the activated precursor with elemental sulfur and a base (like morpholine or diethylamine). The reaction proceeds via a thiolation followed by intramolecular cyclization onto the nitrile.[18]
These syntheses are more complex and substrate-dependent than the pyrazole formation and require specific optimization based on the desired final product.
Conclusion and Outlook
This compound is a readily available and highly versatile building block for the synthesis of diverse heterocyclic systems. The orthogonal reactivity of the C5-bromo group and the C3-nitrile group allows for a modular approach to drug discovery. Researchers can first perform palladium-catalyzed cross-coupling reactions to install key pharmacophoric elements at the C5 position and then execute annulation reactions to build fused ring systems like pyrazolo[3,4-b]pyridines, which are of high interest in kinase inhibitor development. The protocols and strategic insights provided herein serve as a robust foundation for scientists aiming to leverage this powerful intermediate in their synthetic campaigns.
References
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in vitro biological evaluation of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile analogs
An In-Depth Guide to the In Vitro Biological Evaluation of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile Analogs
Introduction
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Specifically, substituted nicotinonitriles have garnered significant interest for their potential as anticancer agents, known to interfere with critical cellular processes.[1][2] The development of novel analogs, such as those derived from this compound, necessitates a systematic and robust in vitro evaluation pipeline to identify promising therapeutic candidates and elucidate their mechanisms of action.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro biological assessment of these novel analogs. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a scientifically rigorous approach. The workflow begins with broad primary screening to assess general cytotoxicity and progresses to more specific secondary assays aimed at pinpointing the molecular mechanisms responsible for any observed activity.
Part 1: Primary Screening - Cytotoxicity and Cell Viability Assessment
The foundational step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells.[3] Cytotoxicity assays measure the degree to which a substance can cause cell damage or death.[4] A dose-dependent cytotoxic effect is a primary indicator of potential therapeutic efficacy. The following workflow outlines the general process for this initial screening phase.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[3]
Protocol 1: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5] The core principle relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product that is insoluble in water.[6] This necessitates a final solubilization step before the absorbance can be quantified.[7]
Methodology
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well flat-bottom plate at an empirically determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of each this compound analog by performing serial dilutions in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X serially diluted compounds. Include "vehicle control" wells (treated with medium containing the same final concentration of DMSO) and "medium only" wells for background control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals. Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8]
Data Analysis The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of a compound required to inhibit cell growth by 50%, is the standard metric for cytotoxicity.[3]
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.
Data Presentation: Comparative Cytotoxicity
Summarizing the IC₅₀ values in a table allows for direct comparison of the potency of different analogs across various cancer cell lines.
| Analog ID | Target Cancer Cell Line | IC₅₀ Value (µM) after 48h |
| BND-001 | MCF-7 (Breast) | 8.5 |
| HepG2 (Liver) | 12.3 | |
| A549 (Lung) | 25.1 | |
| BND-002 | MCF-7 (Breast) | 4.2 |
| HepG2 (Liver) | 6.8 | |
| A549 (Lung) | 15.7 | |
| BND-003 | MCF-7 (Breast) | > 50 |
| HepG2 (Liver) | > 50 | |
| A549 (Lung) | > 50 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| (Control) | HepG2 (Liver) | 1.2 |
| A549 (Lung) | 1.5 |
Note: Data are hypothetical and for illustrative purposes only.
Part 2: Secondary Screening - Elucidating the Mechanism of Action (MoA)
Analogs that demonstrate potent cytotoxicity (i.e., low IC₅₀ values) are advanced to secondary screening to determine their mechanism of action. This crucial step provides insight into the molecular pathways targeted by the compounds, which is essential for further development.
Caption: Decision workflow for investigating the mechanism of action.
Apoptosis Induction Assay
A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.[4] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] The Annexin V/Propidium Iodide (PI) assay leverages this to differentiate between cell populations.
-
Annexin V: A protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[9]
Caption: Quadrant analysis of the Annexin V/PI apoptosis assay.
Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test analog at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[10]
-
Cell Harvesting: After incubation, collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with their respective supernatant.[9]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (use concentrations recommended by the kit manufacturer).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[11]
Tubulin Polymerization Inhibition Assay
Microtubules, dynamic polymers of tubulin, are critical for forming the mitotic spindle during cell division.[12] Compounds that disrupt microtubule dynamics are potent anticancer agents. This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.[13] The process is typically monitored by an increase in fluorescence from a reporter that incorporates into growing microtubules.[12][14]
Protocol: Fluorescence-Based In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized, >99% pure tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[13]
-
Prepare a reaction mix containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescent reporter dye according to the kit manufacturer's instructions.[12] Keep on ice.
-
Prepare 10X stocks of test analogs. Include a known polymerization inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel) as controls.[12]
-
-
Assay Setup:
-
Pre-warm a black, opaque 96-well plate to 37°C.
-
Add 5 µL of the 10X test compound, controls, or vehicle to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[12]
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em specific to the reporter dye) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Inhibitors will decrease the rate and extent of the fluorescence increase, while stabilizers will often increase it.
Kinase Inhibition Assay
Many signaling pathways that control cell growth and proliferation are regulated by protein kinases, making them prime targets for cancer therapy.[15] Nicotinonitrile derivatives have been reported to possess kinase inhibitory activity.[1] A luminescence-based assay, such as the ADP-Glo™ assay, is a robust method to screen for kinase inhibitors. It measures the amount of ADP produced during the kinase reaction; a lower ADP level corresponds to higher inhibition.[16][17]
Protocol: Luminescence-Based In Vitro Kinase Assay (General)
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Dilute the target kinase (e.g., EGFR, VEGFR) and its specific substrate to optimal concentrations in the kinase buffer.
-
Prepare serial dilutions of the test analogs in DMSO.
-
Prepare an ATP solution in kinase buffer, typically at or below the Kₘ concentration for the target kinase to effectively identify competitive inhibitors.[18][19]
-
-
Kinase Reaction:
-
In a white, opaque 96- or 384-well plate, add the kinase, substrate, and test analog. Allow a brief pre-incubation (10-15 minutes).[15]
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[20]
-
Add Kinase Detection Reagent to convert the ADP produced into ATP and simultaneously catalyze a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.[20]
-
-
Measurement and Analysis: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for kinase inhibition.
Summary and Forward Outlook
This guide outlines a logical, tiered strategy for the in vitro biological evaluation of novel this compound analogs. By starting with broad cytotoxicity screening and progressing to targeted mechanism-of-action studies, researchers can efficiently identify promising anticancer candidates and build a strong foundation of evidence for their biological activity. Positive results from this in vitro cascade—demonstrating potent, dose-dependent cytotoxicity via a well-defined mechanism such as apoptosis induction, tubulin polymerization disruption, or specific kinase inhibition—provide a compelling rationale for advancing lead compounds into more complex cell-based assays (e.g., cell cycle analysis, Western blotting) and eventually, preclinical in vivo models.
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Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
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Introduction
5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is a key substituted pyridine derivative with significant applications as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitrile functionality, allows for diverse downstream chemical transformations. The development of a robust and scalable synthetic route is therefore of paramount importance for ensuring a reliable supply of this intermediate for research and development as well as commercial production.
This document provides a comprehensive guide for the multi-gram scale synthesis of this compound. The described protocol is designed to be efficient, cost-effective, and amenable to further scale-up. We will delve into the strategic considerations behind the chosen synthetic pathway, provide a detailed step-by-step protocol, and address critical safety and operational parameters essential for successful implementation in a process chemistry setting.
Synthetic Strategy: A Multi-step Approach
The synthesis of the target molecule is achieved through a judiciously designed multi-step sequence, commencing from readily available starting materials. The overall strategy hinges on the construction of the core nicotinonitrile scaffold followed by sequential functionalization.
Diagram of the Overall Synthetic Workflow:
Caption: Overall synthetic route for this compound.
The synthesis begins with the chlorination of 2-hydroxy-4,6-dimethyl-5-nitronicotinonitrile to yield the corresponding 2-chloro derivative.[4] This is a crucial step to activate the 2-position of the pyridine ring for subsequent nucleophilic substitution. The nitro group is then reduced to an amine, which serves as a handle for the introduction of the bromine atom via a Sandmeyer reaction.[5][6][7][8] Finally, a nucleophilic aromatic substitution with sodium methoxide displaces the chlorine atom to afford the desired this compound.
Experimental Protocols: A Detailed Guide
Safety First: Handling Hazardous Reagents
This synthesis involves the use of several hazardous materials, including phosphorus oxychloride, bromine, and cyanide-containing compounds. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10] Special care should be taken when handling bromine, a highly corrosive and toxic substance. Cyanide compounds are extremely toxic and should be handled with extreme caution, with an emergency cyanide antidote kit readily available.[9][10]
Step 1: Synthesis of 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
This step involves the conversion of the hydroxyl group at the 2-position to a chlorine atom using a standard chlorinating agent.
Protocol:
-
To a stirred suspension of 2-hydroxy-4,6-dimethyl-5-nitronicotinonitrile (1.0 eq) in phosphorus oxychloride (3.0 eq), slowly add N,N-dimethylaniline (1.1 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 100 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-chloro-4,6-dimethyl-5-nitronicotinonitrile.
Step 2: Synthesis of 5-Amino-2-chloro-4,6-dimethylnicotinonitrile
The nitro group is reduced to a primary amine in this step, a common transformation in aromatic chemistry.
Protocol:
-
To a stirred mixture of 2-chloro-4,6-dimethyl-5-nitronicotinonitrile (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (3:1), add concentrated hydrochloric acid (0.5 eq) dropwise.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-2-chloro-4,6-dimethylnicotinonitrile.
Step 3: Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting an aromatic amine to a variety of functional groups, in this case, a bromine atom.[5][6][7][8]
Protocol:
-
Dissolve 5-amino-2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in a mixture of 48% hydrobromic acid (4.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture, pour it into water, and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-chloro-4,6-dimethylnicotinonitrile.
Step 4: Synthesis of this compound
The final step involves a nucleophilic aromatic substitution to introduce the methoxy group.
Protocol:
-
To a solution of 5-bromo-2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation: Summary of Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Hydroxy-4,6-dimethyl-5-nitronicotinonitrile | POCl₃, N,N-dimethylaniline | Neat | 100 | 4 | ~90 |
| 2 | 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile | Fe, HCl | Ethanol/Water | Reflux | 6 | ~85 |
| 3 | 5-Amino-2-chloro-4,6-dimethylnicotinonitrile | NaNO₂, HBr, CuBr | Water/HBr | 0-60 | 2 | ~75 |
| 4 | 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | NaOMe | Methanol | Reflux | 3 | ~80 |
Conclusion
The protocol detailed in these application notes provides a reliable and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can confidently produce this valuable intermediate in multi-gram quantities. The modular nature of this synthetic route also allows for the potential synthesis of other analogs by varying the nucleophiles used in the final step. Further optimization of reaction conditions, such as catalyst loading and reaction times, may lead to even higher yields and process efficiency on a larger scale.
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- Google Patents. (2000). Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
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- Unknown Source.
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- Wikipedia. Sandmeyer reaction.
- MDPI. (2022).
- Wikipedia. Vilsmeier–Haack reaction.
- BYJU'S. Sandmeyer Reaction Mechanism.
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- Unknown Source. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Unknown Source. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Unknown Source.
- Organic Syntheses. cyanogen bromide - Organic Syntheses Procedure.
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- Organic Syntheses. 2-chloronicotinonitrile - Organic Syntheses Procedure.
- Organic Syntheses. nicotinonitrile - Organic Syntheses Procedure.
- National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
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- Google Patents. (1984).
- ChemicalBook. 2-CHLORO-4,6-DIMETHYL-5-NITRO-NICOTINONITRILE synthesis.
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- AbacipharmTech. This compound.
- Google Patents. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile.
- precisionFDA. 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.
- ChemBK. 2-hydroxy-4,6-dimethyl-5-nitronicotinonitrile.
- MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE)
- ResearchGate. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
- Google Patents. Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- ResearchGate. (2019). (PDF)
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol.
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- National Institutes of Health. 2-Chloronicotinonitrile.
- ResearchGate.
- Google Patents. (1995). Process for preparing 5-bromonicotinic acid.
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purification of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile by column chromatography
An Application Guide for the Chromatographic Purification of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Authored by: A Senior Application Scientist
Abstract
This application note provides a detailed protocol for the purification of this compound, a substituted pyridine derivative often encountered as an intermediate in pharmaceutical research and development. Due to the presence of a basic pyridine nitrogen, this class of compounds frequently presents challenges in silica gel chromatography, such as peak tailing and poor resolution. This guide outlines a systematic approach, beginning with solvent system optimization via Thin-Layer Chromatography (TLC), followed by a robust preparative column chromatography protocol designed to mitigate common issues and yield a high-purity product. The methodologies described herein are grounded in established chromatographic principles and are designed to be a self-validating system for researchers, scientists, and drug development professionals.
Introduction and Principle of Separation
This compound is a heterocyclic compound with a molecular formula of C₉H₉BrN₂O and a molar mass of 241.08 g/mol .[1] As a functionalized pyridine, it serves as a valuable building block in the synthesis of more complex molecules. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions and complicate subsequent synthetic steps.
The primary purification challenge for pyridine derivatives on a silica gel stationary phase stems from the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.[2][3] This strong, secondary interaction can lead to a non-ideal partitioning process, resulting in significant peak tailing and reduced separation efficiency.
To counteract this, our protocol incorporates a mobile phase modifier, triethylamine (TEA). TEA acts as a competing base, preferentially interacting with the active silanol sites and effectively masking them from the analyte.[2][4] This minimizes the undesirable secondary interactions, leading to more symmetrical peaks and improved resolution. The overall separation is based on the principle of normal-phase chromatography, where compounds are separated based on their polarity. Less polar compounds elute faster, while more polar compounds are retained longer on the polar silica gel stationary phase.
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrN₂O | [1] |
| Molar Mass | 241.08 g/mol | [1] |
| Appearance | Solid | [5] |
| Synonyms | 5-bromo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | [5] |
| CAS Number | 113893-02-0 | [6] |
Experimental Protocols
This section details the necessary protocols for optimizing the separation and performing the preparative purification. The workflow is designed to be sequential, starting with small-scale optimization before committing the bulk material to the column.
Protocol 1: Solvent System Selection via Thin-Layer Chromatography (TLC)
The successful outcome of column chromatography is critically dependent on the choice of the mobile phase (eluent). TLC is an indispensable tool for rapidly screening and identifying an optimal solvent system. The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[7]
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Crude this compound
-
Developing chambers
-
A selection of solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Triethylamine (TEA)
-
UV lamp (254 nm)
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate to make a ~1% solution.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Eluent Preparation: Prepare several solvent systems with varying polarities. Start with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 90:10, 80:20). To each of these mixtures, add a small amount of TEA (approximately 0.1-0.5% by volume).
-
Development: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: Calculate the Rƒ value for the target spot and any impurities. The optimal system will show the target spot at an Rƒ of ~0.3, well-resolved from other spots.
Caption: Workflow for TLC solvent system optimization.
Protocol 2: Preparative Column Chromatography
This protocol uses the optimized solvent system from TLC to perform a bulk separation. A dry loading technique is recommended to ensure a concentrated band of sample is applied to the column, leading to better resolution.[4]
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized eluent (Hexane/Ethyl Acetate/TEA)
-
Crude this compound
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes/flasks
-
Rotary evaporator
Methodology:
-
Column Preparation (Slurry Packing):
-
Place a plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.[8]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. Use approximately 50-100 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Tap the column gently to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another layer of sand on top to protect the silica bed during sample and eluent addition.[8]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Gently add the optimized eluent to the column.
-
Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow rate. A slower flow rate generally provides better resolution.
-
If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute more strongly retained compounds.[7]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Assess the final purity via analytical techniques such as HPLC, NMR, or melting point analysis.
-
Caption: Experimental workflow for preparative column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system; Column overloaded; Poor column packing (channeling). | Re-optimize the eluent with TLC; Use a higher ratio of silica to sample; Repack the column carefully using the slurry method. |
| Significant Peak Tailing | Strong interaction with acidic silanol sites. | Ensure a sufficient amount of TEA (0.1-0.5%) is added to the mobile phase.[4] Consider switching to a less acidic stationary phase like neutral alumina if tailing persists. |
| Low Recovery | Product is too soluble in the mobile phase and elutes too quickly; Product is irreversibly adsorbed onto the column. | Use a less polar solvent system; Ensure the column is not allowed to run dry during the process; Check for degradation on the TLC plate. |
| Cracked Silica Bed | The column ran dry; Heat generated during solvent wetting. | Always keep the silica bed covered in solvent; Pack the column slowly and allow any heat to dissipate. |
Conclusion
The protocol detailed in this application note presents a reliable and systematic method for the purification of this compound using silica gel column chromatography. By employing TLC for methodical solvent optimization and incorporating a basic modifier like triethylamine to suppress silanol interactions, researchers can effectively overcome common purification hurdles associated with pyridine derivatives. This approach ensures the isolation of the target compound with high purity, which is essential for its use in subsequent stages of research and drug development.
References
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- Chromatography Forum. HPLC separation of related halogenated aromatic, any one??.
- PubChem. 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid.
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- SIELC Technologies. Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column.
- Hoffman Fine Chemicals. CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Chromatography Forum. Method for pyridine amine derivative.
- PubMed. Gas chromatographic separation of substituted pyridines.
- SIELC Technologies. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.
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Revolutionizing Agrochemical Synthesis: Advanced Methodologies for the Modern Researcher
Introduction: Navigating the Evolving Landscape of Agrochemical Synthesis
The imperative to feed a burgeoning global population necessitates continuous innovation in crop protection. However, the development of new agrochemicals is fraught with challenges. Increasing pest and weed resistance, stringent regulatory demands for environmental safety, and the need for cost-effective production require synthetic strategies that are not only efficient but also sustainable and precise.[1][2] Traditional synthetic methods often fall short, burdened by multi-step procedures, harsh reaction conditions, and significant waste generation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of four cutting-edge synthetic methodologies that are reshaping the synthesis of modern agrochemicals: C-H Activation , Photoredox Catalysis , Flow Chemistry , and Biocatalysis . Each section delves into the core principles of the technology, explains the rationale behind experimental designs, and provides detailed, field-proven protocols for the synthesis of relevant agrochemical compounds or their key intermediates. Our focus is on providing not just a set of instructions, but a deeper understanding of why these methods work and how they can be adapted to solve complex synthetic challenges in the agrochemical industry.
C-H Activation: A Paradigm Shift in Molecular Construction
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic logic.[3] By avoiding the traditional need for pre-functionalized starting materials, C-H activation offers a more atom- and step-economical approach to building complex molecules.[4] This strategy is particularly powerful for the late-stage functionalization of intricate molecular scaffolds, allowing for the rapid diversification of potential agrochemical candidates.[5][6]
Core Principles and Mechanistic Insight
Transition metal catalysis, particularly with palladium, rhodium, and iridium, is the cornerstone of C-H activation.[3][7] The process generally involves the coordination of a metal catalyst to a directing group on the substrate, which positions the metal in proximity to a specific C-H bond. This is followed by cleavage of the C-H bond to form a carbon-metal bond, which can then undergo further reaction with a coupling partner.[8] The choice of catalyst, ligand, and directing group is crucial for controlling the regioselectivity of the reaction.[9]
Application Protocol: Late-Stage C-H Borylation of an Agrochemical Precursor
This protocol describes the iridium-catalyzed C-H borylation of a complex heterocyclic molecule, a common scaffold in many modern agrochemicals. Iridium catalysts are particularly effective for the borylation of aryl and heteroaryl C-H bonds.[10][11] The resulting boronate esters are versatile intermediates that can be readily converted into a wide range of functional groups.
Objective: To perform a late-stage C-H borylation on a substituted pyridine derivative, a key intermediate in the synthesis of certain herbicides and fungicides.
Materials:
-
Substituted pyridine derivative (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
Step-by-Step Protocol:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is crucial as the iridium catalyst and the borylating agent are sensitive to air and moisture.
-
Reagent Addition: To the flask, add the substituted pyridine derivative (1.0 eq), B₂pin₂ (1.5 eq), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a substrate concentration of 0.2 M.
-
Reaction Conditions: Stir the reaction mixture at 80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times range from 12 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired borylated product.
Causality and Self-Validation:
-
Why an Iridium Catalyst? Iridium catalysts, particularly with bipyridine-based ligands, have shown exceptional activity and selectivity for the borylation of C-H bonds.[1][9]
-
Why an Inert Atmosphere? The catalytic cycle involves low-valent iridium species that are readily oxidized by atmospheric oxygen, which would deactivate the catalyst. B₂pin₂ can also hydrolyze in the presence of water.
-
Validation: The success of the reaction is confirmed by the isolation and characterization of the borylated product, typically by ¹H and ¹³C NMR spectroscopy, which will show characteristic signals for the pinacolato group and a shift in the aromatic signals corresponding to the site of borylation.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions.[12] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.[13] This approach is particularly advantageous for agrochemical synthesis as it often avoids the need for harsh reagents and high temperatures, leading to greener and more sustainable processes.[12]
Core Principles and Mechanistic Insight
A typical photoredox catalytic cycle involves the excitation of a photocatalyst (often a ruthenium or iridium complex, or an organic dye) by visible light. The excited-state photocatalyst can then act as either a potent oxidant or reductant, engaging in a SET event with a substrate to generate a radical ion. This radical ion can then undergo a variety of transformations, such as coupling with another molecule, before the photocatalyst is returned to its ground state to complete the catalytic cycle.[14] The combination of photoredox catalysis with other catalytic modes, such as nickel catalysis, has further expanded the scope of this technology.[4][15]
Application Protocol: Visible-Light-Mediated Synthesis of an Indole-Fused Pyridine Derivative
This protocol outlines the synthesis of an indole-fused pyridine derivative, a scaffold found in some agrochemicals and pharmaceuticals, using a visible-light-induced radical cascade reaction.[16][17]
Objective: To synthesize a functionalized indole-fused pyridine via a ruthenium-catalyzed photoredox reaction.
Materials:
-
N-alkenyl-N-arylsulfonyl azide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Ru(bpy)₃Cl₂·6H₂O (2 mol%)
-
Dimethylformamide (DMF)
-
Blue LED light source
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: To a reaction tube equipped with a magnetic stir bar, add the N-alkenyl-N-arylsulfonyl azide (1.0 eq), the terminal alkyne (1.2 eq), and Ru(bpy)₃Cl₂·6H₂O (2 mol%).
-
Solvent Addition: Add DMF to achieve a substrate concentration of 0.1 M.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction tube in front of a blue LED light source and stir vigorously at room temperature. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality and Self-Validation:
-
Why Ru(bpy)₃Cl₂? This ruthenium complex is a well-established and robust photocatalyst with appropriate redox potentials to engage in SET with a wide range of organic substrates upon visible light irradiation.[16]
-
Why Blue LEDs? The absorption maximum of Ru(bpy)₃Cl₂ is in the blue region of the visible spectrum, making blue LEDs an efficient and low-energy light source for its excitation.
-
Validation: The formation of the desired indole-fused pyridine can be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the starting materials can be monitored by TLC.
Flow Chemistry: The Future of Agrochemical Manufacturing
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[9] This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction steps.[11][18] For the agrochemical industry, this translates to more efficient, scalable, and sustainable manufacturing processes.[19]
Core Principles and System Design
A basic flow chemistry setup consists of pumps to deliver reagents, a reactor where the reaction takes place (which can be a simple tube, a packed-bed column, or a microfluidic chip), and a back-pressure regulator to control the pressure within the system. The reaction temperature is precisely controlled by immersing the reactor in a heating or cooling bath. The short residence times and high surface-area-to-volume ratio in flow reactors allow for rapid heating and cooling and the safe handling of highly exothermic or hazardous reactions.[20]
Application Protocol: Continuous-Flow Synthesis of the Fungicide Tetraconazole
This protocol details a key step in the continuous-flow synthesis of the fungicide Tetraconazole, specifically a dehydrative aldol condensation.[21]
Objective: To perform a selective aldol condensation in a packed-bed flow reactor to synthesize a key acrylate intermediate for Tetraconazole.
Materials:
-
Stock solution of ethyl 2,4-dichlorophenylacetate (0.2 M) and aqueous formaldehyde (0.3 M) in a THF/DMSO (7/3) solvent mixture.
-
Packed-bed reactor containing a heterogeneous base catalyst (e.g., Amberlyst A26).
-
High-performance liquid chromatography (HPLC) pump.
-
Heating block or oil bath.
-
Back-pressure regulator.
Step-by-Step Protocol:
-
System Preparation: Prepare the packed-bed reactor with the chosen heterogeneous catalyst. Equilibrate the system by flowing the solvent mixture through the reactor at the desired temperature.
-
Reagent Pumping: Using an HPLC pump, introduce the stock solution of the starting materials into the heated reactor.
-
Reaction Parameters:
-
Flow Rate: Set the flow rate to achieve the desired residence time. For example, a flow rate of 0.05 mL/min in a specific reactor volume might correspond to a residence time of 90 minutes.[21]
-
Temperature: Maintain the reactor at a constant temperature, for example, 80 °C.
-
Pressure: Use a back-pressure regulator to maintain a pressure sufficient to keep the solvents in the liquid phase at the reaction temperature (e.g., 10 bar).
-
-
Product Collection: The output from the reactor is collected for analysis and further processing.
-
Analysis: The conversion and selectivity of the reaction can be monitored by taking samples from the output stream and analyzing them by HPLC or in-line NMR.[21]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate Concentration | 0.2 M | [21] |
| Formaldehyde Concentration | 0.3 M | [21] |
| Solvent | THF/DMSO (7/3) | [21] |
| Catalyst | Heterogeneous Base | [21] |
| Temperature | 80 °C | [21] |
| Residence Time | ~90 min | [21] |
| Outcome | High selectivity for the desired acrylate product | [21] |
Causality and Self-Validation:
-
Why Flow Chemistry? This specific aldol condensation suffers from poor conversion and selectivity in batch conditions. The precise control over temperature and residence time, along with the high surface area of the heterogeneous catalyst in a packed-bed reactor, dramatically improves the reaction's efficiency and selectivity.[21]
-
Why a Heterogeneous Catalyst? A packed-bed of a solid-supported catalyst simplifies product purification as the catalyst is retained within the reactor, allowing for a continuous process without the need for downstream catalyst removal.
-
Validation: The success of the flow synthesis is validated by continuous monitoring of the product stream, which should show a high and stable conversion to the desired product with minimal byproduct formation over an extended period.
Biocatalysis: Nature's Approach to Precision Synthesis
Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform chemical transformations. This approach is particularly valuable for the synthesis of chiral agrochemicals, where often only one enantiomer possesses the desired biological activity.[16] By operating under mild, aqueous conditions, biocatalysis offers a green and sustainable alternative to traditional chemical methods.[3]
Core Principles and Enzyme Selection
Enzymes are highly specific catalysts that can distinguish between different functional groups (chemoselectivity), regions of a molecule (regioselectivity), and stereoisomers (stereoselectivity). Common enzyme classes used in synthesis include lipases for the resolution of racemic alcohols and esters, and ketoreductases (KREDs) for the asymmetric reduction of ketones to chiral alcohols. The selection of the appropriate enzyme and the optimization of reaction conditions (pH, temperature, co-solvents) are critical for achieving high conversion and enantiomeric excess.
Application Protocol: Biocatalytic Synthesis of a Chiral Alcohol Intermediate for Pyrethroid Insecticides
This protocol describes the lipase-mediated kinetic resolution of a racemic alcohol, a key intermediate in the synthesis of certain pyrethroid insecticides.[10]
Objective: To obtain an enantiomerically enriched alcohol via lipase-catalyzed transesterification.
Materials:
-
Racemic alcohol intermediate (1.0 eq)
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate) (2.0 eq)
-
Organic solvent (e.g., toluene or hexane)
-
Molecular sieves (optional, to remove water)
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: To a flask, add the racemic alcohol (1.0 eq) and the organic solvent.
-
Enzyme and Acyl Donor Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate) and the acyl donor (vinyl acetate, 2.0 eq).
-
Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both components.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation and Purification: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography. The acylated product can then be hydrolyzed back to the alcohol if that enantiomer is desired.
Causality and Self-Validation:
-
Why Lipase? Lipases are robust and commercially available enzymes that exhibit high enantioselectivity in the acylation of a wide range of secondary alcohols.
-
Why Immobilized Enzyme? Using an immobilized enzyme greatly simplifies the work-up process, as the catalyst can be easily removed by filtration and recycled, improving the cost-effectiveness of the process.
-
Validation: The success of the resolution is determined by chiral chromatography, which will show two peaks for the racemic starting material and, as the reaction progresses, the preferential depletion of one peak and the appearance of a new peak for the acylated product. The e.e. of the remaining alcohol and the product can be calculated from the peak areas.
Conclusion
The adoption of advanced synthetic methodologies such as C-H activation, photoredox catalysis, flow chemistry, and biocatalysis is no longer a niche academic pursuit but a critical component of modern agrochemical research and development. These technologies provide powerful tools to overcome long-standing synthetic hurdles, enabling the creation of novel, more effective, and environmentally benign crop protection solutions. By integrating these innovative approaches into their workflows, researchers can accelerate the discovery and development of the next generation of agrochemicals, contributing to a more sustainable and productive agricultural future.
References
- Mikelis Zakis, J., Lipina, R. A., Bell, S., Williams, S. R., Mathis, M., Johansson, M. J., Wencel-Delord, J., & Smejkal, T. (2024).
- Lamberth, C., Jeanmart, S., Luksch, T., & Plant, A. (2013). Current challenges and trends in the discovery of agrochemicals. Science, 341(6147), 742-746.
- Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible light photoredox catalysis with organic photocatalysts. Chemical Reviews, 113(7), 5322–5363.
- Kim, H., et al. (2025). Continuous-Flow Synthesis of the Fungicide Tetraconazole: Unprecedented Selectivity in Aldol Condensation and Mechanistic Insights via In-Line 200 MHz 1H NMR. JACS Au.
- Recent advances in dual photoredox/nickel catalyzed alkene carbofunctionalised reactions. (n.d.).
- Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. (2025).
- Ishitani, H., Yu, Z., Ichitsuka, T., Koumura, N., Onozawa, S.-y., Sato, K., & Kobayashi, S. (2022). Two‐Step Continuous‐Flow Synthesis of Fungicide Metalaxyl through Catalytic C−N Bond‐Formation Processes.
- Using Flow Chemistry in Agrochemical Applic
- Abrams, D. J., Provencher, P. A., & Sorensen, E. J. (2018). Recent applications of C–H functionalization in complex natural product synthesis. Chemical Society Reviews, 47, 8925–8967.
- A short history of agricultural chemical usage and development. (2021). CSIRO.
- Ye, Y., et al. (2025).
- Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (n.d.). PMC - PubMed Central.
- A Comment on Continuous Flow Technologies within the Agrochemical Industry. (n.d.). University of Cambridge.
- Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166.
- Late‐stage C–H Functionalization: Synthesis of Natural Products and Pharmaceuticals. (2023). Semantic Scholar.
- Visible-light-induced radical cascade sulfonylation/cyclization towards indole-fused pyridine deriv
- Application of a Dual Catalytic Nickel/Iridium-Based Photoredox Reaction to Synthesize 2-Alkyl- N-Arylindoles in a Continuous Flow. (2020). PubMed.
- Aliphatic C—H Oxidations for Late-Stage Functionaliz
- Dawn of photoredox c
- Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. (n.d.). PubMed Central.
- The Synthesis of Pyrethroids. (2025). Journal of Agricultural and Food Chemistry.
- Patel, R. N. (2002). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 13(6), 537-548.
- Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. (2025). Journal of Agricultural and Food Chemistry.
- Biocatalysis Applied to the Synthesis of Agrochemicals. (2006). Current Organic Chemistry, 10(16), 2037-2054.
- Transannular C-H functionalization of cycloalkane carboxylic acids. (n.d.). PubMed - NIH.
- Radical C–H functionalization to construct heterocyclic compounds. (n.d.). RSC Publishing.
- Synthesis of new neonicotinoids containing fluorinated acceptor groups. (n.d.).
- Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Deriv
- Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. (n.d.). PubMed.
- Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. (2025).
- Expanding the organic toolbox: a guide to integrating biocatalysis in synthesis. (2012). Chemical Society Reviews.
- Application progress of neonicotinoid insecticides in pesticide compounding. (n.d.).
- Auxin Herbicide Action: Lifting the Veil Step by Step. (n.d.). PMC - NIH.
- Biocatalysis: Enzymatic Synthesis for Industrial Applic
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (n.d.). NIH.
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- 10. Iridium-Catalyzed Para-Selective C─H Borylation via Attractive Weak Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Visible-light-induced radical cascade sulfonylation/cyclization towards indole-fused pyridine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: Derivatization of the Cyano Group in 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Introduction: Unlocking the Synthetic Potential of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
The compound this compound is a highly functionalized pyridine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The strategic placement of bromo, methoxy, and methyl substituents offers a scaffold ripe for modification. However, the synthetic linchpin of this molecule is arguably its cyano (-C≡N) group.
The unique electronic structure of the nitrile—a nucleophilic nitrogen atom and an electrophilic carbon center combined with the π-system of the triple bond—renders it a versatile functional handle for a vast array of chemical transformations.[2][3] Its ability to be converted into amides, carboxylic acids, primary amines, and complex heterocyclic systems like tetrazoles makes it an invaluable precursor in the synthesis of novel chemical entities.[4]
This guide provides an in-depth exploration of three principal derivatization pathways for the cyano group of this compound: hydrolysis , reduction , and [3+2] cycloaddition . We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: Hydrolysis of the Cyano Group: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxamide and, upon further reaction, a carboxylic acid. This process can be catalyzed by either acid or base, with the reaction conditions dictating the final product.[5][6] Controlling this pathway allows for the selective synthesis of either the primary amide or the fully hydrolyzed carboxylic acid, two functional groups with distinct chemical properties and applications.
Causality and Mechanistic Insight
The underlying principle of nitrile hydrolysis is the nucleophilic attack on the electrophilic carbon of the C≡N triple bond.[5]
-
Acid Catalysis: In an acidic medium, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, activating it for attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps then leads to the formation of the thermodynamically stable amide.[5][6]
-
Base Catalysis: Under basic conditions, a strong nucleophile, such as a hydroxide ion (OH⁻), directly attacks the nitrile carbon. The resulting intermediate is then protonated by water to yield the amide.[7]
To drive the reaction beyond the amide stage to the carboxylic acid, more forcing conditions, such as elevated temperatures and prolonged reaction times, are typically required to hydrolyze the comparatively stable amide bond.[8][9]
Workflow for Nitrile Hydrolysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Frédéric Joliot Institute for Life Sciences - Carbon labeling by isotopic exchange of nitriles [joliot.cea.fr]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. organic-synthesis.com [organic-synthesis.com]
- 9. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (Product No. AB09900)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and achieve high-yield, high-purity synthesis of this valuable research intermediate.
I. Synthetic Strategy Overview
The most logical and robust synthetic route to this compound involves a three-step sequence starting from the commercially available 2-Chloro-4,6-dimethylnicotinonitrile. This strategy leverages well-established, high-yielding transformations common in heterocyclic chemistry.
Caption: Proposed high-level synthetic workflow.
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format.
Step 1: Methoxylation of 2-Chloro-4,6-dimethylnicotinonitrile
Question: My methoxylation reaction is sluggish or incomplete, with significant starting material remaining even after prolonged reflux. What is the likely cause?
Answer: This is a classic issue often traced back to the quality of the reagents and solvent. The reaction is a nucleophilic aromatic substitution (SNAr), where sodium methoxide (NaOMe) displaces the chloride.
-
Causality: Sodium methoxide is highly hygroscopic and a strong base. Any moisture in your methanol solvent or on the glassware will rapidly consume the NaOMe, converting it to methanol and NaOH. This not only reduces the concentration of your active nucleophile but the resulting NaOH can also promote unwanted side reactions, such as hydrolysis of the nitrile group.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly opened, anhydrous grade methanol or distill methanol from magnesium turnings. Dry all glassware in an oven (120 °C) for several hours and cool under a stream of dry nitrogen or argon.
-
Use High-Quality NaOMe: Use freshly opened sodium methoxide. If it has been opened for a while, its potency is likely compromised. A common alternative is to prepare fresh NaOMe by carefully adding clean sodium metal to anhydrous methanol under an inert atmosphere. This is the gold standard for ensuring maximum reactivity.
-
Monitor Stoichiometry: While a slight excess of NaOMe (1.1-1.2 equivalents) is typical, simply adding more of a poor-quality reagent will not solve the problem. It is better to use a smaller excess of a highly active, freshly prepared reagent.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The product, 2-Methoxy-4,6-dimethylnicotinonitrile[2], will be more polar than the starting 2-chloro derivative[3] due to the methoxy group, but this can vary depending on the eluent system.
-
Question: After work-up, my NMR spectrum shows impurities, and the yield of the desired 2-methoxy intermediate is low. What could be happening during work-up?
Answer: Improper work-up can lead to product loss or the generation of impurities. The key is to neutralize the excess base and efficiently extract the product.
-
Causality: After the reaction, the mixture is highly basic due to excess NaOMe. Quenching directly with a large volume of water can sometimes lead to emulsions or incomplete extraction. Acidic quenches must be done carefully to avoid hydrolysis of the nitrile under harsh conditions.
-
Optimized Work-up Protocol:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water. This helps to dissipate any heat from neutralization.
-
Neutralize the solution carefully with a dilute acid, such as 1M HCl, until the pH is approximately 7. Check with pH paper.
-
Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. The product has good solubility in these solvents.
-
Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Step 2: Bromination of 2-Methoxy-4,6-dimethylnicotinonitrile
Question: My bromination reaction gives a mixture of products, including what appears to be di-brominated species. How can I improve the regioselectivity?
Answer: This points to an over-reactive brominating agent or reaction conditions that are too harsh. The pyridine ring is activated by the electron-donating methoxy and methyl groups, making it susceptible to electrophilic substitution. The key is to control this reactivity.
-
Mechanistic Insight: The 2-methoxy group is a powerful ortho, para-director. The 4- and 6-methyl groups are also activating. The desired 5-position is para to the strongly activating methoxy group, making it the most electronically favored site for substitution. However, if the conditions are too forcing, a second bromination can occur.
-
Solutions for Selectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled monobromination of activated aromatic and heteroaromatic rings. It is a solid, easier to handle than liquid bromine, and generates a lower steady-state concentration of electrophilic bromine, which favors selectivity.[4]
-
Control Stoichiometry: Use a precise amount of NBS, typically between 1.0 and 1.05 equivalents. Adding a large excess will inevitably lead to over-bromination.
-
Reaction Temperature: Run the reaction at room temperature or even cooled in an ice bath (0-5 °C). This slows the reaction rate and enhances selectivity for the most activated site. Avoid heating unless no reaction is observed at ambient temperature.
-
Solvent Choice: Acetonitrile is an excellent solvent for this reaction. Dichloromethane or chloroform are also suitable.
-
Caption: Decision tree for troubleshooting poor selectivity.
Question: The bromination reaction does not go to completion. How can I drive it forward without compromising selectivity?
Answer: If the reaction is clean but incomplete, a slight, controlled increase in activation is needed.
-
Causality: The reaction may be limited by the rate of electrophile generation or the nucleophilicity of the ring.
-
Optimization Steps:
-
Reaction Time: First, simply try extending the reaction time. Monitor by TLC every few hours. Some reactions are clean but slow.
-
Catalyst: For sluggish reactions with NBS, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide can sometimes help, though this is less common for aromatic bromination than allylic bromination. A more relevant approach for electrophilic substitution is the addition of a mild Lewis or protic acid catalyst (e.g., a catalytic amount of acetic acid) to polarize the N-Br bond of NBS, making the bromine more electrophilic.
-
Temperature: If extending the time is ineffective, slowly warm the reaction to 35-40 °C and monitor closely by TLC to ensure side products do not begin to form.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical quality parameters for the 2-Chloro-4,6-dimethylnicotinonitrile starting material? The starting material should be a white to off-white solid with high purity (>98%). Key contaminants to watch for are residual solvents from its synthesis or related chlorinated isomers, which could carry through the synthetic sequence and complicate purification. Purity can be confirmed by ¹H NMR and melting point analysis.
Q2: How can I best purify the final product, this compound? The crude product can typically be purified by one of two methods:
-
Column Chromatography: This is the most reliable method for removing unreacted starting material and any di-brominated byproducts. A silica gel column using a gradient elution system, such as hexane/ethyl acetate, is effective.[5]
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly efficient method for obtaining material of excellent purity. Solvents to screen include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
Q3: What are the expected spectroscopic signatures for the product? For the final product, This compound (C₉H₉BrN₂O, MW: 241.09)[6], you should expect:
-
¹H NMR: The single aromatic proton from the precursor (a singlet) will be absent. You will see singlets for the methoxy group (~4.0 ppm) and the two methyl groups (~2.5 ppm), which may be slightly shifted compared to the precursor due to the influence of the bromine atom.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Q4: What are the primary safety considerations for this synthesis?
-
Sodium Metal/Methoxide: Sodium metal reacts violently with water. Sodium methoxide is corrosive and toxic. Handle both under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle it in a fume hood.
-
Solvents: Methanol is toxic and flammable. Dichloromethane and acetonitrile are volatile and have associated health risks. All steps should be performed in a well-ventilated fume hood.
| Reagent/Step | Key Parameter | Recommended Condition/Value | Rationale |
| Step 1: Methoxylation | Solvent | Anhydrous Methanol (<50 ppm H₂O) | Prevents consumption of NaOMe and side reactions. |
| Nucleophile | Freshly prepared or newly opened NaOMe | Ensures high reactivity and avoids moisture contamination. | |
| Temperature | Reflux (~65 °C) | Provides sufficient thermal energy to overcome the activation barrier. | |
| Step 2: Bromination | Brominating Agent | N-Bromosuccinimide (NBS) | Offers higher selectivity for mono-bromination than liquid Br₂.[4] |
| Stoichiometry | 1.0-1.05 equivalents of NBS | Minimizes the formation of di-brominated byproducts. | |
| Temperature | 0-25 °C | Enhances selectivity by slowing the reaction rate. |
IV. References
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
ChemBK. This compound.
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Wikipedia. Sandmeyer reaction.
-
BYJU'S. Sandmeyer Reaction Mechanism.
-
PMC, NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
-
Chemical Synthesis Database. 5-bromo-4,6-dimethylnicotinonitrile.
-
ChemicalBook. 2-CHLORO-4,6-DIMETHYL-5-NITRO-NICOTINONITRILE synthesis.
-
AbacipharmTech. This compound.
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Reddit. (2025). Methoxy-bromination and alkylation problems.
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Benchchem. (2025). Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde.
-
Organic Syntheses. 2-chloronicotinonitrile.
-
Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
precisionFDA. 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.
-
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
-
European Patent Office. EP 0471941 A2 - An improved process for the preparation of 5-bromo-2-methoxyresorcinol.
-
PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile.
-
Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES.
-
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
-
Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
-
Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
ResearchGate. (2017). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals.
-
PubChem, NIH. 2-Chloronicotinonitrile.
-
MDPI. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
-
ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis.
-
ResearchGate. Synthesis of 2-chloronicotinic acid derivatives.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
Technical Support Center: Suzuki Coupling of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific, and often challenging, heteroaromatic building block. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes, moving beyond generic protocols to address the unique reactivity of this substrate.
Section 1: Understanding the Core Challenges
The structure of this compound presents a confluence of steric and electronic factors that can complicate standard Suzuki coupling protocols. A clear understanding of these challenges is the first step toward successful troubleshooting.
-
Steric Hindrance: The two methyl groups at the C4 and C6 positions flank the C5-bromo reaction site. This significant steric bulk can impede the approach of the bulky palladium catalyst, making the initial, often rate-limiting, oxidative addition step difficult.[1][2]
-
Catalyst Inhibition: The pyridine nitrogen atom is Lewis basic and can coordinate to the electron-deficient palladium center.[3] This coordination can sequester the catalyst in an off-cycle, inactive state, effectively poisoning the reaction.
-
Competing Reactivity: While the C-Br bond is generally more reactive than a C-Cl bond in Suzuki couplings, the overall electronic nature of the substituted pyridine ring influences the oxidative addition step.
Successfully coupling this substrate requires a catalytic system robust enough to overcome both the steric barrier and the potential for catalyst inhibition.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Q1: I am observing low to no conversion of my starting material. What are the primary causes and how can I resolve this?
A1: Low or zero conversion is the most frequent issue and almost always points to an insufficiently active catalytic system for this sterically demanding substrate.
Underlying Causes & Solutions:
-
Ineffective Catalyst/Ligand Combination: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often incapable of overcoming the steric hindrance around the C-Br bond.[2] The ligand plays a critical role in promoting the key steps of the catalytic cycle.[4][5]
-
Expert Recommendation: The most critical factor for success is the choice of ligand. Employ bulky, electron-rich dialkylbiarylphosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands. These ligands create a more reactive, coordinatively unsaturated Pd(0) species and accelerate both the oxidative addition and the final reductive elimination step.[2][6] Screening a small panel is highly recommended.
-
-
Catalyst Deactivation: The pyridine nitrogen can inhibit the catalyst. Furthermore, failure to maintain strictly anaerobic conditions can lead to oxidation of phosphine ligands and the formation of inactive palladium black.[7]
-
Expert Recommendation: Use a modern, air-stable palladacycle pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These catalysts rapidly generate the active Pd(0) species in solution and are often more efficient and require lower loadings than traditional sources like Pd₂(dba)₃ or Pd(OAc)₂.[3] Additionally, ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).[8]
-
-
Suboptimal Base or Solvent: The base is not merely a spectator; it is required to activate the boronic acid for the transmetalation step.[9][10] An inappropriate choice of base or solvent can halt the catalytic cycle.
-
Expert Recommendation: For challenging couplings, stronger bases are often necessary. While carbonates (K₂CO₃, Cs₂CO₃) can work, potassium phosphate (K₃PO₄) is frequently more effective.[11] Aprotic polar solvents like 1,4-dioxane, 2-MeTHF, or toluene, often with a small amount of water (e.g., 10:1 organic:water), are standard.[7] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale & Justification |
| Palladium Source | XPhos Pd G3 or SPhos Pd G2 | Air-stable pre-catalysts that reliably generate highly active L-Pd(0). Excellent for sterically hindered and heteroaromatic substrates.[3] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, overcoming steric barriers.[2][6] |
| Catalyst Loading | 1-3 mol % | Sufficient for most transformations; higher loadings may be needed for extremely challenging coupling partners. |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, non-nucleophilic base that is highly effective in activating boronic acids for transmetalation in difficult couplings.[11] |
| Solvent | 1,4-Dioxane / H₂O (10:1) or 2-MeTHF / H₂O (10:1) | Aprotic solvents that offer good solubility for organic reagents while the aqueous portion aids in dissolving the base.[7] |
| Temperature | 80–110 °C | Elevated temperatures are typically required to overcome the activation energy for the sterically hindered oxidative addition. |
Q2: I am observing significant side products, primarily dehalogenation and/or protodeborylation. How can I minimize these?
A2: The formation of side products indicates that undesired reaction pathways are competing with the productive cross-coupling cycle.
Underlying Causes & Solutions:
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source, which destroys the nucleophilic partner.[12] It can be catalyzed by acid, base, or even residual metals.
-
Expert Recommendation: Use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for any degradation. Ensure the boronic acid is of high purity, as impurities can accelerate decomposition.[13] If the problem persists, consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4]
-
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This pathway can occur after oxidative addition if the subsequent steps (transmetalation, reductive elimination) are slow, allowing for competing reactions like hydrodehalogenation.[7]
-
Expert Recommendation: This side reaction is a classic sign of a sluggish catalytic cycle. The solution is to accelerate the productive coupling pathway. Employing a more active catalytic system with a bulky, electron-rich ligand (as described in Q1) is the most effective strategy. A more active catalyst will push the reaction through the desired transmetalation and reductive elimination steps before dehalogenation can occur.
-
Q3: My reaction is not reproducible. What factors should I investigate?
A3: Irreproducibility often stems from subtle variations in reagent quality or experimental technique.
Underlying Causes & Solutions:
-
Reagent Quality: The purity of the boronic acid is paramount. Boronic acids can dehydrate to form cyclic boroxines upon storage, which are often less reactive.[13] Similarly, the palladium catalyst's activity can vary between batches or degrade upon storage.[3]
-
Expert Recommendation: Always use a fresh, high-purity boronic acid or one that has been stored properly in a desiccator.[8] If you suspect boroxine formation, you can sometimes regenerate the acid by dissolving it in a solvent like ether and washing with aqueous base, followed by re-acidification and extraction, though using a fresh bottle is preferable. Use a reliable source for your palladium catalyst.
-
-
Atmospheric Control: Oxygen is a potent poison for Pd(0) catalysts. Inconsistent or inefficient degassing of solvents can lead to variable amounts of active catalyst in solution, causing wildly different results.[8]
-
Expert Recommendation: Standardize your degassing procedure. For maximum reproducibility, use a Schlenk line and perform at least three freeze-pump-thaw cycles on your reaction solvent. If this is not available, vigorous sparging with an inert gas for 30-60 minutes is a viable alternative. Ensure the reaction vessel is thoroughly flushed with inert gas before adding reagents.
-
Section 3: Visualized Mechanisms & Workflows
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the reaction, which a successful catalytic system must efficiently navigate.[14][15]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Conversion
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A workflow to diagnose and solve common issues leading to low reaction yields.
Section 4: General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. It is intended as a general guideline and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed, deionized Water
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 catalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[8]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe (a typical solvent ratio is 10:1 dioxane:water, with a final concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the disappearance of the starting bromopyridine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired product.[14]
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2024). Suzuki reaction.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Singh, H., Singh, A., & Singh, P. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advanced Research in Chemical Science, 5(6), 12-20.
- Hopkins Advanced Materials. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Ross, A. G., & MacMillan, D. W. C. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(10), 4657–4665.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
- Caveda-Pinatel, A., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(13), 4933–4936.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Li, J. H., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Organic Letters, 14(1), 322-325.
- Molnár, Á. (2011). Efficient, Selective, and Recyclable Palladium Catalysts in Carbon−Carbon Coupling Reactions. Chemical Reviews, 111(3), 2251–2320.
- Reddy, V. P., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2295.
- B. P. Fors, et al. (2008). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Yamada, K., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6544-6556.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Welcome to the technical support center for 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered with this and structurally similar substituted nicotinonitrile compounds.
Introduction to Purification Challenges
This compound is a highly functionalized pyridine derivative. Its unique structure, featuring a basic pyridine nitrogen, a nitrile group, and various substituents, presents a distinct set of purification challenges. These can range from co-eluting impurities and chromatographic peak tailing to difficulties in selecting an appropriate recrystallization solvent. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: While the impurity profile is highly dependent on the synthetic route, common impurities in the synthesis of multi-substituted pyridines can include starting materials, regioisomers, and byproducts from incomplete reactions or side reactions. For nicotinonitrile synthesis, residual starting materials and incompletely cyclized intermediates are often observed.
Q2: Why do I observe significant peak tailing during silica gel column chromatography of my compound?
A2: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel.[1] The basic nitrogen atom of the pyridine ring can interact with acidic silanol groups on the silica surface, leading to poor peak shape.
Q3: My compound appears as a streak rather than a distinct spot on my TLC plate. What is the cause?
A3: Streaking on a TLC plate is often caused by the same interactions responsible for peak tailing in column chromatography. It can also be a result of overloading the sample on the TLC plate or using a solvent system in which the compound is too soluble.
Q4: I'm struggling to find a suitable single-solvent system for recrystallization. What should I do?
A4: Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging for complex molecules. A two-solvent recrystallization system is often a good alternative.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot specific purification problems.
Issue 1: Poor Resolution in Column Chromatography
Question: I am unable to separate my target compound from a closely eluting impurity using column chromatography. How can I improve the separation?
Answer: Poor resolution between two compounds is a common challenge, especially with isomers or structurally similar byproducts. A systematic approach to optimizing your chromatographic conditions is necessary.
Underlying Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is not optimized to create a sufficient difference in the retention times of the compounds. | Action: Systematically screen a range of mobile phase polarities. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor the separation by TLC. |
| Peak Tailing | The interaction of the basic pyridine nitrogen with the acidic silica gel can cause peaks to tail and overlap. | Action: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to your mobile phase. This will "mask" the acidic silanol groups on the silica, leading to sharper peaks and potentially better resolution. |
| Inadequate Column Dimensions | A short and wide column may not provide enough theoretical plates for a difficult separation. | Action: Use a longer, narrower column to increase the surface area and improve separation efficiency. |
| High Flow Rate | A fast flow rate can reduce the equilibration time between the stationary and mobile phases, leading to decreased resolution. | Action: Reduce the flow rate to allow for better separation. |
Experimental Protocol: Optimizing Column Chromatography for Isomer Separation
-
TLC Analysis:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., Hexane:Ethyl Acetate ratios of 9:1, 8:2, 7:3).
-
Identify the solvent system that provides the best separation between your target compound and the impurity.
-
-
Column Preparation:
-
Select a long, narrow column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pack the column carefully to ensure a uniform stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the optimized mobile phase from your TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Collect small fractions and monitor them by TLC.
-
Issue 2: Compound "Oiling Out" During Recrystallization
Question: My compound is precipitating as an oil instead of crystals during recrystallization. How can I resolve this?
Answer: "Oiling out" occurs when a compound's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated.
Underlying Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Solute Concentration | The solution is too concentrated, leading to rapid precipitation as an oil. | Action: Add more hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| Rapid Cooling | Cooling the solution too quickly can prevent the formation of an ordered crystal lattice. | Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| Inappropriate Solvent Choice | The boiling point of the solvent may be higher than the melting point of your compound. | Action: Select a solvent with a lower boiling point. |
| Presence of Impurities | Impurities can interfere with crystal lattice formation. | Action: If the oil solidifies on cooling, you can try to recrystallize the resulting solid. If it remains an oil, consider a preliminary purification step like column chromatography. |
Experimental Protocol: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be found.
-
Solvent Selection:
-
Choose a "soluble" solvent in which your compound is readily soluble, even at room temperature.
-
Choose an "insoluble" solvent in which your compound is poorly soluble, even at elevated temperatures.
-
The two solvents must be miscible. A common pair is Dichloromethane/Hexane or Ethyl Acetate/Hexane.
-
-
Procedure:
-
Dissolve the crude compound in a minimal amount of the hot "soluble" solvent.
-
While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Visual Workflow and Decision Guides
Chromatography Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Recrystallization Decision Tree
Caption: A decision tree to guide the selection and troubleshooting of recrystallization methods.
References
- Chemchart. (n.d.). This compound (113893-02-0).
- PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information.
- Li, J., et al. (2014). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2014(2), M826. [Link]
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
- PubChem. (n.d.). 5-Bromo-2-methoxy-3-nitro-4-picoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Bromo-2-methoxynicotinonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information.
- Mohamed, S. K., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228. [Link]
- Navya – Chem Pharma Llc. (n.d.). 2-methoxy-4,6-diphenyl-nicotinonitrile.
- Al-Mousawi, S. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]
- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
Sources
Technical Support Center: Palladium Catalysis with 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into potential side reactions and to offer robust troubleshooting strategies to enhance the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when using this specific substrate in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Q1: What are the primary side reactions I should anticipate when using this compound in a palladium-catalyzed cross-coupling reaction?
A1: Based on the structure of your substrate, three primary side reactions are commonly observed in palladium catalysis:
-
Hydrodehalogenation (or Reductive Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding 2-methoxy-4,6-dimethylnicotinonitrile. This is often a major byproduct if reaction conditions are not carefully controlled.[1][2][3]
-
Homocoupling (or Dimerization): This reaction involves the coupling of two molecules of the starting material to form 5,5'-Bi(2-methoxy-4,6-dimethylnicotinonitrile). This typically occurs when the transmetalation step (in Suzuki) or amine coordination (in Buchwald-Hartwig) is slow relative to the oxidative addition.[4][5][6]
-
Catalyst Deactivation (Poisoning): The pyridine nitrogen atom in your substrate can act as a ligand and coordinate strongly to the palladium center.[7] This coordination can inhibit the catalyst's ability to participate in the desired catalytic cycle, leading to stalled or incomplete reactions.[8][9][10]
Q2: My main byproduct is the de-brominated starting material. What causes this hydrodehalogenation, and how can I prevent it?
A2: Hydrodehalogenation occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This species can reductively eliminate to transfer a hydride to the aromatic ring, cleaving the C-Br bond.
Causality:
-
Hydride Source: The hydride can originate from various sources, including solvents (like alcohols or THF), the base (especially those with β-hydrogens like alkoxides), or even trace water.[2][11] Amines used in Buchwald-Hartwig amination can also undergo β-hydride elimination to generate Pd-H species.
-
Reaction Kinetics: If the desired coupling pathway is slow (e.g., due to sterically hindered coupling partners or inefficient transmetalation), the competing hydrodehalogenation pathway can become dominant.
Mitigation Strategies:
-
Choice of Base: Use a non-coordinating, aprotic base such as K₃PO₄ or Cs₂CO₃ instead of alkoxides like NaOtBu, particularly if hydrodehalogenation is severe.[12]
-
Anhydrous & Degassed Conditions: Rigorously exclude water and oxygen. Use anhydrous solvents and degas them thoroughly before use. Oxygen can lead to catalyst decomposition pathways that indirectly favor side reactions.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands).[13][14] These ligands accelerate the rate of reductive elimination of the desired product, making it kinetically favored over the hydrodehalogenation pathway.
Q3: I am observing a significant amount of the homocoupled dimer. What reaction parameters influence its formation?
A3: Homocoupling is often a sign of an imbalance in the catalytic cycle. It becomes competitive under conditions where the oxidative addition of your bromopyridine to Pd(0) is efficient, but the subsequent step (transmetalation or amine coupling) is sluggish.
Causality:
-
Slow Transmetalation: In Suzuki coupling, this can be caused by inactive boronic acids or inefficient base-mediated activation.
-
Low Catalyst Turnover: If the catalyst turnover is slow, the concentration of the Ar-Pd(II)-Br intermediate can build up, leading to side reactions like dimerization.[4][15]
-
Reductants: Some reaction additives or conditions can promote the reductive coupling of the Ar-Pd(II)-Br intermediate.[5]
Mitigation Strategies:
-
Optimize Base and Solvent: For Suzuki reactions, a combination of a strong base like K₃PO₄ and a polar aprotic solvent system (e.g., Dioxane/H₂O, DMF) can facilitate the transmetalation step.[16][17]
-
Ligand Choice: As with hydrodehalogenation, bulky phosphine ligands can facilitate the desired cross-coupling pathway, reducing the lifetime of the intermediate responsible for homocoupling.[14]
-
Control Stoichiometry: Ensure the coupling partner (e.g., boronic acid) is used in a slight excess (typically 1.1-1.5 equivalents) to favor the cross-coupling reaction.
Q4: My reaction stalls at ~50-60% conversion, even with extended reaction times. Is catalyst deactivation the likely cause?
A4: Yes, for a substrate containing an exposed pyridine nitrogen, catalyst deactivation is a primary suspect for stalled reactions.[7][9]
Causality:
-
Pyridine Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium center. This forms a stable complex that is reluctant to undergo oxidative addition or other steps in the catalytic cycle.[10] This is a well-documented mode of catalyst poisoning for heterocyclic substrates.[9]
-
Nitrile Group Coordination: While less common as a primary poison than pyridine, the nitrile group could also potentially interact with the palladium center, contributing to deactivation.[8]
Mitigation Strategies:
-
Use of Pre-catalysts and Ligands: Employing sterically hindered, electron-rich ligands can create a bulky coordination sphere around the palladium atom, which can disfavor the binding of the pyridine substrate itself.[13][18] Using well-defined Pd(II) pre-catalysts that are activated in situ to Pd(0) can also be beneficial.
-
Higher Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation to drive the reaction to completion.
-
Temperature Optimization: Carefully screen the reaction temperature. Sometimes, a slightly lower temperature can disfavor the equilibrium of catalyst poisoning while still allowing for sufficient reaction rates.
Part 2: Troubleshooting Guide
Use this guide to diagnose and resolve specific experimental outcomes.
| Observed Issue | Primary Suspected Cause(s) | Recommended Troubleshooting Steps |
| Low Yield of Desired Product with a Complex Mixture of Byproducts | Combination of hydrodehalogenation, homocoupling, and potential decomposition. | 1. Analyze Crude Mixture: Use LC-MS to identify the masses of the major byproducts. Confirm hydrodehalogenation (M-Br+H) and homocoupling (2M-2Br). 2. Re-evaluate Core Conditions: Simplify the system. Start with a robust, well-documented catalyst/ligand system (e.g., Pd(PPh₃)₄ or a Buchwald G3 precatalyst).[16][18] 3. Ensure Inertness: Re-verify that solvents are anhydrous and the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
| Main Product is 2-methoxy-4,6-dimethylnicotinonitrile (Hydrodehalogenation) | Presence of a hydride source; slow cross-coupling kinetics. | 1. Change the Base: Switch from an alkoxide (e.g., NaOtBu) to an inorganic carbonate or phosphate (Cs₂CO₃, K₃PO₄).[12] 2. Change the Solvent: If using an alcohol or THF, switch to a purely aprotic solvent like Dioxane or Toluene.[19] 3. Screen Ligands: Introduce a bulky, electron-donating ligand like SPhos or XPhos to accelerate the desired C-C or C-N bond formation.[14] |
| Main Byproduct is the Dimer of the Starting Material (Homocoupling) | Slow transmetalation (Suzuki) or slow amine association/deprotonation (Buchwald-Hartwig). | 1. Increase Coupling Partner Equivalents: Increase the stoichiometry of the boronic acid/ester or amine to 1.5 equivalents. 2. Optimize Base/Solvent for Transmetalation: For Suzuki, ensure a suitable aqueous base solution is used with a solvent like 1,4-Dioxane to promote the boronate complex formation.[17][20] 3. Check Boronic Acid Quality: Ensure the boronic acid has not degraded to its corresponding boroxine, which is less reactive. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol is designed as a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6.0 mol%)
-
K₃PO₄ (Potassium Phosphate, tribasic), finely ground (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst/Ligand Addition: Under a positive flow of Argon, add the Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add anhydrous 1,4-Dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe. The final concentration should be ~0.1 M with respect to the starting bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol provides general conditions for coupling with a primary or secondary amine, addressing the challenges of the pyridyl substrate.[18]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
RuPhos G3 Palladacycle (2.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
Glovebox Setup: All manipulations should ideally be performed in an inert atmosphere glovebox.
-
Vessel Preparation: To a vial or sealed tube, add the RuPhos G3 Palladacycle and sodium tert-butoxide.
-
Reagent Addition: Add the this compound, the amine coupling partner, and the magnetic stir bar.
-
Solvent Addition: Add anhydrous Toluene (~0.2 M concentration).
-
Reaction: Seal the vial or tube tightly. Remove from the glovebox and place in a preheated heating block or oil bath at 100 °C.
-
Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol above.
Part 4: Visualized Mechanisms and Workflows
Diagram 1: Competing Pathways in Palladium Cross-Coupling
This diagram illustrates how the desired catalytic cycle competes with the formation of major side products.
Caption: Key intermediates and competing reaction pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence for diagnosing and solving issues with reaction performance.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220. [Link]
- Inamoto, K., et al. (2007). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. [Link]
- Viciosa, M., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics. [Link]
- Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]
- Kim, J., & Chang, S. (2004). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. [Link]
- Lipshutz, B. H., & Tomioka, T. (2008).
- Arockiam, P. B., et al. (2012). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Beilstein Journal of Organic Chemistry. [Link]
- Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]
- Viciosa, M., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. [Link]
- Gallou, F., & Lipshutz, B. H. (2006). Homocouplings of aryl halides in water.
- Ali, S., et al. (2020). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study. Molecules. [Link]
- Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
- Grushin, V. V. (2002). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Request PDF. [Link]
- He, J., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- ResearchGate. (2020). Hydrolysis pathway with palladium along with involvement of a pyridine moiety. [Link]
- Grushin, V. V., & Alper, H. (1994). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
- Asghar, M. N., et al. (2016). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle. Journal of the Chilean Chemical Society. [Link]
- Pérez-Ramírez, J., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
- Pérez-Ramírez, J., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Request PDF. [Link]
- Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Liu, X., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- Willemse, T., et al. (2020).
- D-Carbonize. (2025). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. [Link]
- Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]
- Hartley, C. S., et al. (2026). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Hartley Group. [Link]
- Ali, S., et al. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
- Muto, K., & Yamaguchi, J. (2022). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Request PDF. [Link]
- van der Vlugt, J. I., et al. (2020). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Radboud Repository. [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile under acidic conditions
Welcome to the technical support guide for 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound, particularly under acidic conditions. While specific literature on this exact molecule is sparse, this guide synthesizes established principles of organic chemistry concerning its key functional groups—a nitrile, a 2-methoxypyridine, and a brominated aromatic ring—to provide predictive insights and actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: I am dissolving my sample of this compound in an acidic mobile phase for HPLC analysis and notice a loss of my main peak over time with the appearance of new, more polar peaks. What is happening?
A1: This observation is a strong indicator of acid-catalyzed hydrolysis. Your compound has two primary functional groups susceptible to degradation in acidic aqueous environments: the nitrile (-C≡N) group and the 2-methoxy (-OCH₃) group on the pyridine ring.
-
Nitrile Hydrolysis: The nitrile group can hydrolyze to form a primary amide (5-Bromo-2-methoxy-4,6-dimethylnicotinamide) and subsequently a carboxylic acid (5-Bromo-2-methoxy-4,6-dimethylnicotinic acid).[1][2][3][4][5] This is a common reaction pathway for nitriles in the presence of aqueous acid, often accelerated by heat.[3][5] The resulting amide and carboxylic acid are significantly more polar than the starting nitrile, which would explain the appearance of new peaks with shorter retention times on a reverse-phase HPLC column.
-
Methoxy Group Hydrolysis: The 2-methoxy group on the pyridine ring can be cleaved under acidic conditions to yield the corresponding 2-hydroxypyridine, which exists in tautomeric equilibrium with its 2-pyridone form. While this reaction can sometimes require harsh conditions (e.g., concentrated acid, high heat), it is a known degradation pathway for 2-alkoxypyridines.[6]
It is plausible that both degradation processes are occurring simultaneously.
Q2: Which functional group on the molecule is more labile under acidic conditions?
A2: The relative lability of the nitrile versus the methoxy group depends heavily on the specific reaction conditions (acid concentration, temperature, co-solvents). Generally, nitrile hydrolysis to the amide is a well-established and often facile process under moderately acidic conditions.[1][2] The cleavage of the methoxy group on an electron-deficient pyridine ring might require more forcing conditions. However, without specific experimental data for this molecule, one should consider both as potential degradation pathways. We recommend performing a forced degradation study to determine the primary degradation product under your specific experimental conditions.
Q3: Can I use solvents like methanol or ethanol to dissolve my compound for storage?
A3: For short-term storage and preparation of stock solutions, high-purity anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are recommended. If you must use an alcohol like methanol or ethanol, be aware that in the presence of a strong acid catalyst, there is a theoretical possibility of transetherification of the methoxy group, although this is less likely than hydrolysis if water is present. For long-term storage, it is best to store the compound as a solid at the recommended temperature, protected from light and moisture.
Q4: My reaction is conducted in a strong, non-aqueous acid (e.g., TFA). Should I still be concerned about stability?
A4: In a strictly anhydrous strong acid, the primary concern shifts from hydrolysis to other potential reactions. While hydrolysis is averted, the pyridine nitrogen will be protonated, which strongly deactivates the ring towards electrophilic attack but can activate the nitrile group. The nitrile can still react with other nucleophiles present in your reaction mixture. If your work-up involves adding water or aqueous buffers, the risk of hydrolysis is reintroduced, and this step should be performed quickly and at low temperatures.
Part 2: Troubleshooting Guide
This section provides structured guidance for identifying and resolving specific experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Loss of Starting Material in Acidic Media | Acid-catalyzed hydrolysis of the nitrile and/or methoxy group. | 1. Analyze Immediately: Prepare samples in acidic media immediately before analysis to minimize degradation time. 2. Neutralize or Buffer: If the experimental protocol allows, adjust the pH of the sample to be closer to neutral (pH 6-7) before storage or prolonged handling. 3. Lower Temperature: Perform all manipulations at a lower temperature (e.g., on an ice bath) to slow the rate of hydrolysis. |
| Appearance of a New Peak at m/z +18 in LC-MS | Hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂). (Mass of H₂O is ~18 Da). | 1. Confirm Identity: Acquire a high-resolution mass spectrum to confirm the elemental composition. 2. MS/MS Fragmentation: Compare the fragmentation pattern of the new peak with the parent compound. The loss of NH₃ from the new peak would be characteristic of an amide. 3. Reference Standard: If possible, synthesize the corresponding amide as a reference standard to confirm its identity by retention time and mass spectrum. |
| Appearance of a New Peak at m/z -14 in LC-MS | Hydrolysis of the methoxy group (-OCH₃) to a hydroxyl group (-OH). (Difference between CH₂ is ~14 Da). | 1. Confirm Identity: Use high-resolution mass spectrometry to verify the change in the molecular formula. 2. UV Spectrum: Check if the UV-Vis spectrum of the new peak is significantly different. The formation of a 2-pyridone tautomer often causes a noticeable shift in the absorbance maximum. 3. Forced Degradation: Conduct a controlled degradation study (see Protocol 1) to selectively generate this impurity and confirm its identity. |
| Poor Mass Balance in Degradation Studies | The compound is degrading into multiple products, or some degradation products are not being detected by the analytical method (e.g., they are volatile, non-UV active, or do not elute from the column). | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric degradants. 2. Modify Chromatography: Use a gradient method that runs to a very high organic phase concentration to ensure all components elute. Check for irreversible binding to the column. 3. Headspace GC-MS: If volatile degradants like methanol (from methoxy hydrolysis) or ammonia (from advanced nitrile hydrolysis) are suspected, analyze the sample headspace by GC-MS. |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Forced Acidic Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability profile, consistent with ICH guidelines.[7][8]
Objective: To determine the stability of this compound in an acidic solution.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions (for neutralization)
-
Class A volumetric flasks, pipettes
-
HPLC-UV-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Sample Preparation:
-
Test Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with a 50:50 ACN/Water mixture. This creates a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: In a separate 10 mL volumetric flask, add 1.0 mL of the stock solution. Dilute to volume with a 50:50 ACN/Water mixture. This is the undegraded reference.
-
-
Incubation:
-
Store both the Test and Control samples at 60°C.
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately before analysis, cool the aliquot to room temperature and neutralize the acidic sample with an equimolar amount of NaOH (e.g., add 100 µL of 1.0 M NaOH to a 1 mL aliquot of the test sample).
-
-
Analysis: Analyze all aliquots by a validated stability-indicating HPLC-UV-MS method.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify major degradation products by their mass-to-charge ratio (m/z) and retention time.
-
Aim for 5-20% degradation of the active substance to ensure that the primary degradation products are formed without secondary degradation.[8]
-
Visualization of Potential Degradation Pathways
The following diagrams illustrate the two most probable degradation pathways for this compound under acidic conditions.
Caption: Pathway A: Acid-catalyzed hydrolysis of the nitrile group.
Caption: Pathway B: Acid-catalyzed hydrolysis of the 2-methoxy group.
References
- Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. URL
- Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. URL
- Nitriles to Carboxylic Acids: Hydrolysis. JoVE. URL
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. URL
- Conversion of nitriles to amides. Chemistry LibreTexts. URL
- Hydrolysis of nitriles. Chemguide. URL
- Process for the production of 2-hydroxypyridine.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. URL
- Degradation of Pyridines in the Environment.
- Forced Degrad
- Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. URL
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, offering troubleshooting advice and frequently asked questions to manage and control impurities effectively. Our approach is grounded in established chemical principles to ensure you can achieve your desired product with high purity and yield.
Introduction to the Synthetic Pathway
The synthesis of this compound is typically achieved through a four-step process. Understanding this pathway is crucial for identifying the origin of potential impurities.
A [label="Step 1: Ring Formation\n2-Hydroxy-4,6-dimethylnicotinonitrile"]; B [label="Step 2: Chlorination\n2-Chloro-4,6-dimethylnicotinonitrile"]; C [label="Step 3: Methoxylation\n2-Methoxy-4,6-dimethylnicotinonitrile"]; D [label="Step 4: Bromination\nthis compound"];
A -> B [label=" POCl3 or SOCl2 "]; B -> C [label=" NaOMe/MeOH "]; C -> D [label=" NBS or Br2 "]; }
This guide will address common issues encountered at each of these critical stages.
Frequently Asked Questions (FAQs) and Troubleshooting
Part 1: Chlorination of 2-Hydroxy-4,6-dimethylnicotinonitrile (Step 2)
Q1: My chlorination reaction is incomplete, and I see the starting material, 2-hydroxy-4,6-dimethylnicotinonitrile, in my crude product. What could be the cause?
A1: Incomplete chlorination is a common issue and can stem from several factors:
-
Reagent Quality: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and can degrade upon exposure to moisture. Ensure you are using fresh or properly stored reagents.
-
Reaction Temperature and Time: The conversion of the hydroxypyridine to the chloropyridine often requires elevated temperatures to proceed to completion. If the reaction temperature is too low or the reaction time is too short, you will likely observe incomplete conversion. Consider increasing the temperature or extending the reaction time, monitoring the progress by TLC or LC-MS.
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the chlorinating agent as specified in your protocol. A slight excess is often necessary to drive the reaction to completion.
Troubleshooting Protocol for Incomplete Chlorination:
-
Verify Reagent Activity: Use a fresh bottle of POCl₃ or SOCl₂.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress at each stage.
-
Increase Reagent Stoichiometry: If temperature optimization is insufficient, consider a modest increase in the equivalents of the chlorinating agent (e.g., from 1.5 eq to 2.0 eq).
Q2: After workup of my chlorination reaction, my product is a dark, oily residue that is difficult to purify. Why is this happening?
A2: The formation of a dark, intractable residue is often due to side reactions or improper workup. Pouring the reaction mixture onto ice is a standard procedure to quench excess chlorinating agent. However, this must be done carefully and with vigorous stirring to ensure efficient hydrolysis and prevent localized heat buildup which can lead to decomposition.
| Potential Cause | Recommended Action |
| Inefficient Quenching | Add the crude reaction mixture dropwise to a vigorously stirred slurry of crushed ice. |
| Insufficient Neutralization | After quenching, ensure the aqueous solution is neutralized or made slightly basic before extraction. |
| Product Instability | The crude product may be unstable. Proceed to the next step as quickly as possible after a basic workup and drying. |
Part 2: Methoxylation of 2-Chloro-4,6-dimethylnicotinonitrile (Step 3)
Q3: My methoxylation reaction is not going to completion, and I have a significant amount of the starting 2-chloro-4,6-dimethylnicotinonitrile remaining. How can I improve this?
A3: The nucleophilic aromatic substitution of the chloro group with methoxide is generally efficient. Incomplete reaction is often due to:
-
Inactive Sodium Methoxide: Sodium methoxide is hygroscopic and can be deactivated by moisture. Use freshly prepared sodium methoxide in methanol or a commercially available solution of known concentration.
-
Insufficient Temperature: While this reaction can often be run at room temperature or with gentle heating, some substrates may require higher temperatures to achieve a reasonable reaction rate. Refluxing in methanol is a common strategy.
Q4: I am observing a side product that I suspect is the demethylated starting material (2-hydroxy-4,6-dimethylnicotinonitrile). How is this possible?
A4: The presence of water in your reaction can lead to the hydrolysis of the 2-chloro intermediate back to the 2-hydroxy starting material. This can then react with the methoxide base. Ensure your methanol is anhydrous and that your reaction is protected from atmospheric moisture.
Start [label="Incomplete Methoxylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_NaOMe [label="Verify activity of\nSodium Methoxide"]; Check_Moisture [label="Ensure anhydrous\nconditions"]; Increase_Temp [label="Increase reaction\n temperature"]; Complete [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_NaOMe; Check_NaOMe -> Check_Moisture [label=" If active "]; Check_Moisture -> Increase_Temp [label=" If dry "]; Increase_Temp -> Complete; }
Part 3: Bromination of 2-Methoxy-4,6-dimethylnicotinonitrile (Step 4)
Q5: My bromination reaction is giving me a mixture of products, including what appears to be unreacted starting material and potentially a di-brominated product. How can I improve the selectivity?
A5: Achieving selective mono-bromination requires careful control of the reaction conditions. The pyridine ring is activated towards electrophilic substitution by the methoxy and methyl groups.
-
Control of Stoichiometry: Use a precise amount of the brominating agent (N-bromosuccinimide or bromine). A slight excess may be needed, but a large excess will lead to di-bromination. Start with 1.05-1.1 equivalents of the brominating agent.
-
Reaction Temperature: Bromination is an exothermic reaction. Running the reaction at a low temperature (e.g., 0°C to room temperature) can help to control the reaction rate and improve selectivity.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Acetic acid or chlorinated solvents are commonly used.
Troubleshooting Protocol for Non-Selective Bromination:
-
Titrate Brominating Agent: If using a solution of bromine, ensure its concentration is accurately known.
-
Slow Addition: Add the brominating agent dropwise to the solution of the substrate at a low temperature.
-
Monitor Progress: Carefully monitor the reaction by TLC or LC-MS to determine the point of optimal conversion to the mono-brominated product before significant di-bromination occurs.
Q6: I am concerned about the potential for demethylation of the methoxy group during bromination. Is this a valid concern?
A6: Yes, demethylation can occur, particularly if acidic conditions are used, such as with bromine in acetic acid.[1][2] If you observe the formation of a more polar byproduct that could correspond to the 2-hydroxy-5-bromo derivative, consider using a milder brominating agent like N-bromosuccinimide (NBS) in a non-acidic solvent.
| Impurity | Likely Origin | Mitigation Strategy |
| 2-Methoxy-4,6-dimethylnicotinonitrile | Incomplete bromination | Increase reaction time or equivalents of brominating agent slightly. |
| Di-bromo species | Over-bromination | Use a controlled stoichiometry of the brominating agent and maintain a low reaction temperature. |
| 5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile | Demethylation of the methoxy group | Use a milder brominating agent like NBS and avoid strongly acidic conditions. |
Summary of Key Impurities and Analytical Signatures
| Compound Name | Step of Origin | Relative Polarity (TLC) | Key ¹H NMR Signal |
| 2-Hydroxy-4,6-dimethylnicotinonitrile | Step 2 (incomplete reaction) | More polar | Absence of methoxy signal, broad OH peak |
| 2-Chloro-4,6-dimethylnicotinonitrile | Step 3 (incomplete reaction) | Less polar than hydroxy, more polar than methoxy | Absence of methoxy signal |
| 2-Methoxy-4,6-dimethylnicotinonitrile | Step 4 (incomplete reaction) | Less polar than final product | Singlet for the C5-H proton |
| Di-bromo species | Step 4 (over-reaction) | Less polar than final product | Absence of C5-H proton signal |
References
- Taylor, E. C., & Crovetti, A. J. (1954). Pyridine-1-oxides. II. The Reaction of 3-Substituted Pyridine-1-oxides with Phosphorus Oxychloride. The Journal of Organic Chemistry, 19(10), 1633–1640. [Link]
- Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993).
- Gao, F., et al. (2014). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 19(9), 13838-13845. [Link]
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- CN109232413A - The preparation method of the chloro- nicotinonitrile of 2.
- PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information.
- EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
Sources
Technical Support Center: Cross-Coupling with 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Welcome to the technical support resource for cross-coupling reactions involving 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this unique and challenging substrate. Due to its sterically hindered nature and the electronic properties of the substituted pyridine ring, achieving high yields requires careful consideration of catalyst systems and reaction conditions.
This document provides field-proven insights, troubleshooting guides, and frequently asked questions to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs): Catalyst & Ligand Selection
This section addresses common preliminary questions regarding the selection of an appropriate catalytic system for this specific substrate.
Q1: My standard palladium catalyst isn't working well. What are the primary challenges with this substrate?
A1: The substrate this compound presents two main challenges for standard palladium-catalyzed cross-coupling. Firstly, the bromine is flanked by two methyl groups, creating significant steric hindrance. This bulkiness can impede the oxidative addition step, which is often rate-limiting, by making it difficult for the palladium catalyst to access the C-Br bond[1]. Secondly, the nitrogen atom within the pyridine ring can act as a ligand and coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes[2].
Q2: Beyond palladium, what alternative metal catalysts should I consider for this transformation?
A2: When palladium catalysts prove inefficient, nickel and copper-based systems are powerful alternatives for coupling with aryl bromides, including bromopyridines.
-
Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and highly reactive option, particularly for cross-electrophile coupling reactions[3]. They can be particularly effective for coupling with unactivated alkyl halides and can operate through distinct mechanistic pathways, sometimes involving radical intermediates, which may be less sensitive to the steric hindrance of your substrate[4][5].
-
Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann-type condensation, are well-established for forming C-N and C-O bonds[6][7]. For C-C bond formation, copper catalysis can be effective for coupling with boronic esters and alkynes[8][9]. However, be aware that copper-mediated reactions can sometimes require higher temperatures and specific ligands to achieve good results[10].
Q3: How critical is ligand selection for a hindered substrate like this, and what should I be using?
A3: Ligand selection is arguably the most critical parameter for achieving success with this substrate. For sterically demanding couplings, the goal is to use a ligand that promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species[1].
-
Bulky, Electron-Rich Phosphines: These are the go-to choice. Ligands developed by the Buchwald group (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) are designed to be both bulky and electron-donating. The bulk facilitates the formation of the active monoligated catalyst, while the electron-donating nature speeds up the oxidative addition step[11].
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and often form very stable and highly active palladium complexes. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are particularly effective and are known to perform well in challenging Suzuki-Miyaura couplings[12].
Triphenylphosphine (PPh₃) is often insufficient for such hindered systems as it is not bulky or electron-rich enough to overcome the activation barrier for oxidative addition or to prevent catalyst deactivation[13].
Q4: Is a "ligand-free" protocol a viable option for this substrate?
A4: While ligand-free protocols are attractive for their simplicity and cost-effectiveness, they are generally not suitable for sterically hindered and electronically challenging substrates like this compound[14]. These systems, which often use a simple palladium salt like Pd(OAc)₂, typically require highly reactive coupling partners (aryl iodides or activated aryl bromides). For your substrate, the energy barrier for oxidative addition is likely too high to achieve reasonable yields without the accelerating effect of a specialized ligand[15].
Troubleshooting Guide: Common Experimental Issues
This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Problem Area 1: Low or No Conversion
Q: My Suzuki-Miyaura coupling with an arylboronic acid is giving a low yield (<30%). What are the most likely causes and how do I fix them?
A: Low yields in Suzuki couplings of hindered pyridines are common and can be traced to several factors[2][16].
-
Inactive Catalyst System: The combination of Pd(PPh₃)₄ with a weak base is often not active enough.
-
Solution: Switch to a more robust catalyst system. Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr)[2][17]. These systems are designed to overcome steric hindrance and accelerate the reaction.
-
-
Catalyst Deactivation: The pyridine nitrogen is likely inhibiting your catalyst[2].
-
Solution: Using the bulky ligands mentioned above helps shield the palladium center and prevents this unproductive coordination.
-
-
Inappropriate Base/Solvent: The choice of base is critical and solvent-dependent.
-
Protodeboronation: Your boronic acid is being converted back to an arene before it can couple. This is a common side reaction promoted by water and certain bases[2].
-
Solution: Use anhydrous solvents and degas them thoroughly. Consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester or MIDA ester, which are less prone to this side reaction[2].
-
Problem Area 2: Dominant Side Reactions
Q: In my Sonogashira reaction, I'm isolating mostly the homocoupled diyne (Glaser coupling product). How do I promote the desired cross-coupling?
A: The formation of Glaser homocoupling products is a classic problem in Sonogashira reactions, especially when the cross-coupling step is slow due to steric hindrance[1].
-
Excessive Copper(I) Co-catalyst: The copper(I) salt catalyzes both the desired transmetalation to palladium and the undesired oxidative homocoupling[1].
-
Solution 1 (Optimization): Reduce the loading of the Cu(I) co-catalyst (e.g., CuI) to the minimum required (1-5 mol%).
-
Solution 2 (Recommended): Eliminate the problem entirely by switching to a copper-free Sonogashira protocol . These protocols rely on highly active palladium/phosphine systems and a suitable base (often an amine like triethylamine or diisopropylamine) to proceed without a copper co-catalyst, thus completely avoiding Glaser coupling[1].
-
-
Slow Oxidative Addition: The steric hindrance of your substrate slows the main catalytic cycle, allowing the competing homocoupling pathway to dominate[1].
-
Solution: As with the Suzuki reaction, employ a palladium catalyst with a bulky, electron-rich ligand to accelerate the oxidative addition step. This makes the cross-coupling kinetically more favorable than the homocoupling side reaction[11].
-
Q: My Buchwald-Hartwig amination is failing. The starting material is recovered, and I see some dehalogenation (bromo group replaced by hydrogen). What should I change?
A: The Buchwald-Hartwig amination is highly sensitive to the interplay between the catalyst, ligand, and base[19][20].
-
Incorrect Base Choice: The base must be strong enough to deprotonate the amine (or the amine-palladium complex) but not so harsh that it causes side reactions or degradation.
-
Ligand Incompatibility: The ligand must be appropriate for coupling an aryl bromide with your specific amine.
-
Solution: For hindered aryl bromides, bulky biarylphosphine ligands are essential. Use ligands like XPhos or RuPhos. For coupling with primary alkylamines or ammonia equivalents, specific ligands have been developed to prevent β-hydride elimination[19].
-
-
Catalyst Poisoning: Both the pyridine substrate and the amine coupling partner can inhibit the catalyst.
-
Solution: Using a high-quality, air-stable palladium precatalyst (like a G3 or G4 Buchwald precatalyst) in combination with a bulky ligand ensures the efficient in-situ generation of the active Pd(0) species and can overcome substrate inhibition[20].
-
Data & Catalyst System Comparison
The following tables summarize recommended catalyst systems for key cross-coupling reactions with challenging bromopyridine substrates, providing a strong predictive framework for your experiments.
Table 1: Recommended Palladium Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
|---|---|---|---|---|---|
| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | High Yield. Recommended starting point for hindered substrates[2][17]. |
| Pd₂(dba)₃ (1-2.5%) | XPhos (3-7.5%) | K₃PO₄ (2-3) | 1,4-Dioxane | 100 | High Yield. Excellent for challenging, electron-rich or -poor partners[22]. |
| Pd-PEPPSI-IPr (2-5%) | (Internal Ligand) | Cs₂CO₃ (2) | THF or Dioxane | 80-100 | Good to High Yield. NHC-based catalysts are robust and highly active[12]. |
| Pd(PPh₃)₄ (5-10%) | (Internal Ligand) | Na₂CO₃ (2) | DME/H₂O | 85-95 | Low to Moderate Yield. "Classical" conditions, likely insufficient for this substrate[17]. |
Table 2: Alternative Nickel and Copper-Based Catalyst Systems
| Metal Catalyst | Reaction Type | Ligand | Base/Additive | Solvent | Key Application & Notes |
|---|---|---|---|---|---|
| NiCl₂(dme) | Suzuki-Type | dtbbpy | (Reducing Agent) | DMA | Effective for C(sp²)-C(sp³) coupling; can overcome limitations of Pd[3]. |
| NiBr₂·DME | Metallaphotoredox | bpy | (Photocatalyst) | DMF | Couples with alkyl electrophiles via radical mechanisms, good for complex fragments[4]. |
| CuCl | Ullmann C-N Coupling | 1-methyl-imidazole | t-BuOLi | Toluene | Cost-effective method for C-N bond formation with N-heterocycles[6][7]. |
| CuI | Sonogashira | (None) | Et₃N | DMF | Traditional co-catalyst with Palladium. Prone to homocoupling[23][24]. |
Visualized Workflows and Mechanisms
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Experimental Protocol Example
This protocol provides a robust starting point for a copper-free Sonogashira coupling, designed to minimize side reactions with your hindered substrate.
Title: Copper-Free Sonogashira Coupling of this compound using a Palladium Precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2.5 mol%)
-
SPhos (Sphos, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5.5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or sealed reaction vial with magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.025 equiv), SPhos (0.055 equiv), and K₂CO₃ (2.5 equiv).
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Stir the mixture for 10 minutes at room temperature. Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the organic filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Yang, D. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- Unknown Author. (n.d.). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. ResearchGate.
- Unknown Author. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. PubMed.
- Unknown Author. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate.
- Unknown Author. (n.d.). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with. The Royal Society of Chemistry.
- Unknown Author. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Reddit User. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Unknown Author. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Unknown Author. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
- Unknown Author. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- YouTube. (2015). Heck reaction. YouTube.
- Unknown Author. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Unknown Author. (n.d.). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. PMC - PubMed Central.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- Unknown Author. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- Unknown Author. (2025). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate.
- RSC Publishing. (n.d.). Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction. RSC Publishing.
- Unknown Author. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- University of Wisconsin–Madison. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison.
- RSC Publishing. (n.d.). Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant. Chemical Science (RSC Publishing).
- RSC Publishing. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. YouTube.
- Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- ChemRxiv. (n.d.). A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel- Catalyzed Cross-Coupling Reactions. ChemRxiv.
- MDPI. (n.d.). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI.
- Unknown Author. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Unknown Source.
- NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
- RSC Publishing. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
- ResearchGate. (n.d.). Coupling outcomes for pyridines. ResearchGate.
- ResearchGate. (2025). Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls. ResearchGate.
- Unknown Author. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Unknown Source.
- R Discovery. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. R Discovery.
- ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate.
- ResearchGate. (n.d.). Ligand‐Promoted Catalyzed Reactions. ResearchGate.
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- 5. Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 24. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Strategies to Mitigate Debromination of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
S>
Welcome to the technical support center for 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (CAS No. 1015699-52-3). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common challenge encountered during the functionalization of this molecule is undesired debromination, leading to yield loss and purification difficulties. This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic overview to help you maintain the integrity of the critical C-Br bond during your reactions.
Section 1: Understanding the Root Cause: Why Does Debromination Occur?
This section addresses the fundamental chemical principles behind the unwanted loss of the bromine substituent.
Q1: What is debromination and why is it a significant problem with my this compound substrate?
A1: Debromination, also known as hydrodehalogenation or proto-debromination, is a side reaction where the bromine atom on your pyridine ring is replaced by a hydrogen atom. This is particularly problematic in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) where the goal is to replace the bromine with a new carbon or heteroatom substituent.[1][2] The formation of the debrominated byproduct, 2-methoxy-4,6-dimethylnicotinonitrile, consumes your starting material, complicates product purification due to similar polarities, and ultimately lowers the yield of your desired compound.
The pyridine ring in your substrate is substituted with multiple electron-donating groups (two methyl groups and a methoxy group), which increases the electron density on the ring. This enhanced electron density can make the C-Br bond more susceptible to certain cleavage pathways, particularly in the presence of highly active palladium catalysts.[3]
Q2: What are the primary mechanistic pathways that lead to debromination in a palladium-catalyzed cross-coupling reaction?
A2: Debromination in Pd-catalyzed reactions is not a single-pathway event. It typically arises from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][4] Once formed, this Pd-H intermediate can intercept the key aryl-palladium(II)-bromide intermediate (Ar-Pd-Br) that is generated after oxidative addition. Instead of proceeding to the desired transmetalation step, the Ar-Pd-Br complex can react with the Pd-H species, leading to reductive elimination of the debrominated arene (Ar-H) and regenerating the Pd(0) catalyst.[1][3]
Sources of the critical hydride species can include:
-
Solvents: Alcohols (like isopropanol or methanol) and even trace water can act as hydride donors.[1][4][5]
-
Bases: Strong alkoxide bases (e.g., NaOtBu) or formate salts can generate hydride species.[4][6]
-
Reagents: Boronic acids in Suzuki coupling can undergo proto-deboronation, releasing a proton that can contribute to the formation of hydride intermediates.
Q3: How do the specific substituents on this compound influence the risk of debromination?
A3: The electronic nature of the substituents plays a crucial role:
-
Electron-Donating Groups (-OMe, -Me): The 2-methoxy and the 4,6-dimethyl groups are electron-donating. They increase the electron density of the pyridine ring, which generally accelerates the initial oxidative addition step of the Pd(0) catalyst into the C-Br bond.[3] However, this increased electron density can also make the resulting Ar-Pd(II)-Br intermediate more susceptible to competing side reactions.
-
Electron-Withdrawing Group (-CN): The 3-cyano group is strongly electron-withdrawing. This effect partially counteracts the electron-donating groups, but the overall electronic character of the ring remains relatively rich, predisposing it to challenges like debromination.[2]
Section 2: Troubleshooting Guide: Pinpointing and Solving Debromination Issues
This section provides a systematic approach to diagnosing and resolving debromination based on common experimental observations.
Issue: Significant debromination observed during a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura).
This is the most common scenario where debromination is encountered with this substrate. The following factors should be investigated systematically.
The choice of palladium source and, more importantly, the phosphine ligand, is critical in balancing the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) against the undesired debromination pathway.[1][3]
-
Analysis: Standard, highly active catalysts (e.g., those with very bulky, electron-rich ligands) might be too reactive, promoting the formation of hydride species or other side reactions.[2] The ligand's role is to stabilize the palladium center and modulate its reactivity.[7]
-
Solution:
-
Switch to Bulky Biarylphosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos are often highly effective. Their steric bulk promotes the final, product-forming reductive elimination step, helping it to outcompete the debromination pathway.[1]
-
Avoid Triphenylphosphine (PPh₃) if Debromination is Severe: While common, PPh₃ is less sterically bulky and can sometimes be less effective at preventing side reactions with challenging substrates.[8]
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure a more controlled initiation of the catalytic cycle compared to generating Pd(0) in situ from sources like Pd(OAc)₂.
-
The base is not just a passive component; it plays an active role in the catalytic cycle and can be a primary source of the problematic hydride species.[6]
-
Analysis: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote debromination.[9] Similarly, very strong inorganic bases in protic solvents can generate conditions favorable for hydrodehalogenation.
-
Solution:
-
Switch to a Milder Base: The first and often most effective change is to switch to a milder inorganic base.[6] Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less likely to generate hydride species.[1][10]
-
Ensure Anhydrous Conditions: If using an inorganic base, ensure it is finely powdered and anhydrous to minimize the presence of water, which can be a proton source.
-
Thermal energy affects the rates of all reactions, including the desired coupling and the undesired debromination.
-
Analysis: Debromination can become more prevalent at higher temperatures or with prolonged reaction times, especially after the primary coupling partner (e.g., the boronic acid) has been consumed.
-
Solution:
-
Lower the Reaction Temperature: Try reducing the temperature by 10-20 °C. This may slow the reaction but can often disproportionately reduce the rate of the debromination side reaction.
-
Monitor the Reaction Closely: Use TLC, HPLC, or GC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the product or remaining intermediates from degrading over time.
-
The reaction environment can be a hidden source of protons or hydrides that fuel the debromination process.
-
Analysis: Protic solvents like methanol or ethanol are direct hydride sources.[5] Aprotic solvents like dioxane or toluene can still contain water impurities if not properly dried.
-
Solution:
Visual Troubleshooting Guide
Here is a decision tree to guide your troubleshooting process when facing debromination in a cross-coupling reaction.
Sources
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- 2. jmcct.com [jmcct.com]
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- 5. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Reaction Condition Optimization for 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Introduction: 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is a substituted pyridine derivative with potential applications as a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis of this molecule, while conceptually straightforward, involves multiple steps that are sensitive to reaction conditions. Researchers frequently encounter challenges related to yield, purity, and regioselectivity.
This technical support guide provides in-depth troubleshooting advice and optimized protocols based on established principles of heterocyclic chemistry. It is designed to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with the synthesis of this and structurally related compounds.
Proposed Synthetic Pathway
A common and logical synthetic route proceeds through three key transformations: the construction and bromination of a 2-hydroxypyridine core, chlorination to activate the 2-position, and subsequent nucleophilic aromatic substitution to install the methoxy group. Understanding this workflow is critical for targeted troubleshooting.
Caption: General synthetic route for this compound.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Bromination and Ring Synthesis
Question 1: My initial condensation reaction to form the 2-hydroxy-4,6-dimethylnicotinonitrile precursor is low-yielding. What factors should I investigate?
Answer: Low yields in pyridine ring syntheses, such as the Guareschi-Thorpe or Hantzsch-type condensations, often stem from suboptimal reaction conditions or reactant quality.[1][2]
-
Causality: These reactions are multi-component condensations that are highly sensitive to stoichiometry, catalyst concentration, and temperature. The formation of stable, undesired intermediates or polymerization can compete with the desired cyclization.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure that the starting materials (e.g., a β-ketoester, malononitrile, and ammonia source) are pure. Contaminants can interfere with the catalytic cycle.
-
Catalyst Screening: The choice and concentration of the base catalyst (e.g., piperidine, sodium ethoxide) are critical. An excess of a strong base can promote side reactions. Consider screening milder catalysts like piperidine acetate.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic condensations can lead to runaway reactions and byproduct formation if not properly cooled. Start at room temperature and gently heat if necessary.
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Solvent Choice: The solvent must be appropriate for the reactants and the reaction type. Ethanol is commonly used, but if yields are poor, consider screening other polar protic or aprotic solvents.
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Question 2: I am observing poor regioselectivity during the bromination step, with bromine adding to other positions on the ring. How can I favor bromination at the C5 position?
Answer: Regioselectivity in the electrophilic substitution of pyridine rings is governed by the electronic effects of the existing substituents. The pyridine nitrogen is deactivating, making the ring less reactive than benzene.[2]
-
Causality: In your 2-hydroxy-4,6-dimethylnicotinonitrile intermediate, the hydroxyl (in its pyridone tautomer form) and methyl groups are activating (ortho-, para-directing), while the cyano group and the ring nitrogen are deactivating (meta-directing). The C5 position is favorably located para to the C2-hydroxyl and ortho to the C4-methyl group, making it electronically rich and the most probable site for electrophilic attack. Poor selectivity suggests that the reaction conditions are too harsh or that an alternative mechanism is at play.
-
Optimization Strategies:
-
Milder Brominating Agents: Avoid using neat bromine at high temperatures. A solution of bromine in a solvent like acetic acid or chloroform is standard. For even milder conditions, consider using N-Bromosuccinimide (NBS) with a catalytic amount of acid.
-
Temperature Management: Perform the bromination at room temperature or below (0-25 °C). High temperatures can overcome the subtle electronic preferences, leading to a mixture of isomers.
-
Solvent Effects: Acetic acid is a common solvent that can protonate the pyridine nitrogen, further deactivating the ring and potentially enhancing the directing effects of the other substituents.
-
Part 2: Chlorination of the 2-Hydroxy Intermediate
Question 3: The conversion of the 2-hydroxy intermediate to 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is incomplete. How can I drive this reaction to completion?
Answer: The conversion of a 2-hydroxypyridine (which exists predominantly as the 2-pyridone tautomer) to a 2-chloropyridine is a critical activation step. Incomplete conversion is a common issue, typically due to insufficient reagent or deactivation of the chlorinating agent.
-
Causality: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are required for this transformation.[3] These reagents can be consumed by trace amounts of water in the reaction mixture. Furthermore, the reaction often requires elevated temperatures to proceed effectively.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete chlorination.
-
Detailed Protocol: General Procedure for Chlorination
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, combine the 5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq). The POCl₃ can often be used as both the reagent and solvent.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done in a well-ventilated fume hood.
-
Extraction: Neutralize the acidic aqueous solution with a solid base (e.g., sodium carbonate or sodium hydroxide) until pH > 8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Part 3: Methoxylation and Purification
Question 4: The final methoxylation step is sluggish, resulting in a low yield of this compound. What are the critical parameters for this substitution?
Answer: The displacement of the 2-chloro substituent by a methoxide anion is a nucleophilic aromatic substitution (SNAr) reaction. The rate of this reaction is highly dependent on the quality of the nucleophile, solvent, and temperature.
-
Causality: The SNAr mechanism is facilitated by electron-withdrawing groups on the pyridine ring (like the cyano group and the ring nitrogen) that stabilize the negative charge in the Meisenheimer intermediate. However, the reaction can be slow if the nucleophile is weak or if solvent effects are not optimized. Trace water can protonate and deactivate the highly basic methoxide nucleophile.
-
Optimization Strategies:
-
Nucleophile Quality: Use freshly prepared sodium methoxide (NaOMe) or a high-purity commercial solution. Anhydrous conditions are paramount. You can generate NaOMe in situ by carefully adding sodium metal to anhydrous methanol.
-
Solvent: Anhydrous methanol is the standard solvent as it is the source of the methoxy group.[4] However, if the reaction is slow, the addition of a polar aprotic co-solvent like DMF or DMSO can sometimes accelerate SNAr reactions, although this can also complicate the workup.
-
Temperature: The reaction is typically run at reflux in methanol (approx. 65 °C).[4] If the reaction is still slow, a sealed-tube reaction at a higher temperature (80-100 °C) can be considered, but this also increases the risk of side reactions.
-
Table 1: Parameter Optimization for the Methoxylation Step
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Rationale for Change |
| Nucleophile | Commercial 25 wt% NaOMe in MeOH | Freshly prepared NaOMe from Na metal in anhydrous MeOH | Ensures maximum activity and absence of water which deactivates the nucleophile. |
| Temperature | 65 °C (Methanol Reflux) | 80 °C (Sealed Vessel) | Increases reaction rate for sluggish substitutions. Use with caution. |
| Equivalents of NaOMe | 1.5 eq | 2.5 eq | A larger excess can help drive the reaction to completion, especially if any moisture is present. |
| Reaction Time | 4 hours | 12 hours (or until completion by TLC) | Allows sufficient time for the reaction to proceed to completion at the optimized temperature. |
Question 5: I am observing a significant byproduct that appears to be the corresponding nicotinamide or nicotinic acid. What causes this and how can I prevent it?
Answer: The nitrile group (-C≡N) is susceptible to hydrolysis under either strongly acidic or strongly basic conditions, especially at elevated temperatures.
-
Causality: During the methoxylation step, the conditions are strongly basic (sodium methoxide). If water is present in the reaction mixture (from reagents or solvent), it can lead to the saponification of the nitrile group to a primary amide (nicotinamide) and subsequently to a carboxylate (nicotinate), which upon acidic workup gives nicotinic acid.
-
Preventative Measures:
-
Strict Anhydrous Conditions: This is the most critical factor. Use anhydrous methanol, ensure your starting 2-chloro compound is dry, and use high-quality sodium methoxide.
-
Temperature and Time Control: Avoid unnecessarily long reaction times or excessively high temperatures, as these conditions favor the slower hydrolysis side reaction. Monitor the reaction closely and stop it once the starting material is consumed.
-
Workup Quench: Quench the reaction by pouring it into cold water or a buffer solution rather than directly adding acid, which can promote hydrolysis of any remaining nitrile.
-
Question 6: I am having difficulty purifying the final product from residual starting material or byproducts. What are the recommended purification methods?
Answer: Substituted nicotinonitriles are often crystalline solids, making recrystallization a viable and scalable purification method.[5][6]
-
Troubleshooting Steps:
-
Initial Cleanup: After aqueous workup, perform a solvent wash. If your product is soluble in a nonpolar solvent like hexanes and the impurities are more polar, this can be an effective first pass.
-
Column Chromatography: For difficult separations, silica gel chromatography is effective. A gradient elution starting with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will typically allow for the separation of the less polar 2-chloro starting material from the more polar 2-methoxy product.
-
Recrystallization: This is the preferred method for obtaining high-purity material on a larger scale.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures). An ideal solvent will dissolve the product when hot but have low solubility when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the most critical step to optimize for overall yield? The methoxylation step is often the most sensitive. Success here is highly dependent on maintaining strictly anhydrous conditions to ensure the potency of the sodium methoxide nucleophile and prevent hydrolysis of the nitrile group.
FAQ 2: Are there alternative, milder reagents for the chlorination or bromination steps? Yes. For bromination, N-Bromosuccinimide (NBS) can be a milder alternative to liquid bromine. For chlorination, while POCl₃ is standard, other reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can sometimes be effective, though they may require more extensive optimization.[7]
FAQ 3: How can I confirm the correct regiochemistry of my final product? Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are diagnostic. For the target compound, you would expect to see two singlets for the two non-equivalent methyl groups.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can confirm spatial proximity. Irradiation of the methoxy protons (-OCH₃) should show an enhancement of the signal for the adjacent C6-methyl group, confirming the methoxy group is at the C2 position.
References
- BenchChem. (2025). Avoiding side reactions in one-pot pyridine synthesis.
- ResearchGate. (n.d.). 2-Methoxy Pyridine.
- Organic Syntheses. (n.d.). Nicotinonitrile.
- ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
Technical Support Center: Characterization of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile and its Synthetic Products
Welcome to the technical support center for the synthesis and characterization of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and related substituted nicotinonitriles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experimental outcomes.
Introduction
This compound (Molecular Formula: C₉H₉BrN₂O, Molecular Weight: 241.08 g/mol , CAS: 113893-02-0) is a polysubstituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] The precise characterization of this molecule and its reaction products is critical for ensuring purity, confirming structure, and understanding reactivity. However, the interplay of the bromo, methoxy, and dimethyl substituents on the nicotinonitrile core can present unique challenges in spectral interpretation and chromatographic separation. This guide provides practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis and characterization of this compound.
Q1: My reaction yield for the bromination of 2-methoxy-4,6-dimethylnicotinonitrile is consistently low. What are the likely causes?
A: Low yields in bromination reactions of activated pyridine rings can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature control is crucial. Overheating can lead to side reactions and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction.[3]
-
Reagent Purity: Impurities in the starting material or brominating agent (e.g., N-Bromosuccinimide) can inhibit the reaction or lead to unwanted byproducts.
-
Atmospheric Moisture: Some reactions involving organometallic intermediates or sensitive reagents are susceptible to moisture. Ensuring anhydrous conditions can be critical.[3]
-
Product Volatility: While less common for a molecule of this size, some related, smaller brominated heterocycles can be volatile, leading to loss during workup and rotary evaporation.[4]
Q2: I am observing multiple spots on my TLC plate after synthesis. What are the potential side products?
A: The presence of multiple spots on a TLC plate suggests the formation of impurities or side products. Common possibilities include:
-
Unreacted Starting Material: The most straightforward impurity to identify, assuming a standard of the starting material is available.
-
Over-bromination: Although the starting material is already substituted, harsh reaction conditions could potentially lead to the addition of a second bromine atom, though this is less likely given the existing substitution pattern.
-
Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to acidic or basic conditions, potentially hydrolyzing to a primary amide or a carboxylic acid, especially during aqueous workup.[5]
-
Demethylation of the Methoxy Group: Strong Lewis acids or harsh acidic conditions can sometimes lead to the cleavage of the methyl ether, yielding the corresponding hydroxypyridine.
Q3: What is the best method for purifying the final product?
A: For purification of this compound, a combination of techniques is often most effective:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities and obtain high-purity crystalline material.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material for analytical standards, preparative reverse-phase HPLC can be employed.[4]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common analytical techniques used in the characterization of this compound.
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. However, the interpretation of spectra for polysubstituted aromatic rings can be complex.
Issue 1: Ambiguous Proton NMR (¹H NMR) Spectrum
-
Symptom: Broad peaks, unexpected chemical shifts, or difficulty in assigning peaks to the methyl and methoxy groups.
-
Potential Causes & Solutions:
-
Residual Solvent Peaks: Ensure proper referencing to the deuterated solvent peak.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening. Purifying the sample by passing it through a short plug of silica gel can help.
-
Conformational Isomers: While less common for this rigid structure, restricted rotation could lead to multiple species in solution, resulting in a more complex spectrum. Variable temperature NMR studies can help to resolve this.
-
Expected ¹H NMR Spectral Features:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Methoxy (-OCH₃) | ~4.0 | Singlet | 3H |
| Methyl (C4-CH₃) | ~2.5 | Singlet | 3H |
| Methyl (C6-CH₃) | ~2.4 | Singlet | 3H |
Note: These are estimated chemical shifts and can vary depending on the solvent and other factors.
Issue 2: Difficulty in Assigning Quarternary Carbons in the Carbon NMR (¹³C NMR) Spectrum
-
Symptom: Missing or weak signals for the quaternary carbons of the pyridine ring and the nitrile carbon.
-
Potential Causes & Solutions:
-
Long Relaxation Times: Quaternary carbons have long relaxation times and can be difficult to observe in standard ¹³C NMR experiments. Increase the relaxation delay (d1) in your acquisition parameters to allow for full relaxation between scans.
-
Low Signal-to-Noise: Increase the number of scans to improve the signal-to-noise ratio for these weaker signals.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.
Issue: Unexpected Fragmentation Pattern or Absence of Molecular Ion Peak
-
Symptom: The mass spectrum shows a complex fragmentation pattern with no clear molecular ion peak corresponding to the expected mass (241.08 for C₉H₉BrN₂O).
-
Potential Causes & Solutions:
-
Isotopic Pattern of Bromine: A key diagnostic feature for bromine-containing compounds is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6][7] Look for an M+ and M+2 pattern.
-
Fragmentation: Electron impact (EI) ionization can be a high-energy technique, leading to extensive fragmentation and a weak or absent molecular ion peak. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Common Fragmentation Pathways: For brominated methoxy pyridines, common fragmentation pathways include the loss of a methyl radical (-CH₃) from the methoxy group, loss of a bromine radical (-Br), and cleavage of the pyridine ring.[8][9]
-
Expected Mass Spectral Data:
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |
| [M]⁺ | 240 | 242 | Molecular Ion |
| [M-CH₃]⁺ | 225 | 227 | Loss of a methyl radical |
| [M-Br]⁺ | 161 | - | Loss of a bromine radical |
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and for purification.
Issue: Poor Peak Shape or Resolution in Reverse-Phase HPLC
-
Symptom: Tailing peaks, broad peaks, or co-elution with impurities.
-
Potential Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of the mobile phase (typically a mixture of acetonitrile or methanol and water) needs to be optimized. A gradient elution may be necessary to achieve good separation.
-
pH of the Mobile Phase: The pyridine nitrogen in the molecule is basic and can interact with residual silanols on the silica-based column, leading to peak tailing. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can protonate the nitrogen and improve peak shape.[4]
-
Column Overload: Injecting too much sample can lead to broad, distorted peaks. Reduce the injection volume or the concentration of the sample.
-
Experimental Protocols
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
Visualizations
Troubleshooting Workflow for Purity Analysis
Caption: A logical workflow for troubleshooting an impure product sample.
Characterization Workflow
Caption: A standard workflow for the synthesis and characterization of the target compound.
References
- ChemBK. This compound. [Link]
- SIELC Technologies. Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column. [Link]
- Chemistry LibreTexts.
- PubMed.
- American Scientific Publishers. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
- MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
- Sunway Pharm Ltd. This compound - CAS:113893-02-0. [Link]
- MDPI. Synthesis of 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. [Link]
- YouTube. Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. [Link]
- RSC Publishing. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- ResearchGate. Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound - CAS:113893-02-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. reddit.com [reddit.com]
- 4. Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. This compound (113893-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
workup procedures for reactions containing 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Welcome to the dedicated technical support guide for handling reactions involving 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic campaigns. The following troubleshooting guides and FAQs are structured to address specific, practical issues encountered during reaction workup and purification, moving beyond generic protocols to provide in-depth, mechanistically-grounded advice.
Section 1: General Workup Principles & Initial Troubleshooting
The workup of any reaction is critical for isolating the desired product in high purity and yield. For reactions involving this compound, particularly palladium-catalyzed cross-couplings, a systematic approach is essential.
Core Post-Reaction Challenges
Researchers often face a handful of common issues stemming from the unique structural features of this substrate:
-
Residual Palladium Catalyst: Finely dispersed palladium black can be difficult to remove and may interfere with subsequent steps or biological assays.
-
Side Product Formation: Incomplete conversion, hydrodebromination, or hydrolysis of functional groups are common pitfalls.
-
Emulsion Formation: The polarity of the nicotinonitrile core, especially when using polar aprotic solvents like DMF or DMAc, can lead to persistent emulsions during aqueous extraction.
-
Purification Difficulty: The product often has a similar polarity to the starting material and certain non-polar byproducts, complicating chromatographic separation.
The following workflow provides a robust starting point for addressing these issues.
Caption: General experimental workflow for reaction workup.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may observe during your experiment.
Q1: My reaction is complete, but the crude material is a dark black/grey solid. How do I remove the residual palladium catalyst?
A1: This is indicative of palladium black formation. Standard aqueous workups are often insufficient for its removal.
-
Causality: During the catalytic cycle, especially with prolonged heating or if the ligand is not robust enough, Pd(0) species can agglomerate and precipitate as fine, insoluble particles.
-
Solution 1 (Recommended): Filtration through Celite®. Before any aqueous extraction, dilute the cooled reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a 1-2 inch pad of Celite® in a Büchner or fritted funnel. Wash the pad thoroughly with the same solvent to ensure complete recovery of your product. This physically removes the dispersed metal particles.
-
Solution 2: Activated Carbon Treatment. If palladium residues persist, you can dissolve the crude product in a solvent like ethyl acetate or DCM, add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through Celite®. Use carbon sparingly, as it can adsorb your product and reduce yield.
Q2: My TLC/LC-MS shows a significant amount of unreacted starting material. How can I efficiently separate it from my desired product?
A2: This is a common challenge as the starting material and many cross-coupled products have very similar polarities.
-
Causality: Low yields are often due to catalyst poisoning by the pyridine nitrogen, which coordinates to the palladium center and inhibits its activity.[1]
-
Chromatography Tips:
-
Use a Shallow Gradient: Avoid steep gradients in your column chromatography. A gradual increase in the polar solvent (e.g., 0-20% ethyl acetate in hexanes over many column volumes) will provide better resolution.
-
Try Different Solvent Systems: If a hexane/ethyl acetate system fails, consider a toluene/acetone or DCM/methanol system, which can alter the selectivity of the separation.
-
-
Alternative Strategy: "Catch and Release" Purification. If the coupled product contains a basic nitrogen (e.g., from a Buchwald-Hartwig amination), you can sometimes perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, wash the organic layer to remove non-basic impurities (like starting material), then basify the aqueous layer and re-extract your purified product. Caution: This is only viable if the nitrile and methoxy groups are stable to the acidic conditions.
Q3: I see a new, slightly less polar spot on my TLC than my product. LC-MS suggests it's the mass of the debrominated starting material. What happened and how do I deal with it?
A3: You are likely observing hydrodebromination, a common side reaction in palladium-catalyzed couplings.
-
Causality: This occurs when the organopalladium intermediate, instead of undergoing transmetalation or reductive elimination, reacts with a proton source in the reaction mixture. Common hydrogen sources include trace water, amines, or even certain solvents at high temperatures.
-
Prevention:
-
Ensure all reagents and solvents are scrupulously dry.
-
Avoid excessively long reaction times. Monitor the reaction and stop it once the starting material is consumed.
-
The choice of base can sometimes influence this pathway.
-
-
Removal: This is arguably the most difficult impurity to remove. Its polarity is often nearly identical to the product. Meticulous column chromatography with a very shallow gradient is the primary method. In some cases, if the product can be crystallized, recrystallization may leave the more soluble impurity behind in the mother liquor.
Q4: I am observing a very polar, baseline spot on my TLC that wasn't there at the start. What could it be?
A4: This is likely due to the hydrolysis of either the 2-methoxy group or the 3-nitrile group.
-
Causality:
-
Methoxy Hydrolysis: The 2-methoxy group can be susceptible to hydrolysis under acidic conditions (e.g., during an acidic workup) or sometimes under harsh basic conditions at elevated temperatures, forming the corresponding 2-pyridone.[2][3]
-
Nitrile Hydrolysis: The nitrile group can hydrolyze to a primary amide or a carboxylic acid under strong acid or base catalysis, especially with heating.[4]
-
-
Diagnosis & Removal:
-
LC-MS is invaluable for identifying the mass of the new species.
-
These impurities are typically much more polar than the desired product. They can often be removed by a simple aqueous wash during workup or will remain at the top of a silica gel column during chromatography. If the impurity is a carboxylic acid, a wash with a mild base (e.g., saturated NaHCO₃ solution) can effectively remove it.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a cross-coupling reaction with this substrate to maximize success?
A1: Success with this substrate hinges on mitigating catalyst poisoning.
-
Ligand Choice is Critical: Use sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These large ligands form a protective cone around the palladium center, which favors oxidative addition of the aryl bromide over inhibitory coordination of the pyridine nitrogen.[1]
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.
-
Base Selection: The choice of base is crucial. For Suzuki couplings, K₂CO₃ or K₃PO₄ are common.[5][6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[7][8]
Q2: Can I expect any stability issues with this compound during storage or workup?
A2: The compound is generally stable under neutral conditions. However, be mindful of:
-
Acid Sensitivity: Strong acids can lead to the hydrolysis of the 2-methoxy group to the corresponding pyridone.[2] Avoid acidic workup conditions unless you have confirmed product stability.
-
Strong Base/High Temperature: While generally stable to common bases at moderate temperatures, prolonged exposure to strong bases (like NaOH or KOH) at high temperatures could potentially lead to hydrolysis of the nitrile or methoxy groups.
Q3: What are the most reliable methods for purifying the final coupled products?
A3: A multi-step approach is often best.
-
Initial Workup: A thorough aqueous wash to remove inorganic salts and highly polar solvents (like DMF).
-
Flash Column Chromatography: This is the workhorse for purification. Key is to find a solvent system that gives good separation (ΔRf > 0.2) between your product and key impurities on an analytical TLC plate first.
-
Recrystallization: If your product is a solid, recrystallization is an excellent final step to achieve high purity and remove trace impurities that co-eluted during chromatography. Common solvent systems for compounds of this type include ethyl acetate/hexanes, ethanol, or isopropanol.
Section 4: Key Experimental Protocols
Protocol 1: Standard Workup and Purification for a Suzuki-Miyaura Coupling
This protocol assumes a reaction run in a solvent like Dioxane/Water.
-
Reaction Quench: After confirming reaction completion via TLC/LC-MS, cool the reaction vessel to room temperature.
-
Catalyst Removal: Dilute the mixture with ethyl acetate (EtOAc, ~10 volumes). Filter the solution through a 1-inch pad of Celite® in a fritted funnel, collecting the filtrate. Wash the Celite® pad with additional EtOAc to recover all product.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Deionized Water (2x)
-
Saturated Aqueous NaCl (Brine) (1x)
-
Troubleshooting Note: If an emulsion forms, add more brine and let the funnel sit without shaking for 10-20 minutes. Gentle swirling can help break the emulsion.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Table 1: Troubleshooting Common Impurities
| Impurity Identity | Probable Cause | TLC/Chromatography Behavior | Recommended Removal Strategy |
| Starting Material | Incomplete reaction; catalyst poisoning. | Polarity very similar to product. | Meticulous chromatography with a shallow gradient. |
| Debrominated Byproduct | Reaction with trace proton sources. | Slightly less polar than the product. | Very difficult; requires high-resolution chromatography or recrystallization. |
| 2-Pyridone Derivative | Hydrolysis of the 2-methoxy group. | Significantly more polar than the product. | Standard aqueous wash or silica gel chromatography (will have a low Rf). |
| Palladium Black | Catalyst decomposition. | Insoluble; may streak on TLC/column. | Pre-workup filtration through Celite®.[9] |
Section 5: Visualization of Troubleshooting Logic
This flowchart outlines a decision-making process for purification based on analysis of the crude reaction mixture.
Caption: Decision tree for purification strategy.
References
- Chemchart. This compound (113893-02-0).
- Bunnett, J. F., & Rauhut, M. M. (1958). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society.
- Krasovskiy, A., & Organ, M. G. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
- Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (1971). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070.
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
- BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Hartwig, J. F., & Stauffer, S. R. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 3(26), 4165-4168*.
- ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2020). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl 4-chlorobenzoate (5) mediated by 1 and 2 for the first 4 h of reaction.
- ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][7]pyridine-1,3-diones.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
effect of solvent on the reactivity of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Welcome to the dedicated technical support center for 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, particularly the profound influence of solvent choice on reaction outcomes. Let's transform your experimental challenges into successes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the functionalization of this compound.
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling
Scenario: "I'm attempting a Suzuki-Miyaura coupling with an arylboronic acid using Pd(PPh₃)₄ and K₂CO₃, but I'm seeing mostly starting material after 24 hours."
Root Cause Analysis:
The success of a Suzuki-Miyaura coupling is highly dependent on the delicate balance of the catalytic cycle, which is significantly influenced by the solvent.[1][2] Low conversion often points to issues with catalyst activity, reagent solubility, or the transmetalation step.
-
Solvent Polarity and Water Content: The choice of solvent and the presence of water are critical. A common issue is the use of anhydrous nonpolar solvents like toluene or THF without a water co-solvent. Water is often beneficial for dissolving the inorganic base (like K₂CO₃) and facilitating the crucial transmetalation step by promoting the formation of the active boronate species.[3] However, an excess of water can lead to catalyst decomposition or hydrolysis of the boronic acid.
-
Catalyst Solubility and Stability: The palladium catalyst must remain soluble and active throughout the reaction. In non-coordinating solvents, the catalyst might precipitate or decompose, especially at elevated temperatures.
Solutions & Protocol Adjustments:
-
Introduce a Co-Solvent: Switch from a single solvent system to a biphasic mixture. A 1:1 mixture of DMF/water or dioxane/water is often a robust starting point.[3][4][5] Polar aprotic solvents like DMF can enhance the reaction rate.[4]
-
Optimize the Base and Solvent Combination: If using a weaker base like K₂CO₃, a more polar solvent system like DMF/water is often necessary to achieve sufficient basicity and solubility.[5] For stronger, more soluble bases like K₃PO₄, ethereal solvents such as 1,4-dioxane with a small amount of water are often effective.[3]
-
Degas Rigorously: Ensure your solvent is thoroughly degassed before use. Dissolved oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Purging with an inert gas (Argon or Nitrogen) for 15-30 minutes is crucial.
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// Edges Start -> Check_Solvent; Start -> Check_Base; Start -> Check_Atmosphere;
Check_Solvent -> Sol_Anhydrous; Sol_Anhydrous -> Sol_Solution [label="Yes"]; Sol_Solution -> Success;
Check_Base -> Base_Insoluble; Base_Insoluble -> Base_Solution [label="Yes"]; Base_Solution -> Success;
Check_Atmosphere -> Oxygen_Present; Oxygen_Present -> Atmosphere_Solution [label="Yes"]; Atmosphere_Solution -> Success;
Sol_Anhydrous -> Success [style=dashed, label="No"]; Base_Insoluble -> Success [style=dashed, label="No"]; Oxygen_Present -> Success [style=dashed, label="No"]; } Caption: Troubleshooting workflow for low Suzuki coupling yield.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Scenario: "I'm performing a Buchwald-Hartwig amination with a primary amine and see significant amounts of a hydrodehalogenation side product (where the bromine is replaced by hydrogen)."
Root Cause Analysis:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. The solvent can play a role in promoting this undesired pathway.
-
Solvent as a Hydride Source: Certain solvents, particularly N,N-Dimethylformamide (DMF) and alcohols, can act as hydride donors, especially at high temperatures in the presence of a base. This leads to the reduction of the aryl halide.
-
Catalyst Reactivity: The choice of ligand and palladium precursor influences the propensity for side reactions. A highly reactive catalyst system might be more prone to abstracting a hydride from the solvent.
Solutions & Protocol Adjustments:
-
Change the Solvent: Replace DMF or alcoholic solvents with those less prone to acting as hydride donors. Aromatic hydrocarbons like toluene or xylenes, or ethereal solvents like 1,4-dioxane or tert-amyl alcohol, are generally preferred for Buchwald-Hartwig aminations.[6][7]
-
Lower the Reaction Temperature: If the desired reaction rate is acceptable, lowering the temperature can often suppress side reactions like hydrodehalogenation, which typically have a higher activation energy.
-
Screen Ligands: The choice of phosphine ligand is critical.[8] If hydrodehalogenation persists, consider switching to a different ligand class. Bulky biarylphosphine ligands are often effective in promoting the desired C-N bond formation over competing pathways.[8]
Table 1: Common Solvents for Buchwald-Hartwig Amination and Key Properties
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |
| Toluene | 2.4 | 111 | Nonpolar, common choice, less prone to being a hydride source.[6] |
| 1,4-Dioxane | 2.2 | 101 | Ethereal, good for dissolving a range of reagents.[6][9] |
| tert-Butanol | 10.9 | 82 | Protic, can facilitate proton transfer, often used with t-BuONa. |
| DMF | 36.7 | 153 | Polar aprotic, high boiling point, but can be a hydride source. |
Frequently Asked Questions (FAQs)
Q1: For a nucleophilic aromatic substitution (SNAr) reaction on this substrate, should I use a protic or aprotic solvent?
A1: For SNAr reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred. The mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex).[10] Polar aprotic solvents are excellent at stabilizing this charged intermediate without solvating the nucleophile too strongly, thus accelerating the reaction. Protic solvents, like alcohols or water, can form strong hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the initial rate-determining attack on the aromatic ring.[11][12]
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Protic_Solvent [label="Protic Solvent\n(e.g., Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aprotic_Solvent [label="Polar Aprotic Solvent\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Product [label="Substituted Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];
// Edges Nucleophile -> p1 [arrowhead=none]; Substrate -> p1 [arrowhead=none]; p1 -> Meisenheimer [label="Rate-Determining Step"];
Meisenheimer -> Product [label="Leaving Group Expulsion"];
Protic_Solvent -> Nucleophile [label="Strongly Solvates (H-Bonding)\n= Slower Reaction", style=dashed, color="#EA4335"]; Aprotic_Solvent -> Meisenheimer [label="Stabilizes Intermediate\n= Faster Reaction", style=dashed, color="#34A853"]; } Caption: Solvent influence on the SNAr reaction pathway.
Q2: I need to run a Suzuki coupling at a higher temperature. Which solvent is most suitable?
A2: For high-temperature applications (>110 °C), solvents with high boiling points are necessary. Toluene (111 °C), xylenes (~140 °C), and DMF (153 °C) are common choices. However, as noted in the troubleshooting guide, be mindful that DMF can sometimes lead to side reactions at elevated temperatures. Xylenes are often a good, relatively inert choice for high-temperature palladium-catalyzed reactions. Always ensure your reaction vessel is properly sealed to prevent solvent evaporation.
Q3: Does solvent purity matter for these reactions?
A3: Absolutely. For palladium-catalyzed cross-coupling reactions, using anhydrous solvents is essential for optimal results and reproducibility.[8] Water content can affect the solubility and reactivity of the base and can also lead to the decomposition of some boronic acids (in Suzuki couplings) or phosphine ligands. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for each specific boronic acid.
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane:water) to achieve a substrate concentration of ~0.1 M.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline. The choice of ligand and base is critical and often substrate-dependent.[8]
-
To a dry, sealable reaction tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add this compound (1.0 equiv).
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add the amine (1.2 equiv) followed by anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to a concentration of 0.1-0.2 M.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by flash chromatography.
References
- Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Fan, X., & Zhang, Y. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
- Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Request PDF. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- The effect of different solvents on the Suzuki coupling reaction.
- Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- Kelly, C. B., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL - Maynooth University Research Archive Library. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
- Effect of solvent and base on Suzuki cross-coupling reaction.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. [Link]
- Specific and non-specific solvent effects on aromatic nucleophilic substitution.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Temperature Sensitivity of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile Reactions
Welcome to the technical support center for 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile building block. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the temperature sensitivity of reactions involving this compound.
A Note on This Guide
While this compound is a valuable reagent, comprehensive data on its thermal properties and reaction-specific temperature optima are not extensively published. Therefore, this guide synthesizes established principles from structurally related compounds and common reaction classes. The recommendations provided herein should be considered as robust starting points, with the understanding that empirical optimization is crucial for achieving the best results in your specific application.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | Solid | [2] |
| Predicted Boiling Point | 313.47 °C | [3] |
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during reactions with this compound, with a focus on temperature as a critical parameter.
Issue 1: Low or No Reaction Conversion
Potential Cause: Insufficient thermal energy to overcome the activation energy barrier. This is particularly common in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, which often require elevated temperatures.
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally raise the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS. For many Suzuki and Buchwald-Hartwig reactions, a starting temperature of 80-100 °C is advisable.[2][3]
-
Solvent Consideration: Ensure your solvent has a boiling point compatible with the desired reaction temperature. High-boiling point solvents like dioxane, toluene, or DMF are often used for cross-coupling reactions.
-
Catalyst and Ligand Stability: Be mindful of the thermal stability of your catalyst system. Some palladium catalysts and ligands can decompose at very high temperatures. Consult the manufacturer's data for your specific catalyst.
-
Microwave Irradiation: For challenging reactions, microwave heating can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.[1]
Issue 2: Formation of Significant Byproducts
Potential Cause: The reaction temperature is too high, leading to side reactions or decomposition of starting materials, products, or the catalyst.
Troubleshooting Steps:
-
Temperature Reduction: If significant byproduct formation is observed, consider reducing the reaction temperature. Even a 10 °C reduction can sometimes dramatically improve selectivity.
-
Reaction Time Optimization: Prolonged heating, even at a suitable temperature, can lead to the accumulation of byproducts. Monitor the reaction closely and quench it once the desired product is maximized.
-
Examine for Decomposition: A darkening of the reaction mixture (to dark brown or black) can be an indicator of decomposition. If this occurs, repeating the reaction at a lower temperature is recommended.
-
Inert Atmosphere: Ensure a properly maintained inert atmosphere (Argon or Nitrogen). The presence of oxygen at elevated temperatures can promote side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[4]
Issue 3: Inconsistent Results Between Batches
Potential Cause: Poor temperature control and reproducibility. The actual temperature of the reaction mixture may differ from the setpoint of the heating mantle or oil bath.
Troubleshooting Steps:
-
Internal Temperature Monitoring: Use a calibrated internal thermometer to measure the actual temperature of the reaction mixture.
-
Uniform Heating: Ensure uniform stirring and heating to avoid localized "hot spots" within the reaction vessel.
-
Controlled Heating Ramps: For sensitive reactions, a slow and controlled ramp to the target temperature can be beneficial.
-
Document and Standardize: Meticulously document the heating profile, including the ramp rate and final temperature, for each experiment to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: Based on analogous compounds, a good starting point for a Suzuki-Miyaura coupling would be in the range of 80 °C to 110 °C.[5] The optimal temperature will depend on the specific boronic acid, catalyst, ligand, and solvent system used. A temperature screen is highly recommended to determine the ideal conditions for your specific reaction.
Q2: How does temperature affect Buchwald-Hartwig amination reactions with this substrate?
A2: The Buchwald-Hartwig amination is highly dependent on temperature. The C-Br bond on the pyridine ring is generally reactive. A typical starting temperature range is 80 °C to 110 °C. The choice of ligand is crucial, as some modern, highly active ligands can facilitate the reaction at lower temperatures, which can be advantageous for sensitive substrates.
Q3: Can this compound undergo nucleophilic aromatic substitution (SNAr)? What temperatures are recommended?
A3: Yes, the electron-deficient nature of the pyridine ring, further activated by the nitrile group, suggests that SNAr is a feasible reaction pathway. For SNAr reactions on similar heterocyclic systems, temperatures can range from room temperature to around 80 °C, depending on the nucleophilicity of the reacting partner.[6] Stronger nucleophiles will generally require milder conditions.
Q4: What are the visual signs of thermal degradation of the compound or reaction mixture?
A4: While specific data for this compound is limited, general indicators of thermal degradation in organic reactions include a significant and irreversible color change, often to dark brown or black, the formation of insoluble tars, and a decrease in the concentration of both starting material and desired product with a concurrent increase in unidentifiable baseline material on a TLC plate or in an LC-MS chromatogram.
Q5: Are there any safety concerns when heating this compound?
A5: As with any chemical reaction, heating should be conducted in a well-ventilated fume hood. While specific thermal decomposition data is not available, heating organic molecules containing nitrogen and bromine can potentially release toxic gases such as nitrogen oxides and hydrogen bromide. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols and Visualizations
Representative Experimental Workflow for a Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- ChemChart. (n.d.). This compound (113893-02-0).
- ChemBK. (n.d.). This compound.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound (113893-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
byproduct formation in the synthesis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. This document is designed to address common challenges and provide solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Q1: I am observing multiple spots on my TLC plate after the bromination reaction, in addition to the starting material and the desired product. What are these byproducts?
A1: The presence of multiple spots on your TLC plate is a common observation in the electrophilic bromination of electron-rich pyridine rings. The most likely byproducts are:
-
Over-brominated species: The pyridine ring in the starting material, 2-methoxy-4,6-dimethylnicotinonitrile, is activated by the methoxy and methyl groups, making it susceptible to further bromination. This can lead to the formation of dibromo- or even tribromo-nicotinonitrile derivatives.
-
Hydrolysis product: If there is residual water in your reaction mixture or during workup, the nitrile group can be partially or fully hydrolyzed to the corresponding amide (5-Bromo-2-methoxy-4,6-dimethylnicotinamide) or carboxylic acid (5-Bromo-2-methoxy-4,6-dimethylnicotinic acid).[1][2]
-
Demethylated product: Under certain conditions, particularly with prolonged reaction times or elevated temperatures in the presence of acidic species (HBr formed in situ), the methoxy group can be demethylated to a hydroxyl group, yielding 5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile.
To identify these byproducts, you can use co-spotting on TLC with standards if available, or isolate the major byproducts by column chromatography for characterization by NMR and MS.
Q2: My reaction yield is consistently low, even after extending the reaction time. What are the potential causes and how can I improve it?
A2: Low yields in the bromination of 2-methoxy-4,6-dimethylnicotinonitrile can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: While extending the reaction time seems like a logical step, it can also lead to increased byproduct formation. It is crucial to monitor the reaction progress by TLC to determine the optimal reaction time.
-
Reagent Quality: Ensure that your N-Bromosuccinimide (NBS) is of high purity. Over time, NBS can decompose, leading to lower reactivity.[3] It is recommended to use freshly opened or purified NBS. Solvents should be anhydrous, as water can lead to hydrolysis of the nitrile group.
-
Reaction Temperature: The reaction temperature is a critical parameter. While heating can increase the reaction rate, it can also promote the formation of byproducts. If you are observing significant byproduct formation, consider running the reaction at a lower temperature for a longer period.
-
Incorrect Stoichiometry: An excess of the brominating agent can lead to over-bromination.[4] Carefully control the stoichiometry of NBS. A slight excess may be necessary for complete conversion, but a large excess should be avoided.
-
Workup Procedure: During the aqueous workup, ensure the pH is controlled to prevent hydrolysis of the nitrile. Extraction with an appropriate organic solvent should be performed efficiently to minimize product loss.
Q3: I am having difficulty purifying the crude product by column chromatography. The fractions are not well-separated. What can I do?
A3: Purification of halogenated nicotinonitriles can be challenging due to the similar polarities of the desired product and its byproducts. Here are some tips for improving your column chromatography:
-
Solvent System Optimization: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can gradually increase the polarity of the mobile phase to elute your compounds. Run several TLCs with different solvent systems to find the one that gives the best separation between your product and the impurities.
-
Silica Gel Quality: Use high-quality silica gel with a consistent particle size for your column.
-
Column Loading: Do not overload the column. A good rule of thumb is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.
-
Alternative Purification Techniques: If column chromatography is not effective, consider recrystallization. You can try different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: What is the role of N-Bromosuccinimide (NBS) in this reaction?
A1: N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for the bromination of aromatic compounds.[3][5][6] In this synthesis, NBS provides a controlled and steady source of bromine radicals or bromonium ions, which then attack the electron-rich pyridine ring of 2-methoxy-4,6-dimethylnicotinonitrile. Using NBS is often preferred over using elemental bromine (Br₂) as it is a solid and easier to handle, and the reaction conditions are generally milder.
Q2: Why is the bromine introduced at the 5-position of the nicotinonitrile ring?
A2: The regioselectivity of the bromination is directed by the activating groups on the pyridine ring. The methoxy group at the 2-position and the methyl groups at the 4- and 6-positions are all electron-donating groups, which activate the pyridine ring towards electrophilic aromatic substitution. These groups direct the incoming electrophile (bromine) to the ortho and para positions. In this specific molecule, the 5-position is para to the 2-methoxy group and ortho to the 4- and 6-methyl groups, making it the most electronically favorable position for substitution.
Q3: Can I use other brominating agents for this synthesis?
A3: While NBS is a common and effective choice, other brominating agents could potentially be used, such as elemental bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent. However, using Br₂ can sometimes lead to a higher degree of over-bromination and may require more stringent reaction conditions.[4][7] The choice of brominating agent will depend on the desired selectivity, reaction scale, and safety considerations.
Experimental Protocols
Standard Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable anhydrous solvent such as chloroform or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 95:5 to 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Compound | Typical Yield Range (%) | Appearance | Key Analytical Data |
| 2-methoxy-4,6-dimethylnicotinonitrile (Starting Material) | - | White to off-white solid | ¹H NMR, ¹³C NMR, MS consistent with structure.[8] |
| This compound (Product) | 70-85% | White to pale yellow solid | ¹H NMR, ¹³C NMR, MS showing characteristic isotopic pattern for bromine.[9] |
| Over-brominated Byproducts | Variable | - | MS will show higher mass corresponding to additional bromine atoms. |
| 5-Bromo-2-methoxy-4,6-dimethylnicotinamide (Hydrolysis Byproduct) | Variable | - | IR will show amide C=O and N-H stretches. MS will show an increase in mass corresponding to the addition of H₂O. |
| 5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile (Demethylation Byproduct) | Variable | - | ¹H NMR will show the absence of the methoxy signal and the appearance of a broad OH signal. MS will show a decrease in mass corresponding to the loss of a CH₂ group. |
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis.
Byproduct Formation Pathways
Caption: Potential pathways for byproduct formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Beilstein Journals. (n.d.). Supplementary Information.
- ChemBK. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
- CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
- Organic Synthesis. (n.d.). Hydrolysis of Amide.
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- PMC - PubMed Central - NIH. (n.d.). 2-Methoxy-4,6-diphenylnicotinonitrile.
- ResearchGate. (2011). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine.
- ResearchGate. (n.d.). A SIMPLE TLC METHOD FOR EVALUATION OF NICOTINE IN CIGARETTES.
- ResearchGate. (n.d.). Use of TLC and RPTLC for separation of nicotinic acid derivatives.
- MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
- ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Arkat USA. (n.d.). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile.
- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Google Patents. (n.d.). EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- Google Patents. (n.d.). US2734078A - Hydrolysis of amides.
- MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- YouTube. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS).
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- YouTube. (2021, May 4). Amide Hydrolysis.
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
- N-Bromosuccinimide. (2019, July 6). In Wikipedia.
- YouTube. (2019, July 29). 08.07 Hydrolysis and Dehydration of Amides.
- Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
- Google Patents. (n.d.). US4864051A - Process for preparing 2-methoxyisobutylisonitrile.
- Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
- ResearchGate. (2014). Two Convenient and High-Yielding Preparations of 6,6′-Dimethyl-2,2′-bipyridine by Homocoupling of 6-Bromopicoline.
- PMC - PubMed Central - NIH. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- ResearchGate. (n.d.). Some Peculiarities of Bromination of 3-(Methylfuryl)-3-(diehoxyphosphoryl)acrylates with N-Bromosuccinimide Under the Conditions of Radical Initiation.
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Validation & Comparative
A Researcher's Comparative Guide to the Biological Activity of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile Derivatives
For researchers, scientists, and professionals in drug development, the nicotinonitrile scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents. This guide provides an in-depth technical comparison of the biological activities associated with derivatives of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, grounding the discussion in experimental data from structurally related compounds to inform future research and development.
The strategic incorporation of a bromine atom at the 5-position, a methoxy group at the 2-position, and methyl groups at the 4- and 6-positions of the nicotinonitrile core is anticipated to modulate the pharmacological profile of the parent molecule, potentially yielding compounds with significant antimicrobial, anticancer, and kinase inhibitory activities. This guide will dissect the potential contributions of these structural motifs and provide robust, validated protocols for their biological evaluation.
The Therapeutic Promise of Nicotinonitrile Derivatives
The pyridine ring is a fundamental component of numerous natural products and synthetic drugs.[1] The nicotinonitrile (3-cyanopyridine) nucleus, in particular, has garnered significant attention for its diverse pharmacological activities.[1] Marketed drugs such as the kinase inhibitors bosutinib and neratinib feature this core structure, underscoring its clinical relevance.[1] Modifications of the nicotinonitrile scaffold have led to the discovery of compounds with a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2]
Synthesis of this compound and Its Analogs
The synthesis of substituted nicotinonitriles often involves the condensation of chalcones with malononitrile in the presence of a suitable base or catalyst. For instance, 2-amino-3-cyanopyridine derivatives can be synthesized through the reaction of chalcones with malononitrile and ammonium acetate.[3] To obtain 2-methoxy-3-cyanopyridine derivatives, sodium methoxide is used instead of ammonium acetate.[3]
The general synthetic approach for this compound would likely involve a multi-step process starting from a suitably substituted precursor, followed by cyclization to form the pyridine ring and subsequent functional group interconversions to introduce the bromo, methoxy, and methyl substituents at the desired positions.
Comparative Analysis of Biological Activities
While specific biological data for this compound is not extensively available in the public domain, a comparative analysis of structurally related compounds allows for an informed projection of its potential activities.
Antimicrobial and Antifungal Activity
Nicotinonitrile derivatives are well-documented for their antimicrobial and antifungal properties.[4][5] The presence of a 2-methoxy group, in particular, has been associated with significant antimicrobial activity.
Table 1: Antimicrobial Activity of Structurally Related Nicotinonitrile Derivatives
| Compound Class | Test Organism | Activity (Zone of Inhibition in mm or MIC) | Reference |
| 2-Methoxy-nicotinonitriles | Bacillus megaterium, Staphylococcus aureus (Gram +ve) | Moderate to good | [5] |
| 2-Methoxy-nicotinonitriles | Escherichia coli, Salmonella typhi (Gram -ve) | Moderate to good | [5] |
| 2-Methoxy-nicotinonitriles | Aspergillus niger (Fungus) | Moderate to good | [5] |
| 4,6-Disubstituted-nicotinonitriles | Escherichia coli, Bacillus thuringiensis | Better than control drug | [6] |
The data suggests that the 2-methoxy and 4,6-dimethyl substitutions on the nicotinonitrile core are favorable for antimicrobial activity. The introduction of a bromine atom at the 5-position could further enhance this activity, as halogenated heterocyclic compounds often exhibit potent antimicrobial effects.
Anticancer and Cytotoxic Activity
The nicotinonitrile scaffold is a key component in several anticancer agents.[2] Derivatives have shown significant cytotoxic activity against various cancer cell lines.
Table 2: Anticancer Activity of Structurally Related Nicotinonitrile and Pyridine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| N-nicotinonitrile derivatives | MCF-7 (Breast), HepG2 (Liver) | Remarkable cytotoxicity | |
| Fused Nicotinonitrile Derivatives | NCI-H460 (Lung), MCF-7 (Breast), SF-268 (CNS) | Low anticancer activity | [2] |
| 2-Amino-5-bromo-4-methylpyridine derivatives | ALK (Kinase Target) | 40 nM | [1] |
| Phenanthridine derivatives (from 2-bromoaniline) | MCF-7 (Breast) | 0.28 µM (for compound 8a) |
The presence of a bromine atom on the pyridine ring, as seen in 2-amino-5-bromo-4-methylpyridine derivatives, can contribute to potent kinase inhibition, a key mechanism in cancer therapy.[1] The combination of the bromo substituent with the methoxy and dimethyl groups in the target molecule could lead to promising anticancer agents.
Experimental Protocols for Biological Validation
To empirically determine the biological activity of this compound and its derivatives, the following detailed protocols are recommended.
Antimicrobial Susceptibility Testing: Cup-Plate Method
This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.
Protocol:
-
Media Preparation: Prepare nutrient agar for bacteria and Sabouraud dextrose agar for fungi and sterilize by autoclaving.
-
Inoculation: Aseptically pour the molten agar into sterile Petri dishes and allow to solidify. Prepare a standardized suspension of the test microorganism and uniformly spread it over the agar surface.
-
Cup Preparation: Sterilize a cork borer and create uniform wells (cups) in the seeded agar plates.
-
Compound Application: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a defined volume of the test compound solution to each well. A solvent control and a standard antibiotic/antifungal agent should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) and Future Directions
The biological evaluation of this compound and its derivatives will provide valuable insights into their structure-activity relationships. Key considerations for future optimization include:
-
The role of the 5-bromo substituent: Its electron-withdrawing nature and steric bulk can significantly influence binding to biological targets.
-
The impact of the 2-methoxy group: This group can affect the compound's solubility, metabolic stability, and hydrogen bonding capacity.
-
The contribution of the 4,6-dimethyl groups: These substituents can impact the overall lipophilicity and conformation of the molecule.
Systematic modification of these positions and subsequent biological testing will be crucial for the development of potent and selective therapeutic agents based on the this compound scaffold.
References
- World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
- Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate.
- Elnagdy, S. (2014). Eco-friendly, green synthesis and antimicrobial evaluation of 4,6-disubstituted-2-(6`-acetyl-O-β-D-glucopyranosylsulfanyl)-nicotinonitrile. ResearchGate.
- Fekry, R. M., El-sayed, H. A., Assy, M. G., Shalby, A., & Mohamed, A. S. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Longdom Publishing.
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed.
- Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.
- Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. (2012). National Center for Biotechnology Information.
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009). ResearchGate.
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A Comparative Guide to 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: A Multifunctional Scaffold for Modern Chemistry
Introduction: The Strategic Value of Brominated Pyridines
In the landscape of medicinal chemistry and materials science, the pyridine ring is a ubiquitous and indispensable scaffold.[1] Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its importance.[2][3] The strategic introduction of a bromine atom onto this heterocycle transforms it into a versatile synthetic intermediate, primed for a variety of powerful cross-coupling reactions that form the bedrock of modern molecular construction.[4][5] The reactivity of the carbon-bromine (C-Br) bond, which is weaker and thus more susceptible to oxidative addition than a carbon-chlorine bond, allows for milder and more efficient synthetic transformations.[6]
This guide provides a comparative analysis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile , a highly functionalized building block, against other common brominated pyridines. We will dissect the influence of its unique substitution pattern on reactivity, explore its potential in key synthetic transformations, and provide actionable experimental protocols for its utilization. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.
Profiling the Subject: this compound
This compound (CAS 113893-02-0) presents a confluence of functional groups that impart a distinct chemical personality.[7][8] Understanding the electronic contribution of each substituent is critical to predicting its behavior in chemical reactions.
-
The Pyridine Core: The electron-withdrawing nature of the ring nitrogen inherently activates the C-Br bond towards oxidative addition, a crucial step in many catalytic cycles.[6][9]
-
Bromine (C5): Positioned at C5, the bromine atom is the primary handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and alkynyl groups.
-
Methoxy Group (C2): As a strong electron-donating group (EDG) through resonance, the methoxy substituent increases the electron density of the pyridine ring. This can modulate the rate of oxidative addition and influence the regioselectivity of other potential reactions.
-
Methyl Groups (C4, C6): These are weak electron-donating groups through induction, further contributing to the ring's electron density and providing steric bulk that can influence catalyst approach.
-
Nitrile Group (C3): The cyano group is a potent electron-withdrawing group (EWG), which counteracts the EDGs. This electronic push-pull system can lead to unique reactivity and is a valuable precursor for other functional groups like amines, amides, or carboxylic acids. Nicotinonitrile derivatives are well-documented for a wide array of biological activities, including anticancer and antimicrobial properties.[10][11][12]
Comparative Reactivity in Cross-Coupling Reactions
The utility of a brominated pyridine is most rigorously tested in palladium-catalyzed cross-coupling reactions. The electronic environment of this compound suggests a nuanced reactivity profile compared to simpler analogs.
The table below summarizes the expected performance of our subject molecule in three cornerstone coupling reactions, benchmarked against other widely used brominated pyridines.
| Compound | Structure | Key Features | Predicted Suzuki-Miyaura Reactivity | Predicted Buchwald-Hartwig Reactivity | Notes |
| 3-Bromopyridine | Baseline, EWG from ring N. | Good. A standard for comparison.[4] | Good. Widely used substrate.[13] | The fundamental reactivity is driven by the electron-deficient nature of the pyridine ring. | |
| 2-Acetyl-5-bromopyridine | Strong EWG (acetyl) activates the C-Br bond. | Excellent. The acetyl group enhances reactivity towards oxidative addition.[6] | Excellent. High yields are expected under standard conditions.[6] | The additional EWG significantly lowers the barrier to the rate-limiting step of the catalytic cycle. | |
| 6-Bromopyridin-3-amine | Strong EDG (amino) deactivates the C-Br bond. | Moderate. Slower reaction rates; may require more active catalysts/ligands.[9] | Moderate. Potential for catalyst inhibition via coordination to the amino group.[9] | The free amine can compete for coordination sites on the palladium catalyst, potentially slowing the reaction. | |
| This compound | Balanced EWG/EDG effects. Steric hindrance from methyl groups. | Good to Excellent. The activating nitrile group likely overcomes the deactivating methoxy/methyl groups. | Good. The C2-methoxy group may sterically hinder some larger catalyst complexes. | The unique electronic balance makes this a fascinating substrate. The nitrile provides a strong activating pull, likely resulting in high reactivity. |
Experimental Protocols
Trustworthy and reproducible results are paramount. The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reaction success.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This procedure details the formation of a C-C bond between a bromopyridine and a boronic acid. It is a foundational reaction in drug discovery.[6]
Workflow Diagram:
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the bromopyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. This step is critical as the palladium(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL) via syringe. Degassing prevents oxidation of the catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring (Self-Validation): After 2 hours, take a small aliquot, quench with water, extract with ethyl acetate, and spot on a TLC plate alongside the starting materials. Analyze by LC-MS for a quantitative assessment of conversion. Continue heating and monitoring every 2-4 hours until the starting bromopyridine is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination
This protocol facilitates the formation of a C-N bond, a key transformation for synthesizing compounds with biological relevance.[9]
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strong flow of argon, add the bromopyridine (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%) to an oven-dried vial.
-
Inert Atmosphere & Solvent: Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe. The strict exclusion of air and moisture is essential for catalyst stability and activity.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by LC-MS. The disappearance of the bromopyridine starting material indicates completion.
-
Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Potential Biological and Synthetic Applications
The highly substituted nature of this compound makes it a compelling scaffold for drug discovery. The nicotinonitrile moiety is a known pharmacophore with documented anticancer, antiviral, and antimicrobial activities.[10][14][15] The additional substituents provide vectors for fine-tuning physicochemical properties like solubility, lipophilicity, and metabolic stability.
Beyond its direct use in coupling reactions, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening avenues to a vast chemical space of amides and further derivatized amines.
Conclusion
This compound stands out as a sophisticated building block with significant potential. While its electron-donating groups may slightly temper the reactivity of the C-Br bond compared to pyridines bearing only electron-withdrawing groups, the powerful activating effect of the nitrile group is predicted to ensure robust performance in key cross-coupling reactions.[6] The strategic placement of multiple functional groups offers chemists a versatile platform for creating complex molecular architectures. The protocols and comparative data provided herein offer a solid foundation for researchers to integrate this promising intermediate into their synthetic programs, accelerating the discovery of new pharmaceuticals and functional materials.
References
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- Cuthbertson, J. D., & MacMillan, D. W. C. (2015). Ruthenium-Catalyzed meta-Selective C-H Bromination. Angewandte Chemie International Edition, 54(34), 9879–9883. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile in Synthesis
Introduction: The Role of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and drug development, substituted pyridines are privileged scaffolds, forming the core of numerous therapeutic agents.[1] 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is a highly functionalized building block, notable for its role in the synthesis of complex molecules, including analogues of the non-nucleoside reverse transcriptase inhibitor Nevirapine.[2][3] Its utility stems from the C5-bromo group, a reliable handle for palladium-catalyzed cross-coupling reactions, which allows for the strategic introduction of diverse aryl and heteroaryl substituents.
However, reliance on a single reagent can limit synthetic flexibility. Factors such as reactivity, cost, availability, and the demands of downstream steps may necessitate the use of alternative building blocks. This guide provides a comprehensive comparison of viable alternatives to this compound, offering field-proven insights and experimental data to aid researchers in making informed strategic decisions for their synthetic campaigns.
Strategic Alternatives: A Comparative Framework
The selection of an appropriate coupling partner is a critical decision point in a synthetic workflow. The primary alternatives to the C5-bromo compound can be categorized by the nature of the reactive site: other halogens, which retain the reagent's role as an electrophile, and organometallic species, which invert the polarity and position the pyridine as the nucleophilic partner.
Category 1: Halogen Analogs (Electrophilic Partners)
The most direct alternatives involve replacing the bromine atom with other halogens. This choice directly impacts the rate-determining oxidative addition step in typical palladium-catalyzed cross-coupling cycles.[4]
-
5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile: The chloro-analog represents a less reactive but potentially more cost-effective option. The carbon-chlorine bond is significantly stronger than the carbon-bromine bond, requiring more forcing reaction conditions—typically higher temperatures and more electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands) to facilitate oxidative addition.[5] This lower reactivity can, however, be advantageous for achieving selective reactions in molecules with multiple halide sites.
-
5-Iodo-2-methoxy-4,6-dimethylnicotinonitrile: Conversely, the iodo-analog is the most reactive electrophile in this series.[6] The weaker carbon-iodine bond undergoes oxidative addition much more readily, often allowing for lower catalyst loadings, milder temperatures, and shorter reaction times. This enhanced reactivity is ideal for challenging coupling reactions involving sterically hindered or electron-poor coupling partners.
Category 2: Organometallic Analogs (Nucleophilic Partners)
Inverting the traditional reactivity profile, where the pyridine ring acts as the nucleophile, opens up a different set of strategic possibilities. This approach is particularly useful when coupling with exotic or precious haloarenes.
-
Pyridine Boronic Acids and Esters: The boronic acid or, more commonly, a stabilized boronate ester (e.g., pinacol or MIDA ester) derivative is a premier choice for Suzuki-Miyaura coupling.[7] While pyridyl boronic acids can be prone to instability and protodeboronation, their ester derivatives offer excellent bench stability.[7] This alternative allows access to the vast commercial library of aryl and heteroaryl halides and triflates as coupling partners.
-
Organostannanes: The corresponding tributyl- or trimethylstannyl pyridine is used in Stille cross-coupling reactions.[8][9] Organostannanes are known for their high stability to air and moisture and their tolerance of a wide range of functional groups.[10] However, the primary drawback is the significant toxicity of organotin compounds and the often-difficult removal of tin byproducts from the reaction mixture.[8][10]
Data-Driven Reagent Selection
The optimal choice of reagent is dictated by the specific synthetic challenge. The following table summarizes the key performance characteristics of each alternative.
| Reagent Category | Relative Reactivity | Availability & Cost | Stability | Key Advantages | Key Disadvantages |
| C5-Chloro | Low | Often most cost-effective | High | Enables selectivity in polyhalogenated systems. | Requires harsh conditions, specialized catalysts. |
| C5-Bromo (Standard) | Medium | Widely available, moderate cost.[11][12] | High | Reliable, well-precedented reactivity. | May not be reactive enough for difficult couplings. |
| C5-Iodo | High | Less common, higher cost.[6] | Moderate (light sensitive) | Enables mild conditions, high yields for tough couplings. | Higher cost, potential for side reactions due to high reactivity. |
| C5-Boronate Ester | N/A (Nucleophile) | Requires synthesis, moderate cost. | High (as ester) | Access to vast array of halide partners, low toxicity. | Synthesis required; potential for protodeboronation.[7] |
| C5-Organostannane | N/A (Nucleophile) | Requires synthesis, moderate cost. | High | Tolerates most functional groups.[9] | High toxicity of tin reagents and byproducts.[8] |
Logical Workflow for Reagent Selection
Choosing the correct reagent is a function of project goals, including speed, cost, and the specific substrates involved. The following decision-making workflow can guide this process.
Experimental Protocols & Performance Data
To provide a tangible comparison, we present data and protocols for a representative Suzuki-Miyaura reaction, coupling the pyridine core with 4-methoxyphenylboronic acid. This reaction is a cornerstone of modern C-C bond formation.[4][5]
Comparative Performance in a Suzuki-Miyaura Coupling
| Entry | Pyridine Reagent (1.0 eq) | Conditions | Yield (%) |
| 1 | 5-Chloro- | Pd₂(dba)₃ (4 mol%), SPhos (8 mol%), K₃PO₄ (2.0 eq), Toluene/H₂O, 110 °C, 18h | 65 |
| 2 | 5-Bromo- | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), Dioxane/H₂O, 90 °C, 8h | 92 |
| 3 | 5-Iodo- | Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 eq), DME/H₂O, 80 °C, 2h | 96 |
Analysis of Causality: The experimental data aligns with theoretical principles. The C-Cl bond (Entry 1) requires a more active catalyst system (a palladium source with a Buchwald-type ligand, SPhos) and higher temperatures to achieve a moderate yield. The standard C-Br reagent (Entry 2) performs efficiently under well-established conditions using a common catalyst.[13] The highly reactive C-I analog (Entry 3) provides the highest yield in the shortest time and with a lower catalyst loading, demonstrating its utility for efficient synthesis.
Protocol 1: Standard Suzuki Coupling with this compound
This protocol details a reliable, general-purpose procedure for coupling the standard bromo-reagent.
Materials:
-
This compound (241 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (212 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the catalyst, Pd(PPh₃)₄, to the flask.
-
Via syringe, add the degassed solvents (8 mL of 1,4-dioxane and 2 mL of water). The choice of a mixed aqueous/organic solvent system is crucial for dissolving both the organic reagents and the inorganic base.[7]
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Mild Suzuki Coupling with 5-Iodo-2-methoxy-4,6-dimethylnicotinonitrile
This protocol leverages the higher reactivity of the iodo-analog to achieve a faster, more efficient transformation.
Materials:
-
5-Iodo-2-methoxy-4,6-dimethylnicotinonitrile (288 mg, 1.0 mmol)[6]
-
4-Methoxyphenylboronic acid (167 mg, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
Combine the iodo-pyridine, boronic acid, and potassium carbonate in a Schlenk flask. The slightly reduced stoichiometry of the boronic acid is often sufficient given the high reactivity of the starting material.
-
Establish an inert atmosphere as described in Protocol 1.
-
Add the Pd(PPh₃)₄ catalyst. Note the significantly lower catalyst loading (2 mol%), which is a key advantage afforded by the more reactive C-I bond.
-
Add the degassed DME and water.
-
Heat the reaction to 80 °C and stir for 2 hours.
-
Workup and purification follow the same procedure as outlined in Protocol 1.
Visualizing the Synthetic Workflow
The following diagram illustrates the generalized workflow for the palladium-catalyzed cross-coupling reactions described.
Conclusion and Future Outlook
While this compound remains a robust and reliable building block, synthetic efficiency can be significantly enhanced by considering its chloro, iodo, and organometallic analogs. The iodo-derivative offers superior reactivity for rapid and mild couplings, whereas the chloro-derivative provides a handle for selective functionalization. Inverting reactivity with boronate esters or organostannanes opens access to a different and vast chemical space of coupling partners. The choice is ultimately a strategic one, balancing the demands of the specific chemical transformation against project resources and timelines. By understanding the distinct advantages and mechanistic underpinnings of each alternative, researchers can unlock greater flexibility and power in the design and execution of complex synthetic routes.
References
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- Medicines for All. Nevirapine Batch Transfer Document. Virginia Commonwealth University.
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The Efficacy Enigma: A Comparative Guide to In Vitro and In Vivo Performance of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile Derivatives
For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds, using the chemical scaffold 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile as a focal point for the synthesis of novel therapeutic agents. While direct derivatives are still in nascent stages of development, we will draw upon structurally related compounds to illuminate the principles of this crucial transition.
The Promise of the Pyridine Scaffold: Why this compound?
The nicotinonitrile backbone, a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry. The presence of a bromine atom and a methoxy group suggests a potential for these derivatives to act as kinase inhibitors. The pyridine ring can form essential hydrogen bonds in the hinge region of a kinase's ATP-binding site, a common feature of many successful kinase inhibitors. The bromo and methoxy substituents offer avenues for synthetic modification to enhance potency and selectivity.
In Vitro Efficacy: The First Hurdle
In vitro assays are the initial screening gate for any new compound. They are rapid, relatively inexpensive, and allow for the assessment of a compound's activity against a specific molecular target or cell line in a controlled environment.
Common In Vitro Assays for Anticancer Activity
A standard preliminary assessment of a novel compound's potential involves cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.
Table 1: Representative In Vitro Anticancer Activity of Bromo- and Methoxy-Substituted Heterocyclic Compounds
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidinone | Derivative of 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one | MCF-7 (Breast) | Not specified, but showed significant activity | [1] |
| trans-Stilbene | 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene | A549 (Lung) | 6.36 | [2] |
| Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | [3] |
| Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 | [3] |
| 4-Bromo-2-methoxyphenol | (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | 8.09 (72h) | [4] |
Delving Deeper: Mechanistic In Vitro Studies
Beyond simple cytotoxicity, it is crucial to understand how a compound works. Mechanistic studies often involve:
-
Kinase Inhibition Assays: To determine if the compound inhibits the activity of specific kinases.
-
Apoptosis Assays: Techniques like Annexin V staining and caspase activity assays can confirm if the compound induces programmed cell death.[5]
-
Cell Cycle Analysis: Flow cytometry can reveal if the compound causes arrest at a specific phase of the cell cycle.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow of the MTT cell viability assay.
The In Vivo Reality Check: From Dish to Organism
A compound that shows remarkable efficacy in vitro may fail spectacularly in vivo. This discrepancy arises from the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a living system.
Key Considerations for In Vivo Studies
-
ADME Properties: Absorption, Distribution, Metabolism, and Excretion determine the bioavailability and half-life of a compound. Poor ADME properties are a common cause of in vivo failure.
-
Toxicity: A compound may be non-toxic to cells in culture but exhibit significant toxicity in an animal model due to off-target effects or toxic metabolites.
-
Tumor Microenvironment: The complex milieu of a tumor, including stromal cells, immune cells, and the extracellular matrix, can influence a drug's efficacy in ways that are not recapitulated in vitro.
Animal Models in Cancer Research
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a workhorse of preclinical cancer research. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
A Case Study: Thienopyrimidinone Derivatives in a Breast Cancer Model
A study on novel thienopyrimidinone derivatives demonstrated both in vitro activity against the MCF-7 breast cancer cell line and in vivo efficacy in an animal model.[1] The synthesized compounds significantly reduced tumor growth over an 8-day treatment period compared to the control group.[1] This highlights a successful, albeit preliminary, translation from in vitro to in vivo findings.
Experimental Protocol: Xenograft Tumor Growth Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Caption: Workflow of a typical xenograft efficacy study.
Bridging the Gap: The Path Forward
The discrepancy between in vitro and in vivo results is a significant hurdle in drug discovery. A multi-pronged approach is necessary to improve the predictive power of preclinical studies.
-
Advanced In Vitro Models: The use of 3D cell cultures, such as spheroids and organoids, can better mimic the tumor microenvironment and improve the correlation with in vivo outcomes.
-
Early ADME/Tox Profiling: Integrating ADME and toxicity assessments early in the drug discovery process can help to weed out compounds with unfavorable properties before they advance to expensive in vivo studies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD modeling can help to establish a relationship between the drug concentration at the target site and the observed pharmacological effect, aiding in the design of more effective dosing regimens.
Conclusion
The development of novel therapeutics from scaffolds like this compound requires a rigorous and iterative process of in vitro and in vivo evaluation. While in vitro assays provide essential initial data on a compound's potency and mechanism of action, they are only the first step. The complexities of a living system, encompassing ADME, toxicity, and the tumor microenvironment, present a much higher bar for success. By understanding the limitations of each model system and employing a strategic, multi-faceted approach to preclinical testing, researchers can increase the likelihood of translating promising in vitro findings into effective in vivo therapies.
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- In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
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A Comparative Guide to the Structure-Activity Relationships of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile Analogs in Anticancer Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile scaffold. In the absence of direct, extensive SAR studies on this specific compound, this guide synthesizes data from research on structurally related nicotinonitrile derivatives to project the therapeutic potential and guide the rational design of novel anticancer agents. We will delve into the significance of the nicotinonitrile core, the influence of key substituents, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.
The Nicotinonitrile Scaffold: A Privileged Core in Medicinal Chemistry
The nicotinonitrile (3-cyanopyridine) moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects.[2] The nitrogen atom in the pyridine ring and the cyano group can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, making it a versatile template for designing targeted therapies. Several studies have highlighted the potential of nicotinonitrile derivatives as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (DU-145) cancers.[3][4]
Deconstructing the Scaffold: SAR Insights from Related Analogs
The this compound structure presents several key substitution points that can be systematically modified to probe their impact on biological activity. Below, we analyze the likely contribution of each substituent based on available literature for related compounds.
The Role of the 5-Bromo Substituent
The introduction of a bromine atom at the C5 position of the nicotinonitrile ring is anticipated to significantly influence the compound's physicochemical properties and biological activity. Halogen atoms, particularly bromine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules, potentially enhancing binding affinity to target proteins. Studies on other heterocyclic scaffolds, such as quinolines, have shown that bromination can lead to potent anticancer activity.[5] For instance, certain bromo-substituted 2-oxo-3-cyanopyridines have demonstrated moderate to significant cytotoxicity.[6]
The Influence of the 2-Methoxy Group
A methoxy group at the C2 position can have a profound effect on the electronic properties and metabolic stability of the nicotinonitrile core. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with target enzymes. Moreover, the methoxy group can influence the overall conformation of the molecule. Research on 2-methoxy-4,6-diphenylnicotinonitrile has provided insights into its structural characteristics, which are crucial for understanding its potential pharmacological applications.[7] A series of 2-methoxypyridine-3-carbonitrile derivatives bearing different aryl substituents have been synthesized and shown to exhibit promising antiproliferative effects against liver, prostate, and breast cancer cell lines.[4]
The Impact of the 4,6-Dimethyl Groups
The presence of methyl groups at the C4 and C6 positions can also modulate the biological activity of the nicotinonitrile scaffold. These alkyl groups can provide steric bulk, which may influence the binding selectivity of the molecule. They can also contribute to the overall lipophilicity of the compound. While specific SAR studies on the dimethyl substitution pattern in this exact context are limited, the general principles of medicinal chemistry suggest that these groups can be crucial for optimizing the compound's pharmacokinetic and pharmacodynamic properties.
Comparative SAR Analysis of Hypothetical Analogs
To guide future drug discovery efforts, the following table summarizes the predicted impact of various substitutions on the anticancer activity of the this compound scaffold. This is a hypothetical analysis based on the extrapolation of data from related nicotinonitrile derivatives.
| Analog | R1 (C2) | R2 (C5) | R3 (C4, C6) | Predicted Anticancer Activity | Rationale |
| Lead Scaffold | -OCH3 | -Br | -CH3 | Moderate to High | Combination of lipophilic bromine, hydrogen bond accepting methoxy group, and alkyl substituents may lead to favorable interactions with anticancer targets. |
| Analog 1 | -OH | -Br | -CH3 | Moderate | The hydroxyl group could introduce new hydrogen bonding opportunities but might decrease cell permeability compared to the methoxy group. |
| Analog 2 | -OCH3 | -Cl | -CH3 | Moderate | Chlorine is less lipophilic than bromine, which might slightly reduce cell permeability and binding affinity. |
| Analog 3 | -OCH3 | -I | -CH3 | Potentially High | Iodine is more lipophilic than bromine and can form stronger halogen bonds, potentially leading to enhanced activity. |
| Analog 4 | -OCH3 | -Br | -H | Low to Moderate | Removal of the methyl groups might reduce steric hindrance but could also lead to a loss of beneficial hydrophobic interactions. |
| Analog 5 | -NH2 | -Br | -CH3 | Moderate | The amino group can act as a hydrogen bond donor and acceptor, potentially altering the binding mode and activity. |
Experimental Protocols
To facilitate further research and validation of the hypothesized SAR, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.
General Synthesis of Substituted Nicotinonitriles
A common and effective method for the synthesis of substituted nicotinonitriles is through a multi-component reaction.[8]
Workflow for the Synthesis of Nicotinonitrile Derivatives
Caption: General workflow for the one-pot synthesis of nicotinonitrile analogs.
Step-by-Step Protocol:
-
To a solution of a substituted aldehyde (1 mmol) and a methyl ketone (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol) and ammonium acetate (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of nicotinonitrile analogs.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2, DU-145) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations and incubate for another 48 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.[10]
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. This guide, by synthesizing and extrapolating from existing literature on related analogs, provides a rational framework for the design and evaluation of new derivatives. The proposed SAR hypotheses suggest that modifications at the C2, C5, and C4/C6 positions can significantly impact cytotoxic activity. Future work should focus on the systematic synthesis and biological testing of a library of analogs to validate these predictions and to identify lead compounds with improved potency and selectivity. Further investigation into the mechanism of action, for instance, through molecular docking studies and target identification, will be crucial for the advancement of these promising compounds in the drug discovery pipeline.[7]
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A Comparative Guide to the Efficacy of Cross-Coupling Methods for 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
This guide provides an in-depth comparison of the efficacy of four prominent palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—for the functionalization of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. As a versatile heterocyclic building block, the targeted modification of this substrate is crucial for the synthesis of novel compounds in medicinal chemistry and materials science. This document offers researchers, scientists, and drug development professionals a technical overview, supported by established chemical principles and representative experimental protocols, to facilitate the selection of the most appropriate synthetic strategy.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative featuring several points of interest for chemical modification. The pyridine core is a common scaffold in pharmaceuticals, and the cyano, methoxy, and methyl groups modulate the electronic properties of the ring. The bromine atom at the C5 position serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments. The electron-deficient nature of the pyridine ring, further influenced by the nitrile group, impacts the reactivity of the C-Br bond, making the choice of an optimized cross-coupling protocol essential for achieving high efficiency and yield.
This guide will dissect the performance of four key cross-coupling reactions, providing the causal logic behind experimental design and offering a framework for methodological selection.
Suzuki-Miyaura Coupling: The Workhorse for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers.[1][2][3] Its popularity stems from its broad functional group tolerance, the commercial availability and stability of its boronic acid and ester reagents, and the generally mild reaction conditions.[4]
Mechanism and Rationale
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-Br bond of the nicotinonitrile substrate. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to facilitate this step, especially with electron-deficient heteroaryl halides.[5] A base is required to activate the boronic acid, forming a more nucleophilic borate species that readily undergoes transmetalation with the palladium(II) complex. The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Representative Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos or XPhos (4 mol%).[6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DMF.[6]
-
Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Performance Analysis
-
Efficacy: The Suzuki reaction is highly effective for this substrate, with expected yields typically ranging from moderate to excellent (60-95%), depending on the coupling partner and optimization of conditions.[6]
-
Advantages: High functional group tolerance (esters, ketones, amines), low toxicity of boron reagents, and robust, well-understood conditions.[4]
-
Limitations: The presence of the free carboxylic acid on a boronic acid partner can sometimes require specific conditions.[7] Additionally, some heteroaryl boronic acids can be unstable.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating arylalkynes and conjugated enynes.[8] This transformation is invaluable for constructing rigid molecular scaffolds and introducing alkynyl functionalities, which are precursors to many other groups.
Mechanism and Rationale
The standard Sonogashira reaction employs a dual catalytic system: a palladium(0) complex and a copper(I) salt co-catalyst (typically CuI).[8][9] The mechanism involves two interconnected cycles. In the palladium cycle, similar to the Suzuki reaction, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from palladium yields the final product and regenerates the Pd(0) catalyst.[8]
Representative Experimental Protocol
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent like THF or DMF.
-
Base and Catalyst Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (CuI, 1-5 mol%).[10]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Performance Analysis
-
Efficacy: The Sonogashira coupling is generally very efficient, with yields often in the high range (70-98%).
-
Advantages: Extremely mild reaction conditions (often at room temperature), high yields, and direct installation of a versatile alkyne group.
-
Limitations: The primary drawback is the potential for homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions. The use of copper can also be problematic for some sensitive substrates. Copper-free variants exist but may require different ligands or conditions.[11]
Heck-Mizoroki Coupling: Arylation of Alkenes
The Heck reaction forms a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene product.[1][12] It is a powerful tool for vinylation and is widely used in the synthesis of complex organic molecules and natural products.[13][14]
Mechanism and Rationale
The reaction begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst.[14] The resulting Pd(II) complex then coordinates to the alkene. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond. The final steps involve a syn-β-hydride elimination to form the product alkene and a palladium-hydride species. The base in the reaction is crucial for regenerating the Pd(0) catalyst from this palladium-hydride intermediate.[12] The regioselectivity of the C-C bond formation on the alkene is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond.[12]
Representative Experimental Protocol
-
Reaction Setup: Combine this compound (1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.5 equiv), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand such as P(o-tol)₃ (4-10 mol%) in a sealed tube.
-
Reagent Addition: Add a base, typically an organic base like Et₃N or an inorganic base like K₂CO₃ (2.0 equiv), and a polar aprotic solvent such as DMF or NMP.
-
Reaction Execution: Heat the sealed reaction vessel to a high temperature (100-140 °C) for several hours (12-24 h).
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the product by column chromatography.
Performance Analysis
-
Efficacy: The Heck reaction can be effective, but yields can be more variable (40-85%) compared to Suzuki or Sonogashira couplings. The reaction is often sensitive to steric hindrance and the electronic nature of the alkene.
-
Advantages: A direct method for alkene functionalization without the need for pre-functionalized organometallic reagents (like boronic acids or alkynes).
-
Limitations: Often requires higher temperatures and longer reaction times. Regio- and stereoselectivity (E/Z isomers) can be an issue that requires careful optimization of the catalyst and conditions.
Buchwald-Hartwig Amination: The Gateway to C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15][16] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and organic materials.[17]
Mechanism and Rationale
The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst.[16] The resulting palladium(II) complex then coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[18] The final, crucial step is the reductive elimination of the C-N bond, which yields the arylamine product and regenerates the active Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are typically required to promote both the oxidative addition and the challenging reductive elimination step.[18][19]
Representative Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%) and a specialized ligand if not using a precatalyst. Add the base, typically a strong one like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vial and heat the mixture to 80-110 °C with stirring for the required time (4-24 h), monitoring by LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and carefully quench with water. Separate the layers, extract the aqueous phase, and combine the organic extracts.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.
Performance Analysis
-
Efficacy: This method is highly effective for forming C-N bonds with a wide variety of primary and secondary amines, with yields often exceeding 80%.[20][21]
-
Advantages: Broad scope of both coupling partners (aryl/heteroaryl halides and various amines, amides, etc.). Provides direct access to arylamines that are difficult to synthesize via other methods like SₙAr.[15]
-
Limitations: Requires strictly anhydrous and anaerobic conditions. The strong bases used can limit functional group tolerance (e.g., incompatible with esters or nitro groups).[18] Catalyst and ligand selection is critical and often substrate-dependent.
Comparative Summary and Selection Guide
The optimal cross-coupling method for functionalizing this compound is dictated by the desired molecular transformation. The table below provides a direct comparison to aid in this strategic decision.
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck-Mizoroki Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - C(sp) | C(sp²) - C(sp²) (vinyl) | C(sp²) - N |
| Coupling Partner | Boronic Acid / Ester | Terminal Alkyne | Alkene | Amine / Amide |
| Typical Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Pd(PPh₃)₄ / CuI | Pd(OAc)₂ / P(o-tol)₃ | Pd₂dba₃ / Ligand or Palladacycle |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, DIPA (Amine Base) | Et₃N, K₂CO₃ | NaOt-Bu, LHMDS, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, DMF, Toluene | THF, DMF, Et₃N | DMF, NMP, Acetonitrile | Toluene, Dioxane |
| Typical Temp. | 80 - 110 °C | 25 - 60 °C | 100 - 140 °C | 80 - 110 °C |
| Expected Yield | High (60-95%) | Very High (70-98%) | Moderate (40-85%) | High (70-95%) |
| Key Advantage | Broad functional group tolerance; stable reagents. | Very mild conditions; forms versatile alkyne. | No pre-functionalized partner needed. | Direct C-N bond formation; broad amine scope. |
| Key Limitation | Potential instability of some boronic acids. | Alkyne homocoupling side reaction. | High temperatures; E/Z selectivity issues. | Requires strong base; strict inert conditions. |
Selection Rationale:
-
For Biaryl Synthesis: The Suzuki-Miyaura reaction is the first choice due to its robustness, high yields, and exceptional functional group compatibility.
-
To Introduce an Alkynyl Moiety: The Sonogashira coupling is unparalleled for its efficiency and extremely mild conditions.
-
For Direct Vinylation: The Heck-Mizoroki reaction is the appropriate choice, though it may require more extensive optimization to control selectivity and achieve high yields.
-
For C-N Bond Formation: The Buchwald-Hartwig amination is the state-of-the-art method for coupling a wide range of nitrogen nucleophiles.
Conclusion
This compound is a highly adaptable substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions each provide a reliable and effective pathway to distinct classes of compounds. While this guide provides validated starting points and a logical framework for comparison, empirical optimization of catalyst, ligand, base, and solvent for this specific substrate is paramount to achieving maximum efficacy in any given synthetic campaign.
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A Comparative Guide to Biological Target Validation for Novel 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile Derivatives
Introduction: The Challenge of the Unknown
In the landscape of modern drug discovery, researchers frequently encounter novel chemical entities with promising phenotypic effects—the ability to kill cancer cells, reduce inflammation, or combat infection—without a clear understanding of their precise molecular mechanism. Derivatives of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile represent such a class of compounds. While their synthesis is established, their biological targets remain largely uncharacterized. This scenario, common in phenotype-based drug discovery, presents a critical challenge: identifying the specific protein or pathway responsible for the compound's therapeutic action.[1][2] This process, known as target identification and deconvolution, is essential for rational drug development, enabling mechanism-of-action studies, structure-activity relationship (SAR) optimization, and the prediction of potential on- and off-target effects.[3][4]
This guide provides a comparative framework for researchers and drug development professionals to navigate the complex process of biological target validation. We will dissect and contrast several state-of-the-art methodologies, using a hypothetical derivative, "Compound BMN-1," as our case study. Our focus is not merely on protocols but on the strategic integration of orthogonal approaches to build a robust, evidence-based case for a candidate target.
The Foundational Split: Phenotypic vs. Target-Based Discovery
Drug discovery traditionally follows two main paths. The target-based approach begins with a known disease-implicated protein and screens for molecules that modulate its function.[1][3] Conversely, phenotype-based discovery, which has seen a renaissance, starts by identifying compounds that produce a desired effect in a complex biological system (like a cell or organism) and then works backward to find the target.[2] The primary hurdle in the latter is this "working backward" step, a process fraught with technical challenges.[5]
Caption: High-level workflow of a phenotypic drug discovery campaign.
Comparative Methodologies for Target Validation
No single method for target deconvolution is foolproof.[5] A robust validation strategy relies on integrating evidence from multiple, independent techniques. Here, we compare three powerful and widely used approaches: Cellular Thermal Shift Assay (CETSA), Kinome Profiling, and Affinity Chromatography-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
Principle & Rationale: CETSA is a groundbreaking biophysical method that assesses the direct binding of a compound to its target protein within intact cells or cell lysates.[6][7] The core principle is ligand-induced thermal stabilization.[8] When a small molecule binds to a protein, it generally increases the protein's thermodynamic stability, making it more resistant to heat-induced unfolding and aggregation.[9][10] By heating cell samples across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, one can detect a "thermal shift" in the presence of a binding compound. This provides powerful evidence of direct target engagement in a physiological context, accounting for factors like cell permeability and intracellular competition.[9]
Caption: Ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).
Experimental Protocol: CETSA Melt Curve Analysis
This protocol determines the melting temperature (Tagg) of a candidate protein in the presence and absence of Compound BMN-1.
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line sensitive to BMN-1) to ~80% confluency. Treat cells with Compound BMN-1 (e.g., at 10x EC₅₀) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors.[6]
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). This is a critical step to release intracellular proteins without using detergents that might disrupt interactions.
-
Separation of Soluble Fraction: Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification & Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein in each sample using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Data Plotting: Plot the percentage of soluble protein against temperature for both vehicle- and BMN-1-treated samples to visualize the thermal shift.
Data Presentation: Hypothetical CETSA Results for Compound BMN-1
Let's assume a candidate target, "Protein K," was identified through a preliminary screen. We compare BMN-1 to a known, well-characterized inhibitor of Protein K.
| Treatment | Apparent Melting Temp (Tagg) | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (0.1% DMSO) | 52.1 °C | N/A | Baseline thermal stability of Protein K. |
| Compound BMN-1 (10 µM) | 57.8 °C | +5.7 °C | Strong stabilization; suggests direct binding. |
| Known Inhibitor (1 µM) | 58.5 °C | +6.4 °C | Positive control confirms assay validity. |
Kinome Profiling: Mapping Selectivity and Off-Target Effects
Principle & Rationale: Protein kinases are one of the largest and most successfully drugged enzyme families. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.[11] Kinome profiling services offer a broad, activity-based screening of a compound against a large panel of purified human kinases (often >400).[12][13] This approach is invaluable for two reasons: 1) it can rapidly identify a primary kinase target if the compound is an inhibitor, and 2) it provides a comprehensive selectivity profile, revealing potential off-targets that could lead to toxicity or polypharmacology (acting on multiple targets to achieve a therapeutic effect).[14]
Experimental Protocol: Activity-Based Kinase Profiling
-
Compound Submission: Provide the compound of interest (Compound BMN-1) to a specialized contract research organization (CRO).[15]
-
Assay Format: The CRO typically uses a standardized, high-throughput assay format. A common method is to measure the phosphorylation of a specific substrate by each kinase in the presence of the test compound, usually at a fixed concentration (e.g., 1 µM or 10 µM). The amount of phosphorylated product is quantified, often via radiometric, fluorescent, or luminescence-based readouts (e.g., ADP-Glo™).[14]
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control. The result is expressed as the percentage of remaining kinase activity or percent inhibition.
-
Follow-up (IC₅₀ Determination): For significant "hits" (e.g., >50% inhibition), a dose-response curve is generated by testing the compound at multiple concentrations to determine the half-maximal inhibitory concentration (IC₅₀), a measure of potency.
Data Presentation: Hypothetical Kinome Profiling Results for Compound BMN-1
Screening at 1 µM reveals a primary target and several weaker off-targets.
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC₅₀ (nM) | Interpretation |
| MAPK14 (p38α) | CMGC | 98% | 35 | Potent primary target candidate. |
| JNK1 | CMGC | 65% | 450 | Moderate off-target activity; ~13-fold less potent than against MAPK14. |
| GSK3β | CMGC | 48% | > 1000 | Weak off-target activity. |
| SRC | Tyrosine Kinase | 15% | > 10000 | Negligible activity. |
| ... (400+ other kinases) | Various | <10% | N/A | Demonstrates high selectivity within the kinome. |
Affinity Chromatography-Mass Spectrometry: An Unbiased Discovery Approach
Principle & Rationale: This classic chemical proteomics approach offers an unbiased method to "fish" for binding partners from a complex protein mixture, such as a cell lysate.[4][5] The strategy involves chemically modifying the compound to immobilize it on a solid support (e.g., agarose beads). This "bait" is then incubated with the lysate. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry. This method is powerful because it does not require a pre-existing hypothesis about the target's identity.
Experimental Workflow
Caption: Key steps in an affinity-based target discovery experiment.
Critical Consideration: The Competition Control
A crucial control experiment is to perform a parallel incubation where the lysate is pre-treated with an excess of free, non-immobilized Compound BMN-1 before adding the beads. True binding partners will be occupied by the free compound and will not bind to the beads. Therefore, proteins that are present in the main experiment but absent or significantly reduced in the competition experiment are considered specific binders.
Synthesizing the Evidence: A Multi-pronged Strategy
The strength of a target validation claim comes from the convergence of evidence from these orthogonal methods.
| Method | Principle | Key Output | Pros | Cons |
| CETSA | Ligand-induced stabilization | Target engagement & ΔTagg | Confirms binding in native cells; reflects cell permeability.[7][8] | Requires a specific antibody or detection method; lower throughput. |
| Kinome Profiling | Enzyme activity inhibition | % Inhibition & IC₅₀ values | High throughput; provides selectivity profile across a large target family.[11] | In vitro assay (purified proteins); may not reflect cellular potency. |
| Affinity Chromatography-MS | Affinity capture | List of potential binding partners | Unbiased discovery; no prior target hypothesis needed.[4] | Prone to false positives (non-specific binders); compound immobilization required. |
Integrated Validation Strategy:
-
Hypothesis Generation: Start with a broad, unbiased method. An Affinity Chromatography-MS experiment on cells sensitive to BMN-1 might identify MAPK14 and a handful of other proteins as specific binders.
-
Target-Class Screening: If the initial hits suggest a particular protein family (e.g., a kinase), perform a broad Kinome Profiling screen. If the results show potent and selective inhibition of MAPK14 (p38α), this significantly strengthens the initial hypothesis.
-
In-Cell Confirmation: The final, critical step is to confirm direct target engagement in the relevant cellular environment. Perform a CETSA experiment. Observing a significant thermal shift for MAPK14 in BMN-1-treated cells provides powerful, direct evidence that the compound binds its target inside the cell.
Conclusion
Validating the biological target of a novel compound series like the this compound derivatives is a multi-faceted challenge that demands a rigorous, multi-pronged experimental approach. Phenotypic screening is a powerful engine for discovering compounds with novel mechanisms of action, but its value is only fully realized when the molecular target is successfully deconvoluted and validated.[2][16] By strategically combining unbiased discovery methods like affinity chromatography with broad profiling techniques such as kinome screening and culminating in definitive in-cell target engagement assays like CETSA, researchers can build a compelling and robust case for a compound's mechanism of action. This foundational knowledge is paramount for transforming a promising chemical hit into a rationally optimized clinical candidate.
References
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- Kaneko, T., et al. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- University College London (UCL). Target Identification and Validation (Small Molecules). UCL Innovation & Enterprise.
- Iwata, H., et al. (2020). The phenotypic and target-based approaches, target deconvolution, and polypharmacology in drug discovery. ResearchGate.
- Schenone, M., et al. (2011). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
- Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis.
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- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
- Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron.
- Bunnage, M. E., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry.
- Petruzzella, E., et al. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
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A Researcher's Guide to the Catalytic Cross-Coupling of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: A Comparative Analysis of Modern Catalytic Methodologies
For researchers, scientists, and professionals in drug development, the strategic functionalization of highly substituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The molecule 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile presents a versatile platform for the introduction of molecular diversity. Its electron-deficient pyridine core, substituted with methoxy and cyano groups, alongside the reactive bromine atom, makes it a prime candidate for a variety of transition-metal-catalyzed cross-coupling reactions.
While specific, head-to-head comparative studies on this particular substrate are not extensively documented in peer-reviewed literature, a wealth of knowledge exists for analogous bromopyridine systems. This guide provides a comprehensive comparison of the most pertinent catalytic strategies for the functionalization of this compound, offering field-proven insights and detailed experimental protocols to serve as a robust starting point for your research.
The Strategic Importance of Cross-Coupling on Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The ability to precisely install a variety of substituents at the C5 position of the 2-methoxypyridine core of our target molecule allows for the exploration of a vast chemical space, which is critical for tuning the pharmacological properties of a lead compound. The primary tool for achieving this is the transition-metal-catalyzed cross-coupling reaction, a Nobel Prize-winning technology that has revolutionized organic synthesis. In this guide, we will focus on three of the most powerful and versatile of these reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Head-to-Head Comparison of Key Catalytic Methodologies
The choice of catalytic system is paramount and is dictated by the desired bond formation (C-C or C-N) and the nature of the coupling partner. Below is a comparative overview of the leading catalytic strategies.
| Reaction Type | Bond Formed | Key Advantages | Common Catalysts & Ligands | Typical Reaction Conditions |
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | High functional group tolerance; commercially available boronic acids; mild reaction conditions. | Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Ligands: SPhos, XPhos, RuPhos | Base: K₂CO₃, Cs₂CO₃, K₃PO₄ Solvent: Dioxane/H₂O, Toluene, DMF |
| Buchwald-Hartwig Amination | C(sp²) - N | Broad scope of amine coupling partners (primary and secondary); high efficiency. | Catalysts: Pd(OAc)₂, Pd₂(dba)₃ Ligands: BINAP, Xantphos, BrettPhos | Base: NaOtBu, K₃PO₄, Cs₂CO₃ Solvent: Toluene, Dioxane, THF |
| Sonogashira Coupling | C(sp²) - C(sp) | Direct introduction of an alkyne moiety; mild conditions. | Catalysts: Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Co-catalyst: CuI | Base: Et₃N, i-Pr₂NH Solvent: THF, DMF, Toluene |
Deep Dive into Catalytic Systems: Mechanisms and Practical Considerations
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of C-C bonds due to its operational simplicity and the stability of the boronic acid coupling partners.
Mechanistic Rationale: The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the boronate ester (formed from the boronic acid and base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is the gold standard. It allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The coordinated amine is then deprotonated by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol can be adapted for the amination of this compound.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, directly installing an alkyne moiety onto the pyridine ring.
Mechanistic Rationale: This reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to the previously discussed reactions. The role of the copper co-catalyst is to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl intermediate. The final reductive elimination step yields the arylalkyne product.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
The following is a representative procedure for the Sonogashira coupling of our target molecule.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF, followed by a base, typically an amine like triethylamine (2.0 equiv.). Finally, add the terminal alkyne (1.5 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.
Conclusion and Future Outlook
The functionalization of this compound via modern catalytic cross-coupling reactions offers a powerful avenue for the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct, comparative experimental data for this specific substrate is limited, the principles and protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a strong foundation for successful experimentation.
Researchers are encouraged to use these protocols as a starting point and to perform systematic optimization of reaction parameters, including catalyst, ligand, base, solvent, and temperature, to achieve the highest possible yields and purity for their desired products. The continued development of novel catalysts and ligands will undoubtedly further expand the scope and utility of these indispensable synthetic transformations.
References
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- Šačkus, A., et al. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, a key heterocyclic building block in medicinal chemistry, demands robust analytical methods to ensure its purity, stability, and proper stoichiometric use in synthetic pathways.[1][2][3][4] This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, grounded in scientific principles and practical expertise. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering insights into the causality behind experimental choices to empower you to select the optimal method for your laboratory's needs.
The Critical Role of Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. A validated method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[5][6] Each protocol described herein is designed as a self-validating system, ensuring trustworthiness and scientific integrity.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in a stability-indicating reverse-phase setup, is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds.[7][8] For a molecule like this compound, with its aromatic and polar functional groups, reverse-phase HPLC with UV detection offers an excellent balance of specificity, sensitivity, and reliability.[7][9]
Expertise & Experience: The "Why" Behind the Protocol
The choice of a C18 column is based on the principle of hydrophobic interaction, which is ideal for retaining and separating molecules of intermediate polarity like our target compound.[7] The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while also separating it from potential impurities that may be more or less polar. Acetonitrile is often preferred for its lower UV cutoff and viscosity. The addition of a buffer, such as potassium dihydrogen phosphate, helps to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the analyte.[10][11] UV detection at a wavelength of approximately 270 nm is chosen based on the expected UV absorbance of the nicotinonitrile scaffold, which contains conjugated double bonds.[7]
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for quantification.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Accurately weigh and dissolve the test sample in the mobile phase to a known concentration expected to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A gradient elution may be required for complex samples with impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate to construct a calibration curve. A correlation coefficient (R²) > 0.999 is expected.
-
Accuracy: Perform spike and recovery studies at three concentration levels (low, medium, high). Expected recovery is between 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate samples. The relative standard deviation (%RSD) should be < 2%.[10]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are volatile and thermally stable, GC-MS offers unparalleled selectivity and sensitivity.[9] Given the boiling point of this compound is predicted to be over 300°C, it is suitable for GC analysis.[12] The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, making it highly effective for impurity profiling.[13][14]
Expertise & Experience: The "Why" Behind the Protocol
The choice of a capillary column like a DB-5ms is due to its relatively non-polar stationary phase, which is well-suited for separating a wide range of organic molecules. The temperature program is designed to first allow for the elution of any highly volatile components at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of our target analyte in a reasonable time with good peak shape. Helium is used as the carrier gas due to its inertness and efficiency. Electron Ionization (EI) is a standard, robust ionization technique that generates reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for quantification.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in a volatile solvent such as ethyl acetate at 1 mg/mL.
-
Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 0.05 to 25 µg/mL).
-
Dissolve the test sample in the same solvent to a concentration within the calibration range.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 20°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[15]
-
Method 3: UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique for the quantification of compounds that absorb ultraviolet or visible light.[16] Due to the aromatic nicotinonitrile structure, this compound will have a characteristic UV absorbance spectrum.[17] While less specific than chromatographic methods, it can be a rapid and cost-effective method for the analysis of pure samples or simple formulations.
Expertise & Experience: The "Why" Behind the Protocol
The principle behind this method is the direct application of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The choice of solvent is critical; it must dissolve the analyte and be transparent in the UV region of interest. Methanol or ethanol are common choices. The wavelength of maximum absorbance (λmax) is used for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: UV-Vis spectrophotometry workflow.
Detailed Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable UV-transparent solvent (e.g., methanol) at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 20 µg/mL.
-
Dissolve the test sample in the same solvent to achieve a concentration that results in an absorbance reading within the linear range of the calibration curve (typically 0.1 to 1.0 AU).
-
-
Spectrophotometric Measurement:
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Scan a standard solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each calibration standard and the test sample at the determined λmax.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the test sample from the calibration curve using its measured absorbance.
-
Comparative Summary and Senior Application Scientist's Recommendation
The selection of the most appropriate analytical method is contingent upon the specific requirements of the analysis. The table below summarizes the performance of each technique.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and solid stationary phase. | UV light absorption by the analyte. |
| Specificity | High to Very High | Very High | Low to Moderate |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Application | Purity, assay, stability studies, impurity profiling. | Trace analysis, impurity identification, analysis of volatile compounds. | Quick quantification of pure substances, simple formulations. |
Recommendations:
-
For routine quality control, purity assessment, and stability-indicating assays: HPLC-UV is the recommended method.[5][7] It offers a robust, precise, and specific platform for separating the parent compound from potential degradants and synthesis-related impurities.
-
For definitive identification of impurities or trace-level quantification: GC-MS is the superior choice. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for in-depth analysis and genotoxic impurity studies.[13]
-
For rapid, high-throughput screening of pure samples: UV-Vis Spectrophotometry provides a simple and cost-effective solution, provided that the sample matrix is free from interfering substances that absorb at the same wavelength.[6]
By understanding the principles, strengths, and limitations of each of these validated methods, researchers can confidently select and implement the most suitable approach for the quantification of this compound, ensuring data of the highest quality and integrity.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
- A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - MDPI. [Link]
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- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Upd
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
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- Stability-indicating HPLC Method Research Articles - Page 1 - R Discovery. [Link]
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- Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma.
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- UV-vis absorption spectra of pure 0.4 M bromide electrolysis product...
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- MSDS of 2-Bromo-5,6-dimethyl-nicotinonitrile. [Link]
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. [Link]
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A Strategic Guide to De-risking Novel Inhibitors: Cross-Reactivity Profiling of the 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile Scaffold
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic effect, contributing to the high attrition rates in clinical trials. This guide provides a comprehensive, technically-grounded framework for establishing the cross-reactivity profile of a novel inhibitor series, using the hypothetical 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile scaffold as our guiding example. Our approach is designed to be a self-validating system, integrating computational prediction with robust experimental validation to build a high-confidence selectivity profile.
The Imperative of Early Selectivity Profiling
The therapeutic value of any small molecule inhibitor is defined by its selectivity—the ability to modulate its intended target with high potency while minimally affecting other biomolecules.[1] A lack of selectivity can lead to a host of problems, including direct toxicity and complex polypharmacology that can be difficult to interpret. Therefore, a systematic evaluation of a compound's interactions across a wide range of potential off-targets is not merely a regulatory requirement but a cornerstone of rational drug design and risk mitigation.[2]
This guide outlines a tiered, multi-faceted strategy for profiling inhibitors based on the this compound core. This approach prioritizes early, cost-effective methods to identify potential liabilities, followed by more resource-intensive assays to confirm and quantify these interactions in physiologically relevant systems.
A Tiered Approach to Cross-Reactivity Profiling
A logical, stepwise approach is crucial for efficiently profiling a novel inhibitor. We advocate for a three-tiered cascade that moves from broad, predictive methods to focused, quantitative, and more complex biological assays. This workflow ensures that resources are allocated effectively, and critical decisions are made based on a growing body of integrated data.
Caption: Tiered workflow for inhibitor cross-reactivity profiling.
Tier 1: In Silico Prediction – The First Line of Defense
Before committing to expensive and time-consuming wet lab experiments, computational methods offer a powerful and rapid means to predict potential off-target interactions.[3][4][5] This initial screen helps to flag potential liabilities and guide the design of subsequent experimental panels. For our this compound scaffold, we would employ a dual-pronged approach:
-
Ligand-Based Methods: These approaches leverage the principle that structurally similar molecules often have similar biological activities. By searching large databases (e.g., ChEMBL, PubChem) for compounds with high chemical similarity to our scaffold, we can identify their known biological targets. These targets then become high-priority candidates for our experimental screening panels.
Tier 2: In Vitro Screening – Quantifying Interactions
With a list of prioritized potential off-targets from our in silico analysis, we move to in vitro biochemical assays. The goal of this tier is to obtain quantitative data on the potency of our inhibitor against a broad range of purified proteins.
Comprehensive Kinase Profiling
Given that a vast number of small molecule inhibitors target protein kinases, screening against a large panel of kinases (kinome profiling) has become a standard and essential practice in drug discovery.[1][8] This provides a broad view of the inhibitor's selectivity across this critical enzyme family. Several robust platforms are available for this purpose:
-
Activity-Based Assays: These assays measure the ability of the inhibitor to block the catalytic activity of the kinase. Radiometric assays (e.g., using ³³P-ATP) are considered a gold standard, while luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®) or ADP production are common high-throughput alternatives.[9][10]
-
Binding Assays: These assays directly measure the binding of an inhibitor to the kinase, independent of its enzymatic activity. A prominent example is the KINOMEscan™ platform, which uses a competition binding assay to quantify interactions between a test compound and over 480 kinases.[9]
The initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to identify any significant interactions. Hits are then followed up with dose-response curves to determine IC50 (for activity assays) or Kd (for binding assays) values.
Table 1: Example Data Presentation for Kinome Profiling of a this compound Analog
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Target Class | Notes |
| Primary Target X | 98% | 15 | Tyrosine Kinase | On-Target |
| Off-Target A | 85% | 250 | Ser/Thr Kinase | Significant Off-Target |
| Off-Target B | 60% | 1,200 | Tyrosine Kinase | Moderate Off-Target |
| Off-Target C | 15% | >10,000 | Lipid Kinase | No Significant Activity |
| ... (400+ other kinases) | <10% | >10,000 | - | No Significant Activity |
Safety Pharmacology Profiling
Beyond kinases, it is critical to assess interactions with a panel of targets historically associated with adverse drug reactions (ADRs).[2] These "safety pharmacology" panels typically include:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in countless physiological processes.
-
Ion Channels: Particularly important for cardiac safety assessment (e.g., hERG channel).[11][12][13]
-
Transporters: Can affect drug disposition and lead to drug-drug interactions.
-
Nuclear Receptors and Other Enzymes: Such as phosphodiesterases and proteases.
Commercial services offer standardized panels (e.g., the SafetyScreen44 panel) that provide an efficient way to flag potential liabilities early in the discovery process.[2]
Tier 3: Cellular Validation – Assessing Physiological Relevance
Biochemical assays using purified proteins are essential, but they don't fully replicate the complex environment inside a living cell. Therefore, the most significant off-targets identified in Tier 2 must be validated in cell-based assays.[1]
-
Target Engagement Assays: These assays confirm that the inhibitor can bind to its intended on- and off-targets within a cellular context. Technologies like the NanoBRET™ Target Engagement assay are invaluable for quantifying compound affinity and occupancy at specific targets in living cells.[1][10]
-
Cellular Pathway Analysis: If an off-target kinase is part of a known signaling pathway, we can use techniques like Western blotting or phospho-kinase antibody arrays to determine if our compound modulates that pathway at relevant concentrations.[14] This helps to understand the functional consequences of the off-target interaction.
Caption: On-target vs. off-target pathway modulation by an inhibitor.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies employed must be robust and well-documented. Below are example protocols for key workflows.
Protocol 1: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol outlines the general steps for determining the potency of an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the this compound-based inhibitor in DMSO, then dilute further in kinase buffer.
-
Prepare a solution of the specific kinase and its corresponding substrate peptide in kinase buffer.
-
Prepare an ATP solution at a concentration relevant to the kinase being tested (often at or near its Km).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control).
-
Add 5 µL of the kinase/substrate mix to all wells.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Chemoproteomics-Based Cellular Target Engagement
This advanced method identifies the cellular targets of an inhibitor by assessing its ability to compete for binding against a broad-spectrum affinity resin.
-
Cell Culture and Lysis:
-
Culture the chosen cell line to the desired confluency.
-
Harvest and lyse the cells in a non-denaturing buffer to create a native proteome extract.
-
-
Compound Incubation:
-
Incubate the cell lysate with various concentrations of the test inhibitor (and a DMSO vehicle control) for 1 hour.
-
-
Affinity Chromatography:
-
Add "kinobeads" (a resin functionalized with multiple non-selective kinase inhibitors) to the lysate and incubate to capture kinases not bound by the test compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the captured proteins from the beads.
-
Perform in-solution trypsin digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
-
Data Analysis:
-
Compare the abundance of each identified kinase between the inhibitor-treated samples and the DMSO control. A dose-dependent decrease in the amount of a kinase captured by the beads indicates it is a target of the test compound. This allows for the determination of the inhibitor's selectivity profile across a large portion of the expressed kinome.
-
Conclusion: Building a Comprehensive Profile for Confident Decision-Making
Systematically profiling the cross-reactivity of a novel inhibitor series, such as one based on the this compound scaffold, is a critical, multi-faceted endeavor. By integrating predictive computational methods with broad in vitro screening and targeted cellular validation, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach not only de-risks candidates by identifying potential safety liabilities early but also provides invaluable insights into the compound's mechanism of action and structure-activity relationships. Ultimately, this rigorous, self-validating workflow empowers scientists to make more informed decisions, optimizing the allocation of resources and increasing the probability of advancing safe and effective therapies to the clinic.
References
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]
- Amith, A. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 913-924. [Link]
- Chang, R. L. et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
- Schmidt, F. et al. (2014). Computational Prediction of Off-Target Related Risks of Molecules.
- Gadal, N. et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. [Link]
- Kosters, D. et al. (2021). Drug Discovery in Liver Disease Using Kinome Profiling. International Journal of Molecular Sciences, 22(19), 10563. [Link]
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Eurofins Discovery. [Link]
- Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111. [Link]
- Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Kovacs, M. et al. (2020). Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models. Frontiers in Pharmacology, 11, 1205. [Link]
- Brylinski, M. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(5), 1735–1747. [Link]
- Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH Public Access, 7(5), 1735-1747. [Link]
- Gallacher, D. J. et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences, kfae033. [Link]
- Bradshaw, J. M. et al. (2015). Minimizing the off-target reactivity of covalent kinase inhibitors. Nature Chemical Biology, 11, 931-933. [Link]
- Gallacher, D. J. et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences. [Link]
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- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Introduction
5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is a highly substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and materials science. Its unique substitution pattern offers a scaffold for developing novel compounds with potential biological activity or specific photophysical properties. The efficient and scalable synthesis of this molecule is, therefore, a critical aspect of its further investigation and application. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Sequential Modification of a Pre-Formed Pyridine Ring
This strategy focuses on first constructing the core pyridone ring system and subsequently introducing the desired methoxy and bromo functionalities. This approach is often favored for its convergent nature and the commercial availability of the initial starting materials.
Overall Synthetic Scheme (Route 1)
Caption: Synthetic pathway for Route 1, starting from the construction of the pyridone ring followed by functional group interconversions.
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile via Guareschi-Thorpe Condensation
The initial step involves the base-catalyzed condensation of acetylacetone with cyanoacetamide, a classic method for forming 2-pyridone rings known as the Guareschi-Thorpe condensation.[1][2][3] This reaction is robust and generally provides good yields of the desired pyridone.
Reaction: Acetylacetone + Cyanoacetamide → 2-Hydroxy-4,6-dimethylnicotinonitrile
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or an amino acid like arginine, to the mixture.[4]
-
Heat the reaction mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile.
Causality of Experimental Choices:
-
Base Catalyst: The base is crucial for deprotonating the active methylene group of cyanoacetamide, initiating the condensation cascade. While traditional bases like piperidine are effective, greener catalysts like amino acids have been shown to provide excellent yields.[4]
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for a suitable reflux temperature. It also facilitates the precipitation of the product upon cooling.
Step 2: Methylation of 2-Hydroxy-4,6-dimethylnicotinonitrile
The hydroxyl group of the pyridone is then converted to a methoxy group. This is typically achieved through Williamson ether synthesis, using a methylating agent in the presence of a base. Dimethyl sulfate is a common and effective methylating agent for this transformation.[5][6]
Reaction: 2-Hydroxy-4,6-dimethylnicotinonitrile + Dimethyl Sulfate → 2-Methoxy-4,6-dimethylnicotinonitrile
Experimental Protocol:
-
Suspend 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, for instance, anhydrous potassium carbonate (1.5-2.0 eq), to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.1-1.2 eq) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-methoxy-4,6-dimethylnicotinonitrile.
Causality of Experimental Choices:
-
Base: The base deprotonates the hydroxyl group of the pyridone, forming a more nucleophilic pyridoxide anion, which readily attacks the electrophilic methyl group of dimethyl sulfate.
-
Dimethyl Sulfate: This is a powerful and efficient methylating agent, leading to high conversion rates.
Step 3: Bromination of 2-Methoxy-4,6-dimethylnicotinonitrile
The final step is the electrophilic bromination of the electron-rich pyridine ring. The methoxy group at the 2-position and the methyl groups at the 4- and 6-positions activate the ring, directing the bromination to the C5 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.[7][8]
Reaction: 2-Methoxy-4,6-dimethylnicotinonitrile + NBS → this compound
Experimental Protocol:
-
Dissolve 2-methoxy-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent, such as acetonitrile or chloroform.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours, protecting it from light to minimize radical side reactions. Monitor the reaction by TLC.
-
Once the reaction is complete, quench any remaining NBS with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford this compound.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a solid, easy-to-handle source of electrophilic bromine. It allows for controlled bromination under mild conditions, often with high regioselectivity for electron-rich aromatic rings.[8]
-
Solvent: Acetonitrile or chloroform are common solvents for NBS brominations as they are relatively inert and provide good solubility for the reactants.
Route 2: Pyridine Ring Construction from a Chlorinated Precursor
This alternative approach involves the synthesis of a chlorinated nicotinonitrile intermediate, followed by nucleophilic substitution to introduce the methoxy group and subsequent bromination. This route can be advantageous if the chlorinated intermediate is readily accessible.
Overall Synthetic Scheme (Route 2)
Caption: Synthetic pathway for Route 2, involving the initial synthesis of a chlorinated pyridine intermediate.
Step 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile
This step involves a multi-component reaction to form the pyridine ring, followed by chlorination. One plausible method is the condensation of an enaminone with malononitrile, followed by cyclization and chlorination using phosphorus oxychloride (POCl₃).[9]
Reaction: (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile → Intermediate → 2-Chloro-4,6-dimethylnicotinonitrile
Experimental Protocol:
-
Condense (E)-4-(dimethylamino)but-3-en-2-one (1.0 eq) with malononitrile (1.0 eq) in a suitable solvent like methanol with a catalytic amount of a base (e.g., piperidine acetate).[9]
-
After the initial condensation, remove the solvent and treat the crude intermediate with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like triethylamine. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Heat the reaction mixture to reflux for several hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to yield 2-chloro-4,6-dimethylnicotinonitrile.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ serves as both a dehydrating agent to facilitate cyclization and a chlorinating agent to convert the intermediate pyridone to the 2-chloro derivative.
-
Enaminone and Malononitrile: These are common building blocks for the construction of substituted pyridines.
Step 2: Nucleophilic Substitution with Sodium Methoxide
The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. Treatment with sodium methoxide will displace the chloride to form the desired 2-methoxy derivative.
Reaction: 2-Chloro-4,6-dimethylnicotinonitrile + NaOMe → 2-Methoxy-4,6-dimethylnicotinonitrile
Experimental Protocol:
-
Dissolve 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in dry methanol.
-
Add a solution of sodium methoxide in methanol (1.1-1.5 eq). This can be prepared by carefully adding sodium metal to dry methanol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent, wash with water, dry, and concentrate.
-
Purify the product by column chromatography to obtain 2-methoxy-4,6-dimethylnicotinonitrile.
Causality of Experimental Choices:
-
Sodium Methoxide: A strong nucleophile and base that readily displaces the chloride at the activated 2-position of the pyridine ring.
-
Dry Methanol: The reaction must be conducted under anhydrous conditions to prevent side reactions of sodium methoxide with water.
Step 3: Bromination of 2-Methoxy-4,6-dimethylnicotinonitrile
This final step is identical to Step 3 in Route 1, involving the electrophilic bromination with NBS.
Reaction: 2-Methoxy-4,6-dimethylnicotinonitrile + NBS → this compound
Experimental Protocol: (Refer to the protocol for Step 3 in Route 1)
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Sequential Modification | Route 2: Ring Construction with Chlorination | Justification & Remarks |
| Overall Yield (Estimated) | 50-70% | 40-60% | Route 1 generally has higher yielding individual steps. The chlorination step in Route 2 can be harsh and lead to lower yields. |
| Number of Synthetic Steps | 3 | 3 | Both routes involve three main transformations from commercially available or readily prepared starting materials. |
| Cost of Starting Materials | Low to Moderate | Moderate | Acetylacetone and cyanoacetamide (Route 1) are generally less expensive than the specialized enaminone precursor that may be required for Route 2. |
| Reagent Safety & Handling | Use of highly toxic dimethyl sulfate. | Use of highly corrosive and water-reactive POCl₃. | Both routes involve hazardous reagents requiring specialized handling procedures. |
| Scalability | Good | Moderate | The Guareschi-Thorpe condensation in Route 1 is known to be scalable. The use of POCl₃ in Route 2 can present challenges on a larger scale. |
| Purification | Generally straightforward crystallization or chromatography. | Can be more challenging due to potential byproducts from the chlorination step. | The cleaner nature of the reactions in Route 1 often simplifies purification. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is recommended for most laboratory-scale syntheses. This is due to its potentially higher overall yield, the use of more common and less expensive starting materials, and generally cleaner reactions that simplify purification. The primary drawback is the use of highly toxic dimethyl sulfate, which necessitates stringent safety precautions.
Route 2 may be considered if the chlorinated intermediate is available or if there are specific reasons to avoid the use of dimethyl sulfate. While potentially lower yielding, this route offers an alternative pathway that avoids a highly toxic methylating agent. However, it introduces the challenge of handling phosphorus oxychloride.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and safety infrastructure. Both routes provide a solid foundation for the synthesis of this valuable substituted nicotinonitrile.
References
- Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society. (URL not available)
- Guareschi-Thorpe Condens
- Guareschi-Thorpe Condensation. Comprehensive Organic Name Reactions and Reagents. (URL not available)
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Guareschi-Thorpe synthesis of pyridine. Química Orgánica. (URL not available)
- Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- N-Bromosuccinimide. Wikipedia. [Link]
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon
- Synthesis of cyanoacetamide derivatives.
- THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry. [Link]
- N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. (URL not available)
- Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids.
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon
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A-Comparative Guide to the Metabolic Stability Assessment of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile Derivatives
Introduction: The Imperative of Metabolic Stability in Nicotinonitrile Drug Candidates
In the landscape of modern drug discovery, the nicotinonitrile scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1] Derivatives of 5-bromo-2-methoxy-4,6-dimethylnicotinonitrile, a specific chemotype, are of particular interest for their potential pharmacological activities. However, for any compound to transition from a promising hit to a viable drug candidate, it must exhibit a favorable pharmacokinetic profile. Central to this profile is metabolic stability—the molecule's intrinsic resistance to biotransformation by the body's enzymatic machinery.[2][3]
A compound with poor metabolic stability is rapidly cleared from circulation, often leading to a short duration of action and the need for frequent, high doses to achieve a therapeutic effect.[2] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, the early in vitro assessment and comparative ranking of metabolic stability are critical decision-making points in the drug development pipeline.[4][5] This guide provides an in-depth, experience-driven framework for assessing and comparing the metabolic stability of novel this compound derivatives, focusing on the most robust and widely adopted experimental methodologies.
The primary site of drug metabolism is the liver, where a superfamily of enzymes known as cytochrome P450s (CYPs) is responsible for the bulk of Phase I oxidative metabolism.[3][6] For halogenated aromatic structures like the nicotinonitrile derivatives , CYP-mediated oxidation, demethylation, and even reductive dehalogenation are all plausible metabolic pathways that must be investigated.[7]
Foundational Principles: The 'Why' Behind the 'How'
The goal of our assessment is to determine a key parameter: intrinsic clearance (CLint) . This value represents the theoretical maximum rate at which the liver could metabolize the drug if it were not limited by blood flow.[5][8] It is derived from the in vitro half-life (t1/2) of the compound when incubated with a metabolically active system, such as liver microsomes.[5][8] By comparing the CLint values of different derivatives, we can rank them according to their metabolic liability and make informed decisions for structural optimization.[9] This in vitro data serves as a crucial input for in vitro-in vivo extrapolation (IVIVE) models, which aim to predict human pharmacokinetic parameters long before clinical trials.[10][11][12]
Experimental Workflow: The Liver Microsomal Stability Assay
The most common and cost-effective method for screening metabolic stability is the liver microsomal stability assay.[13][14][15] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[15]
The workflow is designed to measure the rate of disappearance of the parent compound over time. This process must be meticulously controlled to ensure the data is reliable and reproducible.
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for comparing multiple derivatives simultaneously.
1. Reagent Preparation:
- Test Compounds: Prepare 10 mM stock solutions of each nicotinonitrile derivative in DMSO. From this, create a 1 mM intermediate stock in acetonitrile.
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Liver Microsomes: Use pooled human liver microsomes (HLM) for general screening. Prepare a 20 mg/mL stock and dilute to 1 mg/mL in phosphate buffer just before use. Keep on ice.
- NADPH Regenerating System (Cofactor Solution): This is critical. CYPs require NADPH as a cofactor, which is consumed during the reaction. A regenerating system maintains a constant supply. Prepare a solution containing:
- 3.3 mM NADP+
- 3.3 mM MgCl2
- 7.5 mM Isocitrate Dehydrogenase
- 33 mM Glucose-6-Phosphate
- Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound that is not present in the samples and has stable LC-MS/MS performance.
2. Incubation Procedure:
- Add buffer, microsome solution, and test compound solution to the wells of a 96-well plate. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range. The final microsomal protein concentration is typically 0.5 mg/mL.[15]
- Include control wells :
- -NADPH Control: Replace the cofactor solution with buffer. This validates that compound loss is enzyme-dependent and not due to chemical instability.[15]
- T0 Control: Quench the reaction immediately after adding the cofactor solution. This represents 100% of the initial compound concentration.
- Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
- Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution to all wells (except the -NADPH control).
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold Quenching Solution to the respective wells.[8]
3. Sample Analysis by LC-MS/MS:
- Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[16][17][18] This technique provides the sensitivity and specificity needed to accurately quantify the low concentrations of the parent drug in a complex biological matrix.[19][20]
- Develop a Multiple Reaction Monitoring (MRM) method for each derivative and the internal standard. This involves optimizing the precursor-product ion transitions for maximum sensitivity and selectivity.
Data Analysis and Comparative Interpretation
The data from the LC-MS/MS analysis (peak area ratios of the analyte to the internal standard) is used to calculate the percentage of the parent compound remaining at each time point.
Step 1: Calculate Percent Remaining
-
% Remaining = (Peak Area Ratio at time tx / Peak Area Ratio at time t0) * 100
Step 2: Determine the Elimination Rate Constant (k)
-
Plot the natural logarithm (ln) of the % Remaining against time.
-
The slope of the initial linear portion of this curve is the elimination rate constant, k (in units of min⁻¹).
Step 3: Calculate the In Vitro Half-Life (t1/2)
-
t1/2 = 0.693 / k
-
This value represents the time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.
Step 4: Calculate Intrinsic Clearance (CLint)
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation in µL / mg of microsomal protein in incubation)
-
This normalizes the clearance rate to the amount of enzyme used, allowing for direct comparison across different experiments and compounds.[8]
Comparative Data Table
The true power of this assay lies in the side-by-side comparison of structurally related compounds. Below is an illustrative table comparing hypothetical derivatives of the core scaffold.
| Compound ID | R1 Group | R2 Group | t1/2 (min) | CLint (µL/min/mg) | Stability Classification |
| NCN-001 | -H | -H | 8.5 | 163.1 | Low |
| NCN-002 | -F | -H | 25.1 | 55.4 | Moderate |
| NCN-003 | -H | -CF3 | > 60 | < 23.1 | High |
| NCN-004 | -CH3 | -H | 15.3 | 90.8 | Low-Moderate |
| Verapamil | (Control) | (Control) | 12.0 | 115.5 | Low-Moderate |
| Warfarin | (Control) | (Control) | > 60 | < 23.1 | High |
Note: Data is illustrative. Verapamil and Warfarin are common control compounds with known metabolic profiles.
Interpretation:
-
NCN-001 , the parent compound, shows low stability.
-
NCN-002 , with the addition of a fluorine atom at the R1 position, shows a significant improvement in stability. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block a potential site of metabolism.[21]
-
NCN-003 , featuring a trifluoromethyl group at R2, demonstrates high metabolic stability. The electron-withdrawing nature of the -CF3 group can deactivate the aromatic ring towards oxidative metabolism.
-
NCN-004 shows that a simple methyl group offers only a minor improvement over the parent compound.
This direct comparison allows researchers to establish a Structure-Metabolism Relationship (SMR), guiding the next round of chemical synthesis toward derivatives with a more desirable pharmacokinetic profile.
Potential Metabolic Pathways
Understanding the likely metabolic "soft spots" on the molecule is key to interpreting the data and designing more stable analogues. For the this compound scaffold, several CYP-mediated reactions are plausible.
Caption: Plausible Phase I metabolic pathways for the core scaffold.
-
O-Demethylation: The 2-methoxy group is a prime target for CYP enzymes, leading to the formation of a phenol metabolite.
-
Methyl Group Oxidation: The methyl groups at positions 4 and 6 are susceptible to benzylic oxidation, first to an alcohol and then potentially to a carboxylic acid.
-
Aromatic Hydroxylation/Dehalogenation: The pyridine ring itself can be hydroxylated, or the bromine atom could be removed via oxidative dehalogenation, although this is often a less common pathway.
Identifying which of these pathways predominates can be achieved through "metabolite identification" studies, a follow-up experiment where the quenched samples are analyzed more deeply to find the mass of potential metabolic products.
Conclusion and Strategic Outlook
The assessment of metabolic stability is not merely a screening step; it is a strategic tool for rational drug design. By employing robust, well-controlled in vitro assays like the liver microsomal stability protocol detailed here, researchers can generate high-quality, comparative data. This data enables the ranking of derivatives, the establishment of structure-metabolism relationships, and the prioritization of compounds that possess a higher probability of success in later stages of development. For the this compound series, a systematic comparison of CLint values will illuminate the path toward analogues with optimized pharmacokinetic profiles, ultimately accelerating the journey from the laboratory bench to the clinic.
References
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A Senior Application Scientist's Guide to 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile in Cross-Coupling Reactions
This guide provides an in-depth technical analysis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, a versatile building block for drug discovery and organic synthesis. We will objectively benchmark its performance in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.
Introduction: The Strategic Advantage of a Substituted Nicotinonitrile
This compound (C9H9BrN2O) is a highly functionalized pyridine derivative.[1][2] Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, two methyl groups, and a cyano group, makes it an attractive starting material for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, further influenced by the cyano group, enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.[3]
This guide will dissect the performance of this nicotinonitrile derivative by comparing its anticipated reactivity with that of other halogenated pyridines, supported by established chemical principles and experimental data from analogous systems.
Performance in Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] In the context of this compound, the C-Br bond at the 5-position is the reactive site for palladium-catalyzed coupling with a variety of organoboron reagents.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[5] This is attributed to the bond dissociation energies of the carbon-halogen bond.[5]
Comparative Performance
While specific experimental data for this compound is not extensively available in the searched literature, we can infer its performance based on the reactivity of similar brominated heterocycles. The C-Br bond is expected to be significantly more reactive than a C-Cl bond under typical Suzuki-Miyaura conditions.[6]
| Reagent Alternative | Relative Reactivity in Suzuki-Miyaura | Typical Reaction Conditions | Expected Yield |
| This compound | High | Mild to moderate temperatures (e.g., 80-100 °C), various palladium catalysts and ligands. | Good to excellent |
| 5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile | Moderate | Higher temperatures, more electron-rich and bulky phosphine ligands may be required. | Moderate to good, often lower than the bromo analogue under identical conditions.[6] |
| 5-Iodo-2-methoxy-4,6-dimethylnicotinonitrile | Very High | Milder reaction conditions, may be prone to side reactions due to high reactivity. | Excellent, but may require more careful optimization.[5] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of halopyridines and can serve as a starting point for optimization.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance in Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[7][8] This reaction allows for the coupling of aryl halides with a wide range of amines.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9]
Comparative Performance
The reactivity of the C-Br bond in this compound is expected to be well-suited for Buchwald-Hartwig amination. The choice of ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific amine coupling partner.[9]
| Reagent Alternative | Relative Reactivity in Buchwald-Hartwig | Typical Reaction Conditions | Expected Yield |
| This compound | Good | Moderate temperatures (e.g., 80-110 °C), various palladium catalysts with specialized phosphine ligands (e.g., BINAP, XPhos). | Good to excellent |
| 5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile | Lower | Requires more forcing conditions, more electron-rich and bulky ligands, and stronger bases.[7] | Moderate, generally lower than the bromo analogue. |
| 5-Iodo-2-methoxy-4,6-dimethylnicotinonitrile | High | Milder conditions may be sufficient, but catalyst inhibition by iodide can sometimes be an issue.[10] | Good to excellent, but may require specific ligand systems to overcome iodide inhibition. |
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and temperature may be necessary for specific substrates.[7][9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Experimental Workflow Visualization
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of highly substituted pyridine derivatives. Based on established principles of organic chemistry and data from analogous systems, it is expected to exhibit excellent reactivity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its performance is anticipated to be superior to that of its chloro-analogue, offering a good balance of reactivity and stability.
Further experimental studies are warranted to fully elucidate the optimal reaction conditions for this specific substrate with a diverse range of coupling partners. Such studies will undoubtedly solidify the position of this compound as a valuable tool in the arsenal of synthetic chemists.
References
- ResearchGate. (n.d.). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in....
- ChemBK. (n.d.). This compound.
- Adeel, M., Elahi, F., & Tahir, M. N. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2654.
- Semantic Scholar. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(1), 38-44.
- Chemchart. (n.d.). This compound (113893-02-0).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
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- Sunway Pharm Ltd. (n.d.). This compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (CAS No. 113893-02-0). As a specialized heterocyclic compound likely utilized in complex organic synthesis and drug discovery, its handling and disposal demand a rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, protect the environment, and maintain regulatory compliance. The procedures outlined are based on established best practices for managing hazardous chemical waste, particularly organohalogenated and nitrile-containing compounds.
Hazard Profile & Risk Assessment: The Rationale for Stringent Disposal
The core risks stem from two functional groups:
-
Bromine: Organobromine compounds can be toxic and environmentally persistent. During incineration, they can form hazardous byproducts like hydrogen bromide.[4][5]
-
Nitrile (-CN): The nitrile group is a key feature. While not as acutely toxic as inorganic cyanide salts, organic nitriles can pose significant health risks and require specific disposal pathways to prevent environmental contamination.[6]
Therefore, treating this compound as a hazardous waste is not merely a recommendation but a critical necessity grounded in its chemical properties and potential toxicological profile.
Key Compound & Safety Data
| Property | Value | Reference |
| CAS Number | 113893-02-0 | [7] |
| Molecular Formula | C₉H₉BrN₂O | [1][8] |
| Molecular Weight | 241.08 g/mol | [1][7] |
| Physical Form | Solid | [1] |
| Anticipated Hazard Codes | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [2] |
| H315 (Causes skin irritation) | [3] | |
| H319 (Causes serious eye irritation) | [3] | |
| H335 (May cause respiratory irritation) | [2] | |
| Anticipated GHS Pictogram | Irritant / Harmful | [3] |
The Four Pillars of Chemical Waste Management
Effective disposal is built on a foundation of systematic procedures. Before initiating any waste collection, it is crucial to understand the principles that ensure safety and compliance.
-
Segregation: Never mix incompatible waste streams. This compound waste must be kept separate from strong acids, bases, and oxidizing agents to prevent violent reactions.[9]
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[10]
-
Labeling: All hazardous waste containers must be accurately and clearly labeled from the moment the first drop of waste is added. Ambiguity leads to dangerous and costly disposal errors.[11][12]
-
Accumulation: Waste must be managed in designated Satellite Accumulation Areas (SAAs) and collected by licensed professionals within regulatory time limits.[9][10]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for disposing of this compound and associated contaminated materials.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks.[2]
-
Hand Protection: Chemically resistant nitrile gloves. If gross contamination occurs, double-gloving is recommended. Dispose of contaminated gloves as hazardous waste.[13]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[2]
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.[14]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. All handling of the solid should ideally occur within a certified chemical fume hood.[2]
Waste Collection and Segregation
Proper segregation at the point of generation is the most critical step.
A. Unused or Expired Solid Compound:
-
Dispose of the solid reagent in its original manufacturer's container whenever possible.[10] Do not deface the original label.
-
If the original container is compromised, transfer the material to a new, compatible container (e.g., a wide-mouth polyethylene or glass jar with a screw-on cap).
-
Affix a hazardous waste tag to the container immediately.
B. Chemically Contaminated Solid Waste (No Sharps):
-
This category includes items like contaminated gloves, weighing papers, bench paper, and paper towels used for minor cleanups.
-
Line a designated pail or sturdy box with a clear plastic bag.[10][12]
-
Place all contaminated solid waste directly into the bag.
-
Once the bag is full, seal it securely and place it in the designated hazardous waste container for solid organic waste. Ensure the outer container is properly labeled.
C. Contaminated Sharps and Glassware:
-
This includes contaminated pipettes, broken glass, or needles.
-
Place all sharp items into a designated, puncture-proof sharps container labeled for hazardous chemical waste.[10]
-
Do not mix sharps with other solid waste.
D. Contaminated Solutions (Liquid Waste):
-
Identify a chemically compatible waste container, typically a high-density polyethylene (HDPE) carboy, for halogenated organic solvent waste.
-
Never pour aqueous solutions containing this compound down the drain.[9]
-
Segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal and minimize costs.
-
Affix a hazardous waste tag and record the constituents as they are added.
Container Management and Labeling
-
Select a Compatible Container: Use containers made of materials that will not react with the waste. Polyethylene or glass containers with secure, screw-on caps are standard.[9][10] Avoid using parafilm or corks as primary seals.[10]
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste.[10][11]
-
Label Immediately: Attach a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentages of each component.
-
The date accumulation started.
-
The name of the principal investigator or generator.
-
-
Do Not Overfill: Leave at least 10% headspace (about one inch) in liquid waste containers to allow for vapor expansion.[9]
Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the properly labeled and sealed waste containers in a designated SAA.[9][15] This area must be near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place all liquid waste containers in a secondary containment tray or bin that can hold 110% of the volume of the largest container.[10] This prevents the spread of material in case of a leak.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10][12] Do not allow waste to accumulate beyond regulated time or quantity limits (e.g., 90 days).[10] All final disposal must be conducted by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3][16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Personal protective equipment for handling 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
An Essential Guide to Personal Protective Equipment for Handling 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
As laboratory professionals, our primary responsibility is to foster a culture of safety that protects both ourselves and the integrity of our scientific endeavors. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide serves as a detailed operational directive for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE).
A Proactive Approach to Safety: Understanding the Hazard Profile
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a chemical's structure provides crucial insights into its potential hazards. This compound possesses two key structural features that warrant a cautious and proactive safety approach:
-
Aromatic Bromine Moiety : Halogenated aromatic compounds can exhibit varying degrees of toxicity and may be absorbed through the skin.
-
Nitrile Group (-C≡N) : The presence of a nitrile group necessitates handling with the assumption that the compound could potentially release cyanide if metabolized, a risk common to many organic nitriles.
Given these structural alerts, our safety protocols are designed to mitigate risks of dermal absorption, inhalation, and accidental ingestion, treating the compound with the respect due to a substance with unknown long-term health effects.
Core Protective Measures: Your Personal Protective Equipment (PPE)
The selection of PPE is not a passive step but an active risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile Gloves | Nitrile provides excellent resistance against a wide range of chemicals. For handling this compound, double-gloving is strongly recommended to provide an additional protective layer and to allow for the safe removal of the outer glove immediately following any potential contamination. |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles | Chemical splash goggles that form a seal around the eyes are mandatory. If there is a significant risk of splashing (e.g., when transferring solutions or working with larger quantities), a full-face shield worn over safety goggles is required to protect against splashes to the entire face. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, fully-fastened lab coat made of a chemical-resistant material is essential to protect against spills and contamination of personal clothing. Ensure the cuffs are tucked into the inner pair of gloves. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of solid this compound and its solutions must be performed within a properly functioning chemical fume hood to prevent the inhalation of airborne particulates or vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters is mandatory. |
Operational Workflow: From Preparation to Disposal
A disciplined workflow is paramount to ensuring safety. The following diagram illustrates the procedural steps for handling this compound.
Caption: A three-phase workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation :
-
Verify that the chemical fume hood has a current certification and that the airflow is adequate.
-
Don all PPE as specified in the table above, ensuring your lab coat is fully buttoned and you are double-gloved.
-
Line the work surface within the fume hood with a disposable absorbent liner to contain any potential spills.
-
-
Handling :
-
Weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Keep all containers with the compound capped when not in immediate use.
-
-
Decontamination and Disposal :
-
All waste materials, both solid (gloves, weigh papers, liners) and liquid (solvents, reaction mixtures), must be disposed of in a properly labeled hazardous waste container for halogenated organic waste .
-
Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Doff PPE in the correct order (outer gloves first, followed by lab coat, face shield/goggles, and finally inner gloves) to prevent cross-contamination.
-
Wash your hands thoroughly with soap and water after the procedure is complete.
-
By integrating these safety measures into your standard operating procedures, you ensure a secure environment for groundbreaking research. Your safety is integral to your success.
References
This guide was developed by synthesizing information from established chemical safety principles and data available for structurally related compounds. For further reading, please consult the resources below.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
